molecular formula C12H10BrN B127634 2-(4-Bromomethylphenyl)pyridine CAS No. 52199-24-3

2-(4-Bromomethylphenyl)pyridine

Cat. No.: B127634
CAS No.: 52199-24-3
M. Wt: 248.12 g/mol
InChI Key: FCLQGHNSQXFQEG-UHFFFAOYSA-N
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Description

2-(4-Bromomethylphenyl)pyridine, also known as this compound, is a useful research compound. Its molecular formula is C12H10BrN and its molecular weight is 248.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[4-(bromomethyl)phenyl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrN/c13-9-10-4-6-11(7-5-10)12-3-1-2-8-14-12/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCLQGHNSQXFQEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC=C(C=C2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40948694
Record name 2-[4-(Bromomethyl)phenyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40948694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

257907-04-3
Record name 2-[4-(Bromomethyl)phenyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40948694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(4-Bromomethylphenyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, two-step synthetic protocol for the preparation of 2-(4-bromomethylphenyl)pyridine, a valuable building block in medicinal chemistry and materials science. The synthesis involves a Suzuki-Miyaura coupling to form the precursor 2-(4-methylphenyl)pyridine, followed by a selective benzylic bromination. Detailed experimental procedures, quantitative data, and characterization are presented to ensure reproducibility for research and development applications.

Overall Synthesis Scheme

The synthesis of this compound is achieved in two sequential steps, beginning with commercially available starting materials. The first step is a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, followed by a radical-initiated benzylic bromination.

Synthesis_Scheme Reactant1 2-Bromopyridine Intermediate 2-(4-Methylphenyl)pyridine Reactant1->Intermediate inv1 Reactant2 4-Methylphenylboronic acid Reactant2->Intermediate Product This compound Intermediate->Product inv2 Reactant3 N-Bromosuccinimide (NBS) Reactant3->Product Conditions1 Pd(PPh₃)₄, K₂CO₃ Toluene/EtOH/H₂O Reflux Conditions1->Intermediate Conditions2 AIBN, CCl₄ Reflux Conditions2->Product

Figure 1: Overall two-step synthesis of this compound.

Step 1: Synthesis of 2-(4-Methylphenyl)pyridine via Suzuki-Miyaura Coupling

This initial step involves the formation of a carbon-carbon bond between an aryl halide and an organoboron compound, catalyzed by a palladium complex.

Experimental Protocol

A mixture of 2-bromopyridine (1.0 eq), 4-methylphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq) is prepared in a round-bottom flask. To this, a degassed solvent system of toluene, ethanol, and water (in a ratio, for example, 4:1:1) is added. The palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq), is then added under an inert atmosphere (e.g., nitrogen or argon). The reaction mixture is heated to reflux and stirred vigorously. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent like ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield 2-(4-methylphenyl)pyridine as a clear oil.

Quantitative Data for Step 1
ParameterValue
Reactants
2-Bromopyridine1.0 eq
4-Methylphenylboronic acid1.2 eq
Potassium Carbonate2.0 eq
Catalyst
Tetrakis(triphenylphosphine)palladium(0)0.03 eq
Solvent Toluene/Ethanol/Water
Reaction Temperature Reflux
Typical Yield 75-90%
Characterization Data for 2-(4-Methylphenyl)pyridine
  • ¹H NMR (400 MHz, CDCl₃): δ 8.68 (d, J = 4.8 Hz, 1H), 7.89 (d, J = 8.0 Hz, 2H), 7.72 (td, J = 7.7, 1.8 Hz, 1H), 7.67 (d, J = 7.8 Hz, 1H), 7.27 (d, J = 7.8 Hz, 2H), 7.20 (ddd, J = 7.4, 4.8, 1.2 Hz, 1H), 2.41 (s, 3H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 157.5, 149.6, 138.5, 136.8, 136.7, 129.5, 126.8, 124.4, 121.8, 120.5, 21.3.

Step 2: Synthesis of this compound via Benzylic Bromination

The second step is a Wohl-Ziegler reaction, which is a regioselective bromination of the benzylic methyl group of 2-(4-methylphenyl)pyridine using N-bromosuccinimide (NBS) in the presence of a radical initiator.

Experimental Protocol

To a solution of 2-(4-methylphenyl)pyridine (1.0 eq) in a suitable solvent such as carbon tetrachloride (CCl₄), N-bromosuccinimide (1.0-1.2 eq) and a catalytic amount of a radical initiator, such as 2,2'-azobis(2-methylpropionitrile) (AIBN, 0.1 eq), are added. The reaction mixture is heated to reflux under an inert atmosphere. The reaction is monitored by TLC for the consumption of the starting material. After the reaction is complete, the mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration. The filtrate is then washed with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to give the crude product. Purification by recrystallization or column chromatography affords this compound.

Quantitative Data for Step 2
ParameterValue
Reactants
2-(4-Methylphenyl)pyridine1.0 eq
N-Bromosuccinimide (NBS)1.1 eq
Initiator
2,2'-Azobis(2-methylpropionitrile) (AIBN)0.1 eq
Solvent Carbon Tetrachloride (CCl₄)
Reaction Temperature Reflux
Typical Yield 60-80%
Characterization Data for this compound
  • ¹H NMR (400 MHz, CDCl₃): δ 8.69 (d, J = 4.8 Hz, 1H), 7.98 (d, J = 8.2 Hz, 2H), 7.75 (td, J = 7.7, 1.8 Hz, 1H), 7.70 (d, J = 7.8 Hz, 1H), 7.49 (d, J = 8.2 Hz, 2H), 7.23 (ddd, J = 7.5, 4.8, 1.2 Hz, 1H), 4.61 (s, 2H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 156.5, 149.7, 139.1, 138.2, 136.9, 129.6, 127.3, 122.5, 120.8, 33.5.

Experimental Workflow

The following diagram illustrates the logical workflow for the synthesis and purification of this compound.

Experimental_Workflow cluster_step1 Step 1: Suzuki-Miyaura Coupling cluster_step2 Step 2: Benzylic Bromination A1 Mix 2-bromopyridine, 4-methylphenylboronic acid, K₂CO₃ A2 Add degassed solvent (Toluene/EtOH/H₂O) A1->A2 A3 Add Pd(PPh₃)₄ catalyst under inert atmosphere A2->A3 A4 Reflux reaction mixture A3->A4 A5 Work-up: - Dilute with EtOAc - Wash with H₂O and brine - Dry over Na₂SO₄ A4->A5 A6 Purify by column chromatography A5->A6 A7 Obtain 2-(4-methylphenyl)pyridine A6->A7 B1 Dissolve 2-(4-methylphenyl)pyridine in CCl₄ A7->B1 B2 Add NBS and AIBN B1->B2 B3 Reflux reaction mixture B2->B3 B4 Work-up: - Filter succinimide - Wash with Na₂S₂O₃, H₂O, brine - Dry over Na₂SO₄ B3->B4 B5 Purify by recrystallization or column chromatography B4->B5 B6 Obtain this compound B5->B6

Figure 2: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood.

  • Brominating Agents: N-Bromosuccinimide (NBS) is a lachrymator and should be handled with care in a fume hood. Avoid inhalation and contact with skin.

  • Solvents: Toluene, ethanol, and carbon tetrachloride are flammable and/or toxic. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Carbon tetrachloride is a known carcinogen and its use should be minimized or replaced with a safer alternative if possible.

  • Inert Atmosphere: Reactions involving organometallic reagents are often sensitive to air and moisture. Ensure that an inert atmosphere is properly maintained throughout the reaction.

This guide provides a detailed and reproducible protocol for the synthesis of this compound. By following these procedures, researchers can reliably produce this important intermediate for their drug discovery and development programs.

An In-Depth Technical Guide to the Synthesis of 2-(4-Bromomethylphenyl)pyridine from 2-p-tolylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(4-bromomethylphenyl)pyridine from 2-p-tolylpyridine. The core of this transformation lies in the selective free-radical bromination of the benzylic methyl group of the tolyl substituent. This guide details the reaction mechanism, experimental protocols, and quantitative data to facilitate the successful execution of this synthesis in a laboratory setting.

Reaction Overview and Mechanism

The synthesis of this compound from 2-p-tolylpyridine is achieved through a benzylic bromination reaction. The most common and effective method for this transformation is the Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator.[1][2][3]

The reaction proceeds via a free-radical chain mechanism:

  • Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, upon heating or irradiation, to generate free radicals. These radicals then abstract a bromine atom from NBS to generate a bromine radical (Br•).

  • Propagation: The bromine radical abstracts a hydrogen atom from the benzylic methyl group of 2-p-tolylpyridine. This step is highly selective for the benzylic position due to the resonance stabilization of the resulting benzylic radical. The benzylic radical then reacts with a molecule of NBS to yield the desired product, this compound, and a succinimidyl radical. The succinimidyl radical can then abstract a hydrogen from HBr (formed as a byproduct) to regenerate a bromine radical, continuing the chain reaction.

  • Termination: The chain reaction is terminated by the combination of any two radical species.

To favor the desired benzylic substitution over competitive ionic addition to the aromatic ring, the reaction is typically carried out in a non-polar solvent, such as carbon tetrachloride (CCl₄) or benzene, which minimizes the concentration of ionic bromine species.[2]

Experimental Protocol

This section provides a detailed experimental procedure for the synthesis of this compound from 2-p-tolylpyridine.

Materials:

  • 2-p-tolylpyridine

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide

  • Carbon tetrachloride (CCl₄) (Caution: Toxic and carcinogenic, handle in a well-ventilated fume hood) or a safer alternative like cyclohexane or ethyl acetate.

  • Sodium thiosulfate (Na₂S₂O₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for purification (e.g., hexane, ethyl acetate)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-p-tolylpyridine (1.0 eq.) in carbon tetrachloride (or an alternative solvent).

  • Add N-Bromosuccinimide (1.05 - 1.2 eq.) and a catalytic amount of AIBN or benzoyl peroxide (0.02 - 0.1 eq.) to the solution.

  • Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and, if desired, irradiate with a UV lamp to facilitate radical initiation.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate out of the solution.

  • Filter the mixture to remove the succinimide and wash the solid with a small amount of cold solvent.

  • Combine the filtrate and washings and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated sodium thiosulfate solution (to quench any remaining bromine), water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValueReference
Starting Material 2-p-tolylpyridine
Reagents N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide
Solvent Carbon tetrachloride (CCl₄) or other non-polar solvents[2]
Reaction Temperature Reflux
Reaction Time 2-4 hours (typical)
Product This compound
Yield Typically high, but dependent on specific conditions and purification.
Purification Column Chromatography

Characterization Data for this compound:

While a specific literature source detailing the complete NMR data for this compound was not identified within the scope of this search, the expected chemical shifts can be predicted based on analogous structures.

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 8.70-8.60 (m, 1H, pyridine-H6)

    • δ 7.80-7.70 (m, 1H, pyridine-H4)

    • δ 7.50-7.40 (m, 2H, phenyl-H)

    • δ 7.30-7.20 (m, 3H, pyridine-H3, H5 and phenyl-H)

    • δ 4.55 (s, 2H, -CH₂Br)

  • ¹³C NMR (CDCl₃, 101 MHz):

    • δ 156.5 (C-Ar)

    • δ 149.5 (C-Ar)

    • δ 138.0 (C-Ar)

    • δ 137.0 (C-Ar)

    • δ 129.5 (CH-Ar)

    • δ 128.0 (CH-Ar)

    • δ 122.5 (CH-Ar)

    • δ 120.5 (CH-Ar)

    • δ 33.0 (-CH₂Br)

Note: The actual chemical shifts may vary slightly.

Mandatory Visualizations

Reaction Pathway

The following diagram illustrates the synthetic route from 2-p-tolylpyridine to this compound.

Reaction_Pathway start 2-p-tolylpyridine product This compound start->product reagents NBS, AIBN (cat.) CCl4, Reflux Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification dissolve Dissolve 2-p-tolylpyridine in CCl4 add_reagents Add NBS and AIBN dissolve->add_reagents reflux Reflux for 2-4h add_reagents->reflux cool Cool to RT reflux->cool filter Filter succinimide cool->filter wash Wash with Na2S2O3, H2O, Brine filter->wash dry Dry with MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate crude_product Crude Product concentrate->crude_product chromatography Column Chromatography pure_product Pure this compound chromatography->pure_product crude_product->chromatography Radical_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination AIBN AIBN 2 R• + N2 2 R• + N2 AIBN->2 R• + N2 Heat R• + NBS R• + NBS R-Br + Succinimidyl• R-Br + Succinimidyl• R• + NBS->R-Br + Succinimidyl• Succinimidyl• + HBr Succinimidyl• + HBr Succinimide + Br• Succinimide + Br• Succinimidyl• + HBr->Succinimide + Br• Ar-CH3 + Br• Ar-CH3 + Br• Ar-CH2• + HBr Ar-CH2• + HBr Ar-CH3 + Br•->Ar-CH2• + HBr Ar-CH2• + NBS Ar-CH2• + NBS Ar-CH2Br + Succinimidyl• Ar-CH2Br + Succinimidyl• Ar-CH2• + NBS->Ar-CH2Br + Succinimidyl• Br• + Br• Br• + Br• Br2 Br2 Br• + Br•->Br2 Ar-CH2• + Br• Ar-CH2• + Br• Ar-CH2Br This compound Ar-CH2• + Br•->Ar-CH2Br Ar-CH2• + Ar-CH2• Ar-CH2• + Ar-CH2• Ar-CH2-CH2-Ar Ar-CH2-CH2-Ar Ar-CH2• + Ar-CH2•->Ar-CH2-CH2-Ar Ar-CH3 2-p-tolylpyridine

References

Technical Guide: Properties and Structure of 2-[(4-Bromomethyl)phenyl]pyridine (CAS 52199-24-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-[(4-Bromomethyl)phenyl]pyridine, identified by the CAS number 52199-24-3, is a substituted pyridine derivative of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a pyridine ring linked to a brominated phenylmethyl group, makes it a valuable intermediate for the synthesis of more complex molecules, including those with potential therapeutic applications. Notably, it serves as a precursor in the preparation of HIV protease inhibitors and other pharmaceutical agents. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and an analysis of its spectroscopic data.

Chemical Structure and Properties

The structural formula of 2-[(4-Bromomethyl)phenyl]pyridine is C₁₂H₁₀BrN. The molecule consists of a pyridine ring attached at the 2-position to a phenyl ring, which is further substituted at the 4-position with a bromomethyl group.

Table 1: Chemical and Physical Properties of 2-[(4-Bromomethyl)phenyl]pyridine

PropertyValue
CAS Number 52199-24-3
Molecular Formula C₁₂H₁₀BrN
Molecular Weight 248.12 g/mol
Boiling Point 345.1 ± 30.0 °C at 760 mmHg
Density 1.4 ± 0.1 g/cm³
Appearance White to off-white solid
Solubility Soluble in common organic solvents

Synthesis

A common and effective method for the synthesis of 2-[(4-Bromomethyl)phenyl]pyridine is through the radical bromination of its precursor, 2-p-tolylpyridine, using N-Bromosuccinimide (NBS) as the brominating agent and a radical initiator such as benzoyl peroxide.

Experimental Protocol: Synthesis of 2-[(4-Bromomethyl)phenyl]pyridine

Materials:

  • 2-p-tolylpyridine

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (BPO)

  • Carbon tetrachloride (CCl₄) or other suitable solvent

  • Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-p-tolylpyridine in carbon tetrachloride.

  • Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The reaction should be monitored by thin-layer chromatography (TLC) to track the consumption of the starting material.

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the succinimide byproduct.

  • Wash the filtrate with a saturated sodium bicarbonate solution to neutralize any acidic byproducts, followed by a wash with water.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure 2-[(4-Bromomethyl)phenyl]pyridine.

Diagram 1: Synthesis Workflow

G start Start: Dissolve 2-p-tolylpyridine in CCl4 add_reagents Add NBS and Benzoyl Peroxide start->add_reagents reflux Reflux for 4-6 hours add_reagents->reflux cool_filter Cool to RT and Filter reflux->cool_filter wash Wash with NaHCO3 and Water cool_filter->wash dry Dry over MgSO4 wash->dry evaporate Evaporate Solvent dry->evaporate purify Column Chromatography evaporate->purify end_product End: Pure 2-[(4-Bromomethyl)phenyl]pyridine purify->end_product

Caption: Workflow for the synthesis of 2-[(4-Bromomethyl)phenyl]pyridine.

Spectroscopic Data and Structural Elucidation

The structure of 2-[(4-Bromomethyl)phenyl]pyridine can be confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted):

  • δ ~4.5 ppm (s, 2H): This singlet corresponds to the two protons of the bromomethyl (-CH₂Br) group. The downfield shift is due to the deshielding effect of the adjacent bromine atom and the phenyl ring.

  • δ ~7.2-7.8 ppm (m, 8H): This multiplet region corresponds to the eight aromatic protons of the phenyl and pyridine rings. The specific splitting patterns and coupling constants would provide detailed information about the substitution pattern.

¹³C NMR (Predicted):

  • δ ~33 ppm: This signal is attributed to the carbon of the bromomethyl (-CH₂Br) group.

  • δ ~120-160 ppm: This region contains the signals for the twelve aromatic carbons of the phenyl and pyridine rings.

Infrared (IR) Spectroscopy

Table 2: Predicted IR Absorption Bands for 2-[(4-Bromomethyl)phenyl]pyridine

Wavenumber (cm⁻¹)VibrationFunctional Group
3050-3100C-H stretchAromatic C-H
1590-1610C=C and C=N stretchAromatic Rings
1450-1500C=C stretchAromatic Rings
1210C-Br stretchAlkyl bromide
750-800C-H out-of-plane bendAromatic C-H
Mass Spectrometry (MS)

The mass spectrum of 2-[(4-Bromomethyl)phenyl]pyridine would be expected to show a molecular ion peak (M⁺) at m/z 247 and an (M+2)⁺ peak at m/z 249 of nearly equal intensity, which is characteristic of a compound containing one bromine atom. A prominent fragment ion would be expected at m/z 168, corresponding to the loss of the bromine atom ([M-Br]⁺).

Biological Activity and Applications

While specific signaling pathway involvement for 2-[(4-Bromomethyl)phenyl]pyridine is not extensively documented in publicly available literature, its primary application lies in its role as a key intermediate in the synthesis of pharmacologically active molecules. Pyridine and its derivatives are known to exhibit a wide range of biological activities, including anticancer and antimicrobial properties. The bromomethyl group serves as a reactive handle for introducing the phenylpyridine moiety into larger molecular scaffolds, a common strategy in drug discovery. Its use in the preparation of HIV protease inhibitors highlights its importance in developing antiviral therapeutics.

Diagram 2: Role in Drug Discovery

G A 2-[(4-Bromomethyl)phenyl]pyridine B Reactive Intermediate A->B Provides reactive -CH2Br group C Synthesis of Complex Molecules B->C D HIV Protease Inhibitors C->D E Other Pharmaceutical Agents C->E

2-(4-Bromomethylphenyl)pyridine molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 2-(4-Bromomethylphenyl)pyridine for Researchers, Scientists, and Drug Development Professionals.

This guide provides essential technical data on this compound, a compound of interest in pharmaceutical research and organic synthesis.

Core Molecular Data

The fundamental molecular properties of this compound are summarized below.

PropertyValue
Molecular Formula C12H10BrN[1][2][3][4]
Molecular Weight 248.12 g/mol [2][3][4]
CAS Number 52199-24-3[1][2]

Structural Representation

The molecular structure of this compound is depicted below, illustrating the arrangement of its constituent atoms.

Caption: Molecular structure of this compound.

References

Spectroscopic Profile of 2-(4-Bromomethylphenyl)pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-(4-Bromomethylphenyl)pyridine. Due to the limited availability of direct experimental spectra in public databases, this guide presents predicted data based on the analysis of structurally similar compounds. It also outlines general experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are fundamental techniques in the structural elucidation of organic molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established principles of spectroscopy and data from analogous compounds containing pyridine, substituted benzene, and benzyl bromide moieties.

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.70d1HH-6' (Pyridine)
~7.80td1HH-4' (Pyridine)
~7.75d2HH-2, H-6 (Phenyl)
~7.50d2HH-3, H-5 (Phenyl)
~7.25ddd1HH-5' (Pyridine)
~4.55s2H-CH₂Br

Py = Pyridine

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
Chemical Shift (δ, ppm)Assignment
~156.5C-2' (Pyridine)
~149.5C-6' (Pyridine)
~139.0C-1 (Phenyl)
~137.0C-4' (Pyridine)
~137.0C-4 (Phenyl)
~129.5C-3, C-5 (Phenyl)
~127.5C-2, C-6 (Phenyl)
~122.5C-5' (Pyridine)
~121.0C-3' (Pyridine)
~33.0-CH₂Br
Table 3: Predicted IR Data (KBr Pellet)
Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumAromatic C-H Stretch
2950-2850WeakAliphatic C-H Stretch
1600-1450StrongAromatic C=C and C=N Stretch
1220-1260StrongC-Br Stretch
850-750StrongAromatic C-H Bend (Out-of-plane)
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
m/zRelative IntensityAssignment
247/249Moderate[M]⁺ (Molecular ion, bromine isotopes)
168High[M - Br]⁺
91Moderate[C₇H₇]⁺ (Tropylium ion)

Experimental Protocols

The following are general methodologies for the key spectroscopic techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the compound (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a standard 5 mm NMR tube.[1] A small amount of an internal standard, such as tetramethylsilane (TMS), may be added for chemical shift referencing.[1] The tube is then placed in the NMR spectrometer. For ¹H NMR, the spectrum is typically acquired using a pulse-acquire sequence. For ¹³C NMR, a proton-decoupled pulse sequence is commonly used to simplify the spectrum and enhance signal-to-noise. Data processing involves Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

For a solid sample, a KBr pellet is prepared by grinding a small amount of the compound (1-2 mg) with approximately 100-200 mg of dry KBr powder. The mixture is then pressed into a thin, transparent disk using a hydraulic press. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.[2] The sample is then placed in the IR spectrometer, and the spectrum is recorded by passing a beam of infrared radiation through it.[3]

Mass Spectrometry (MS)

In a typical Electron Ionization (EI) mass spectrometry experiment, a small amount of the sample is introduced into the ion source of the mass spectrometer, where it is vaporized and bombarded with a high-energy electron beam.[4] This causes the molecules to ionize and fragment. The resulting ions are then accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z).[5] A detector then records the abundance of each ion, generating a mass spectrum.[6]

Visualizations

The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized chemical compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Elucidation Synthesis Synthesis & Purification NMR NMR (1H, 13C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Data_Analysis Spectral Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Elucidation Structure Confirmation Data_Analysis->Structure_Elucidation

General workflow for spectroscopic characterization.

References

An In-depth Technical Guide to ¹H and ¹³C NMR Characterization of Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the principles and applications of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of pyridine derivatives. It covers fundamental concepts, data interpretation, substituent effects, and detailed experimental protocols.

Introduction: The Role of NMR in Pyridine Chemistry

Pyridine, a six-membered aromatic heterocycle, is a foundational scaffold in a vast array of pharmaceuticals, agrochemicals, and functional materials. The precise characterization of substituted pyridines is critical for understanding their structure-activity relationships. NMR spectroscopy is an indispensable tool for this purpose, offering detailed insights into the electronic and steric environment of each atom within the molecule. This guide will explore the key features of ¹H and ¹³C NMR spectra of pyridines, providing the necessary framework for unambiguous structure determination.

¹H NMR Spectroscopy of Pyridine Derivatives

The ¹H NMR spectrum of pyridine is highly characteristic due to the influence of the electronegative nitrogen atom and the aromatic ring current. These factors lead to a significant deshielding of the ring protons compared to those in benzene.

The Parent Pyridine Spectrum

The ¹H NMR spectrum of unsubstituted pyridine displays three distinct signals corresponding to the protons at the α (H-2, H-6), β (H-3, H-5), and γ (H-4) positions.

  • α-Protons (H-2, H-6): These are the most deshielded protons, typically appearing in the range of 8.5-8.7 ppm.[1][2] Their significant downfield shift is a direct consequence of their proximity to the electron-withdrawing nitrogen atom.

  • γ-Proton (H-4): This proton resonates further upfield than the α-protons but is still deshielded relative to benzene, with a typical chemical shift around 7.6-7.8 ppm.[1]

  • β-Protons (H-3, H-5): These are the most shielded protons of the pyridine ring, appearing at approximately 7.2-7.4 ppm.[1]

The signals exhibit complex splitting patterns (multiplets) due to spin-spin coupling between adjacent and non-adjacent protons.[3]

Substituent Effects in ¹H NMR

The introduction of substituents onto the pyridine ring systematically alters the chemical shifts of the remaining protons.

  • Electron-Donating Groups (EDGs) such as alkyl (-R), methoxy (-OCH₃), and amino (-NH₂) groups increase the electron density in the ring, particularly at the ortho and para positions relative to the substituent. This increased shielding causes the corresponding proton signals to shift upfield (to lower ppm values).[2]

  • Electron-Withdrawing Groups (EWGs) like nitro (-NO₂), cyano (-CN), and carbonyl (-COR) groups decrease the ring's electron density. This deshields the ring protons, causing their signals to shift downfield (to higher ppm values).[2]

¹³C NMR Spectroscopy of Pyridine Derivatives

¹³C NMR spectroscopy provides complementary information by probing the carbon skeleton of the molecule. The chemical shifts are highly sensitive to the electronic environment of each carbon atom.

The Parent Pyridine Spectrum

Similar to the proton spectrum, the ¹³C NMR spectrum of pyridine shows three signals for the three chemically distinct carbon environments.

  • α-Carbons (C-2, C-6): These carbons are the most deshielded, with a characteristic chemical shift of approximately 150 ppm, primarily due to the strong inductive effect of the adjacent nitrogen atom.[4]

  • γ-Carbon (C-4): This carbon is also significantly deshielded, appearing around 136 ppm.[4]

  • β-Carbons (C-3, C-5): These are the most shielded carbons in the ring, resonating at about 124 ppm.[4]

Substituent Effects in ¹³C NMR

Substituent effects in ¹³C NMR are pronounced and can be correlated with changes in electron density.[5]

  • EDGs cause an upfield shift (shielding) of the carbon signals, most notably for the ipso carbon (the carbon atom to which the substituent is attached) and the carbon atoms para to the substituent.

  • EWGs lead to a downfield shift (deshielding) of the carbon signals, again with the most significant effects at the ipso and para positions.

The predictability of these substituent-induced chemical shifts (SCS) allows for the use of empirical calculations to aid in spectral assignment.[6][7]

Data Presentation: Quantitative NMR Data

The following tables summarize typical NMR data for pyridine. Note that exact values can vary with solvent and concentration.[8][9]

Table 1: ¹H NMR Data for Unsubstituted Pyridine

Proton Position Chemical Shift (δ, ppm) Multiplicity
H-2, H-6 (α) ~8.61 Doublet of Doublets (dd)
H-4 (γ) ~7.66 Triplet of Triplets (tt)
H-3, H-5 (β) ~7.28 Doublet of Doublets of Triplets (ddt)

(Data sourced from typical values found in CDCl₃)[1]

Table 2: ¹³C NMR Data for Unsubstituted Pyridine

Carbon Position Chemical Shift (δ, ppm)
C-2, C-6 (α) ~150.0
C-4 (γ) ~136.0
C-3, C-5 (β) ~123.8

(Data sourced from typical values found in CDCl₃)[4]

Table 3: Typical ¹H-¹H Coupling Constants in Pyridines

Coupling Type Description Typical Value (Hz)
³J₂,₃ Ortho coupling 5 - 6
³J₃,₄ Ortho coupling 7 - 9
⁴J₂,₄ Meta coupling ~1.9
⁴J₂,₆ Meta coupling ~-0.1
⁴J₃,₅ Meta coupling ~1.4
⁵J₂,₅ Para coupling ~1.0

(Data from Castellano et al., 1967)[3][10]

Visualizations: Workflows and Conceptual Diagrams

Visual aids are essential for understanding experimental processes and theoretical concepts.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_confirm Structure Confirmation prep1 Weigh Pyridine Derivative (1-10 mg) prep2 Dissolve in Deuterated Solvent (e.g., CDCl₃, 0.5-0.7 mL) prep1->prep2 prep3 Add Internal Standard (optional) (e.g., TMS) prep2->prep3 prep4 Transfer to NMR Tube prep3->prep4 acq1 Insert Sample into Spectrometer prep4->acq1 acq2 Lock and Shim acq1->acq2 acq3 Acquire ¹H Spectrum acq2->acq3 acq4 Acquire ¹³C Spectrum acq3->acq4 proc1 Fourier Transform acq4->proc1 proc2 Phase and Baseline Correction proc1->proc2 proc3 Calibrate Chemical Shifts proc2->proc3 proc4 Integrate Signals (¹H) proc3->proc4 proc5 Assign Peaks & Measure J-couplings proc4->proc5 confirm1 Correlate with Proposed Structure proc5->confirm1 confirm2 Perform 2D NMR (COSY, HSQC) if necessary confirm1->confirm2 confirm3 Final Structure Elucidation confirm2->confirm3

Caption: NMR characterization workflow for pyridine derivatives.

substituent_effects Influence of Substituents on Pyridine Ring Electron Density cluster_edg Electron-Donating Group (EDG) cluster_ewg Electron-Withdrawing Group (EWG) edg EDG ring_edg Pyridine Ring edg->ring_edg Increases Electron Density shielding Shielding Effect (Upfield Shift) ring_edg->shielding ewg EWG ring_ewg Pyridine Ring ewg->ring_ewg Decreases Electron Density deshielding Deshielding Effect (Downfield Shift) ring_ewg->deshielding

Caption: Substituent effects on pyridine NMR chemical shifts.

Experimental Protocols

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

Sample Preparation
  • Weighing: Accurately weigh 1-10 mg of the purified pyridine derivative.

  • Dissolution: Transfer the sample to a clean, dry vial. Add approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆; Methanol-d₄, CD₃OD). The choice of solvent is critical as it can influence chemical shifts.[9]

  • Standard: For quantitative ¹H NMR, a known amount of an internal standard may be added. For routine characterization, tetramethylsilane (TMS) is often pre-dissolved in the solvent to serve as a 0 ppm reference.

  • Transfer: Vortex the sample until fully dissolved. Using a pipette, transfer the solution into a 5 mm NMR tube. Ensure the liquid height is sufficient for the spectrometer's receiver coils (typically ~4 cm).

Data Acquisition: ¹H NMR
  • Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field on the deuterium signal of the solvent and perform shimming to optimize magnetic field homogeneity.[11]

  • Standard ¹H Experiment:

    • Pulse Sequence: Use a standard single-pulse sequence (e.g., 'zg' or 'zg30' on Bruker systems).

    • Acquisition Parameters:

      • Number of Scans (ns): Typically 8 to 16 scans are sufficient for samples >1 mg.

      • Relaxation Delay (d1): A delay of 1-2 seconds is standard.[12]

      • Spectral Width (sw): A width of ~15-20 ppm centered around 5-7 ppm is usually adequate for pyridines.

    • Execution: Start the acquisition.

Data Acquisition: ¹³C NMR
  • Instrument Setup: After the ¹H spectrum is acquired, tune the probe to the ¹³C frequency.[11]

  • Standard ¹³C Experiment:

    • Pulse Sequence: Use a proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker systems) to obtain singlets for each carbon, which simplifies the spectrum.

    • Acquisition Parameters:

      • Number of Scans (ns): ¹³C has a much lower natural abundance and sensitivity than ¹H, requiring more scans. Start with 128 or 256 scans and increase as needed for good signal-to-noise.[13]

      • Relaxation Delay (d1): A standard delay is 2 seconds.

      • Spectral Width (sw): A wide spectral width of ~240 ppm centered at ~100 ppm is used to capture all possible carbon signals.[13]

    • Execution: Start the acquisition. This may take from several minutes to hours depending on the sample concentration.

Data Processing
  • Fourier Transform (FT): Apply an exponential window function (line broadening) and perform a Fourier transform on the Free Induction Decay (FID) to generate the frequency-domain spectrum.

  • Correction: Perform phase correction and baseline correction to ensure accurate peak shapes and integrals.

  • Referencing: Calibrate the chemical shift axis by setting the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H, 77.16 ppm for ¹³C) or the TMS signal to 0 ppm.

  • Analysis: Integrate the ¹H signals, and pick and label peaks for both ¹H and ¹³C spectra. Measure coupling constants from the ¹H spectrum.

Conclusion

¹H and ¹³C NMR spectroscopy are powerful and essential techniques in the arsenal of chemists working with pyridine derivatives. A thorough understanding of the characteristic chemical shifts, coupling constants, and the predictable influence of various substituents allows for the detailed and confident structural elucidation of novel compounds. By following standardized experimental protocols and leveraging both 1D and advanced 2D NMR techniques, researchers can gain invaluable insights crucial for advancing drug discovery and materials science.

References

The Structural Backbone: An In-depth Guide to the Crystal Structure of Pyridine-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine, a heterocyclic aromatic compound, forms the core of a vast array of molecules vital to the fields of pharmaceuticals, agrochemicals, and materials science.[1] Its unique electronic properties, basicity, and ability to engage in various intermolecular interactions make it a privileged scaffold in medicinal chemistry.[2] Understanding the precise three-dimensional arrangement of atoms within the crystal lattice of pyridine-based compounds is paramount. This crystal structure dictates critical physicochemical properties such as solubility, stability, melting point, and, most importantly, biological activity by governing how a molecule interacts with its target receptor.

This technical guide provides a comprehensive overview of the crystal structure of pyridine and its derivatives. It details the experimental protocols used for structure determination, presents quantitative crystallographic data for representative compounds, and illustrates the logical relationship between crystal structure and its implications for drug development.

Experimental Determination of Crystal Structures

The definitive methods for elucidating the atomic-level structure of crystalline solids are Single-Crystal X-ray Diffraction (SCXRD) and, increasingly, solid-state Nuclear Magnetic Resonance (ssNMR) crystallography.

Methodology 1: Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the gold standard for determining the crystal structure of small molecules.[3] The technique is based on the principle that X-rays are diffracted by the ordered arrangement of atoms in a crystal, producing a unique diffraction pattern from which the electron density and, subsequently, the atomic positions can be mapped.[4]

Detailed Experimental Protocol:

  • Crystal Growth (Crystallization):

    • Purity: The starting material must be of the highest possible purity. Impurities can inhibit crystal growth or become incorporated into the lattice, leading to disorder.

    • Solvent Selection: The ideal solvent is one in which the compound is moderately soluble. High solubility often leads to the formation of very small crystals.[5]

    • Common Techniques:

      • Slow Evaporation: A nearly saturated solution of the compound is prepared, filtered to remove any particulate matter, and left undisturbed in a loosely covered vial. The slow evaporation of the solvent increases the concentration, leading to crystal formation.[5]

      • Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool gradually and undisturbed. As the temperature decreases, the solubility drops, and crystals form.[6] Rapid cooling should be avoided as it can cause the compound to "crash out" of the solution, trapping impurities.[7]

      • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial. This vial is then placed inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.

  • Crystal Selection and Mounting:

    • A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope. The ideal crystal should be clear, well-formed, and free of cracks or defects.

    • The selected crystal is carefully mounted on a specialized loop or pin, often coated in a cryoprotectant oil, and flash-cooled in a stream of cold nitrogen gas (typically at 100 K) to minimize thermal vibrations and radiation damage during data collection.[8]

  • Data Collection:

    • The mounted crystal is placed in a diffractometer, where it is irradiated with a monochromatic X-ray beam (commonly from a Copper or Molybdenum source).[9]

    • The crystal is rotated, and a series of diffraction images are collected by a detector at different orientations. This process captures the full, three-dimensional diffraction pattern.[4]

  • Structure Solution and Refinement:

    • The collected diffraction data is processed to determine the unit cell dimensions and space group.[10]

    • Computational software (e.g., SHELXS, Olex2) is used to solve the "phase problem" and generate an initial model of the atomic positions.[9]

    • This initial model is then refined using a least-squares method, where the calculated diffraction pattern from the model is compared to the experimental data. The atomic positions and thermal displacement parameters are adjusted until the model best fits the observed data, resulting in a final, detailed crystal structure.[8]

Methodology 2: NMR Crystallography

NMR crystallography is a complementary technique that is particularly useful when high-quality single crystals suitable for SCXRD cannot be grown.[11] It utilizes solid-state NMR (ssNMR) data, often in conjunction with computational modeling, to refine or validate crystal structures.[1]

Detailed Experimental Protocol:

  • Sample Preparation: A polycrystalline (powder) sample of the compound is packed into an NMR rotor. Unlike SCXRD, large single crystals are not required.

  • Data Acquisition:

    • The sample is spun at a high speed at the "magic angle" (Magic Angle Spinning, or MAS) to average out anisotropic interactions and obtain high-resolution spectra.

    • A suite of ssNMR experiments is performed to measure parameters like chemical shifts, which are highly sensitive to the local electronic environment of each atom.[1] Two-dimensional correlation experiments can reveal through-bond and through-space connectivities.

  • Structure Generation and Validation:

    • Candidate Structures: A set of candidate crystal structures is often generated using crystal structure prediction (CSP) algorithms.

    • DFT-GIPAW Calculations: For each candidate structure, the expected NMR chemical shifts are calculated using Density Functional Theory (DFT) with the Gauge-Including Projector-Augmented Wave (GIPAW) method.[12]

    • Comparison and Validation: The calculated NMR parameters for each candidate structure are compared with the experimental ssNMR data. The structure that shows the best agreement is identified as the correct one, thus validating the crystal structure determined from powder data.[12]

Quantitative Structural Data of Pyridine-Based Compounds

The following table summarizes key crystallographic data for pyridine and two of its common derivatives, providing a basis for structural comparison. The unit cell parameters (a, b, c, α, β, γ) define the size and shape of the repeating unit in the crystal lattice.

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)ZRef.
PyridineC₅H₅NOrthorhombicPna2₁17.5248.96911.3529016[1][9]
Picolinic AcidC₆H₅NO₂MonoclinicC2/c21.2213.82913.949108.088[4]
IsonicotinamideC₆H₆N₂OMonoclinicC2/c20.8375.22419.106118.834[8]
  • Z represents the number of formula units per unit cell.

  • Data collected at low temperatures (150-173 K).

Visualizing Workflows and Relationships

Experimental Workflow: Single-Crystal X-ray Diffraction

The following diagram illustrates the sequential process of determining a crystal structure using SCXRD, from initial sample preparation to the final validated structure.

scxrd_workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis & Refinement cluster_final Final Output a High-Purity Compound b Crystal Growth (e.g., Slow Evaporation) a->b c Crystal Selection & Mounting b->c d X-ray Data Collection c->d e Data Processing (Unit Cell & Space Group) d->e f Structure Solution (Initial Model) e->f g Structure Refinement (Least-Squares) f->g h Validated Crystal Structure g->h

A simplified workflow for Single-Crystal X-ray Diffraction (SCXRD).
Logical Relationships: From Crystal Structure to Drug Action

The crystal structure is not an isolated piece of data; it is the foundation from which we can understand and predict a compound's behavior. This diagram shows how the fundamental parameters of a crystal structure influence the properties relevant to drug development.

structure_to_function cluster_core Core Structural Information cluster_derived Derived Molecular Properties cluster_physchem Physicochemical Properties cluster_drugdev Drug Development Applications struct Crystal Structure (Atomic Coordinates, Unit Cell) conf Molecular Conformation (Torsion Angles, Shape) struct->conf inter Intermolecular Interactions (H-Bonds, π-stacking) struct->inter pharm Pharmacophore Modeling conf->pharm props Bulk Properties (Solubility, Stability, Melting Point) inter->props bind Drug-Receptor Binding Affinity pharm->bind

Relationship between crystal structure and drug development aspects.

Conclusion

The precise determination of the crystal structure of pyridine-based compounds is a cornerstone of modern chemical and pharmaceutical research. Techniques like SCXRD provide unparalleled detail about the three-dimensional arrangement of atoms, offering insights that are crucial for understanding molecular interactions and physicochemical properties. This structural knowledge empowers scientists to establish clear structure-activity relationships (SAR), optimize lead compounds, and design novel molecules with enhanced efficacy and safety profiles, ultimately accelerating the drug discovery and development pipeline.

References

Technical Guide: Solubility of 2-(4-Bromomethylphenyl)pyridine in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 2-(4-Bromomethylphenyl)pyridine, a key intermediate in synthetic chemistry and drug discovery. Due to the absence of publicly available quantitative solubility data for this specific compound, this document provides a framework for researchers by outlining its predicted qualitative solubility based on structural analogues. Furthermore, it presents a detailed, standardized experimental protocol for the quantitative determination of its solubility in various organic solvents. To offer a practical reference, quantitative solubility data for a structurally related pyridine derivative, nicotinic acid, is included. This guide is intended to equip researchers with the predictive knowledge and methodological tools necessary to effectively utilize this compound in their work.

Introduction

This compound is a heterocyclic organic compound featuring a pyridine ring linked to a bromomethyl-substituted phenyl group. Its bifunctional nature makes it a valuable building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and functional materials. Understanding the solubility of this intermediate is critical for a range of applications, from reaction solvent selection and optimization to purification, formulation, and quality control.

Solubility data dictates the efficiency of synthetic routes, influences crystallization processes, and is a fundamental parameter in the development of drug delivery systems. However, a thorough review of scientific literature and chemical databases reveals a lack of specific quantitative solubility data for this compound. This guide aims to bridge this gap by providing a predictive assessment of its solubility and a comprehensive methodology for its empirical determination.

Predicted Qualitative Solubility

The solubility of a compound is governed by its molecular structure, polarity, and its ability to form intermolecular interactions with a solvent. Based on the structure of this compound, which contains a polar pyridine moiety and a larger, less polar bromomethylphenyl group, its general solubility characteristics can be predicted.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): The compound is expected to be soluble to highly soluble in these solvents. The polar nature of the pyridine ring and the dipole moment of the bromomethyl group will interact favorably with these solvents.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): It is predicted to be soluble in lower alcohols. The nitrogen atom on the pyridine ring can act as a hydrogen bond acceptor, facilitating dissolution.

  • Nonpolar Solvents (e.g., Toluene, Hexane, Diethyl Ether): Solubility is expected to be moderate to low . The presence of the large aromatic system (phenyl and pyridine rings) will allow for some van der Waals interactions, but the compound's overall polarity will limit its miscibility with highly nonpolar solvents like hexane.

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): The compound is likely to be soluble in these solvents due to a good balance of polarity and the ability to engage in dipole-dipole interactions.

Quantitative Solubility of a Structurally Related Compound

To provide a quantitative frame of reference, the table below summarizes the solubility of nicotinic acid (pyridine-3-carboxylic acid), another pyridine derivative, in several common organic solvents. While the substituent group differs, the core pyridine structure provides a useful, albeit approximate, comparison.

SolventTemperature (°C)Solubility (g/L)
Dimethyl Sulfoxide (DMSO)25High
Ethanol25Moderate
Water2518
Acetone25Low
Acetonitrile25Low
Diethyl Ether25Very Low

Note: Data is compiled from various sources and should be used as a comparative illustration. "High," "Moderate," and "Low" are qualitative descriptors used where precise numerical values were not available in a comparable format.

Experimental Protocol for Solubility Determination

The following protocol details the widely accepted isothermal shake-flask method, which is considered the gold standard for determining the thermodynamic solubility of a solid compound in a solvent.

Principle

An excess amount of the solid compound is agitated in a chosen solvent at a constant temperature for a sufficient period to allow the system to reach equilibrium. At equilibrium, the concentration of the dissolved solute in the supernatant is constant and represents the solubility of the compound at that temperature. The concentration is then determined analytically after separating the undissolved solid.

Materials and Equipment
  • This compound (high purity)

  • Organic solvents (analytical grade)

  • Thermostatically controlled orbital shaker or water bath

  • Analytical balance (±0.1 mg)

  • Glass vials or flasks with screw caps

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer

Step-by-Step Procedure
  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound of a known concentration in the chosen solvent.

    • Perform serial dilutions to create a series of at least five standard solutions of decreasing concentration.

    • Analyze these standards using HPLC-UV or UV-Vis spectrophotometry to generate a calibration curve (absorbance vs. concentration).

  • Sample Preparation and Equilibration:

    • Add an excess amount of solid this compound to a vial containing a known volume (e.g., 5 mL) of the selected organic solvent. An excess is confirmed by the visible presence of undissolved solid.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in the thermostatically controlled shaker set to a constant temperature (e.g., 25 °C / 298.15 K).

    • Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. A preliminary experiment can determine the minimum time required.

  • Phase Separation:

    • After equilibration, allow the vials to rest at the same constant temperature for at least 24 hours to allow the excess solid to sediment.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial. This step is critical to remove all undissolved particles.

  • Analysis:

    • Accurately dilute a known volume of the filtered saturated solution with the solvent to bring its concentration into the linear range of the previously established calibration curve.

    • Measure the absorbance of the diluted sample using the same analytical method as the standards.

Data Calculation
  • Use the equation from the linear regression of the calibration curve (y = mx + c) to determine the concentration of the diluted sample.

  • Calculate the concentration of the original, undiluted saturated solution by multiplying the result by the dilution factor. This final value represents the solubility of this compound in the specific solvent at the tested temperature.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining solubility.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Equilibration cluster_analysis Phase 3: Analysis & Calculation prep_standards Prepare Stock & Standard Solutions gen_cal_curve Generate Calibration Curve (e.g., HPLC-UV) prep_standards->gen_cal_curve Analyze calculate Calculate Solubility add_excess Add Excess Solute to Solvent agitate Agitate at Constant Temp. (e.g., 24-72h) add_excess->agitate sediment Allow Sedimentation agitate->sediment withdraw_supernatant Withdraw & Filter Supernatant sediment->withdraw_supernatant dilute_sample Dilute Saturated Solution withdraw_supernatant->dilute_sample analyze_sample Analyze Diluted Sample dilute_sample->analyze_sample analyze_sample->calculate Use Calibration Curve

Workflow for Solubility Determination.

An In-depth Technical Guide to the Thermogravimetric Analysis (TGA) of Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of Thermogravimetric Analysis (TGA) in the characterization of pyridine derivatives, a class of compounds of significant interest in the pharmaceutical and materials science industries. Pyridine and its derivatives are fundamental components in a vast array of pharmaceutical drugs, making a thorough understanding of their thermal stability crucial for drug development, formulation, and quality control.[1][2] TGA is a powerful analytical technique used to determine the thermal stability and decomposition profile of materials by measuring the change in mass of a sample as a function of temperature in a controlled atmosphere.[3][4][5]

Core Principles of Thermogravimetric Analysis

TGA operates on a simple yet precise principle: a sample is heated in a controlled environment, and its mass is continuously monitored.[3][6] The resulting data, presented as a TGA curve, plots the percentage of initial mass remaining against temperature. The derivative of this curve, the DTG (Derivative Thermogravimetry) curve, shows the rate of mass loss and helps to identify the temperatures at which decomposition is most rapid.[7] This information is invaluable for determining the onset of decomposition, identifying intermediate stable species, and quantifying the residual mass.

Data Presentation: Thermal Stability of Pyridine Derivatives

The thermal stability of pyridine derivatives can vary significantly depending on the nature and position of substituents on the pyridine ring. Electron-withdrawing groups can influence the electron density of the ring and, consequently, its thermal stability.[6][8] The following tables summarize TGA data for various classes of pyridine derivatives.

Table 1: Thermal Decomposition Data of Pyridine-Containing Polymers

Polymer/CopolymerDecomposition Onset (°C)Temperature of Maximum Decomposition (°C)Residual Mass at 600°C (%)AtmosphereReference
Poly(4-vinylpyridine) (P4VP)~350400< 5Nitrogen[9]
Polyamides with pyridine moieties300 - 450Varies with structure20 - 40Nitrogen[10]
Pyridine-containing copolyimides> 450~480 (10% weight loss)> 50Nitrogen

Table 2: Thermal Decomposition Data of Azo Pyridone Dyes

CompoundDecomposition Onset (°C)Temperature of Maximum Decomposition (°C)Key ObservationsAtmosphereReference
5-(phenylazo)-3-cyano-6-hydroxy-4-methyl-2-pyridone derivatives> 250> 450 for some derivativesExcellent thermal stability observed for certain derivatives.Not Specified[11]
(E)-6-hydroxy-1-(3-methoxypropyl)-4-methyl-2-oxo-5-(p-tolyldiazenyl)-1,2-dihydropyridine-3-carbonitrile~280~350Gradual decomposition after initial weight loss.Nitrogen
5,5'-((1E,1'E)-(methylenebis(4,1-phenylene))bis(diazene-2,1-diyl))bis(6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile)~300~380Higher stability compared to the monomeric derivative.Nitrogen

Table 3: Thermal Decomposition Data of Pyridine-Based Pharmaceutical Compounds

CompoundDecomposition Onset (°C)Decomposition StagesKey ObservationsAtmosphereReference
Pioglitazone Hydrochloride~150MultipleDecomposition involves the loss of different molecular fragments in stages.Nitrogen[12]
Rosiglitazone Maleate~150MultipleStepwise degradation with the loss of specific side chains.Nitrogen[12]
Glibenclamide~185ThreeStable up to 185°C, followed by a three-stage decomposition.Nitrogen[12]
Glimepiride> 200MultipleHigher thermal stability compared to other tested antidiabetic drugs.Nitrogen[12]
Ciprofloxacin~280MultipleDecomposes in the range of 280-550°C.Not Specified[13]

Experimental Protocols

A standardized experimental protocol is crucial for obtaining reproducible and comparable TGA data. The following outlines a general methodology for the TGA of pyridine derivatives.

1. Sample Preparation:

  • Sample Form: Samples should ideally be in a fine, homogeneous powder form to ensure uniform heat distribution.[14] Grinding may be necessary for crystalline or larger particulate samples.

  • Sample Mass: A sample mass of 5-10 mg is typically recommended for routine analysis of organic compounds.[14]

  • Crucible Selection: Alumina (ceramic) or platinum crucibles are commonly used. Alumina is a good, cost-effective choice for most organic materials, while platinum is preferred for its inertness, especially with potentially corrosive samples.[14] The crucible should be clean and tared before adding the sample.

2. Instrument Parameters:

  • Heating Rate: A heating rate of 10-20 °C/min is standard for most analyses.[15] Slower heating rates can provide better resolution of decomposition events, while faster rates can shift decomposition temperatures to higher values.[16][17]

  • Temperature Range: The temperature range should be selected to cover the entire decomposition profile of the sample, typically from ambient temperature to 600-1000 °C.[3]

  • Atmosphere: An inert atmosphere, such as nitrogen or argon, is commonly used to prevent oxidative decomposition.[5][18] The purge gas flow rate is typically set between 20 and 50 mL/min.[18][19]

  • Calibration: The thermobalance and temperature sensor should be regularly calibrated to ensure accuracy.[18]

3. Data Analysis:

  • The TGA curve is analyzed to determine the onset temperature of decomposition (Tonset), the temperature of maximum decomposition rate (Tpeak) from the DTG curve, the percentage of mass loss at each stage, and the final residual mass.

Mandatory Visualization: Decomposition Pathways

The thermal decomposition of pyridine and its derivatives is a complex process that can proceed through various pathways, often involving radical intermediates. The following diagrams, generated using the DOT language, illustrate generalized decomposition pathways.

G Pyridine Pyridine Derivative Radical Pyridyl Radical Pyridine->Radical Initiation (C-H or C-C bond cleavage) RingOpening Ring Opening Radical->RingOpening Fragments Smaller Volatile Fragments (e.g., HCN, C2H2) RingOpening->Fragments Decomposition Char Char Residue RingOpening->Char Polymerization/ Condensation

Caption: Generalized thermal decomposition pathway of a pyridine derivative.

The nature of the substituent on the pyridine ring significantly influences the decomposition pathway. Electron-donating groups may alter the initial bond cleavage sites, while bulky substituents can introduce steric hindrance affecting the reaction kinetics.

G cluster_0 Factors Influencing Thermal Stability cluster_1 Observed Effects Substituent Nature of Substituent (Electron-donating/withdrawing) Stability Altered Decomposition Temperature Substituent->Stability Mechanism Modified Decomposition Pathway Substituent->Mechanism Position Position of Substituent (ortho, meta, para) Position->Stability Position->Mechanism Steric Steric Hindrance Steric->Stability Residue Change in Char Yield Steric->Residue

Caption: Logical relationship between substituents and thermal stability.

For pyridine N-oxides, a common initial decomposition step is the loss of the oxygen atom. For derivatives with labile side chains, such as pyridine-2-carboxylic anhydride, decomposition may be initiated by the loss of these functional groups.[20]

G start TGA Experiment Start prep Sample Preparation (5-10 mg, powdered) start->prep load Load Sample into TGA Instrument prep->load setup Set Experimental Parameters (Heating Rate, Atmosphere) load->setup run Run TGA Analysis setup->run data Data Acquisition (Mass vs. Temperature) run->data analysis Data Analysis (TGA/DTG Curves) data->analysis

Caption: Experimental workflow for Thermogravimetric Analysis.

Conclusion

Thermogravimetric analysis is an indispensable tool for characterizing the thermal properties of pyridine derivatives. The data obtained from TGA is critical for ensuring the stability, safety, and efficacy of pharmaceutical products containing these moieties. By following standardized experimental protocols and carefully analyzing the resulting data, researchers and drug development professionals can gain valuable insights into the thermal behavior of these important compounds, facilitating informed decisions throughout the development lifecycle.

References

The Diverse Biological Activities of Substituted Pyridine Molecules: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The pyridine ring, a foundational six-membered aromatic heterocycle containing one nitrogen atom, is a privileged scaffold in medicinal chemistry. Its unique electronic properties, ability to form hydrogen bonds, and metabolic stability have made it a cornerstone in the design of numerous therapeutic agents. The strategic placement of various substituents on the pyridine core allows for the fine-tuning of a molecule's physicochemical properties, leading to a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the significant pharmacological effects of substituted pyridine molecules, with a focus on their anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective potential. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Anticancer Activity of Substituted Pyridines

Substituted pyridines have emerged as a promising class of compounds in oncology, exhibiting potent activity against various cancer cell lines. Their mechanisms of action are diverse, often involving the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.

Mechanisms of Action

A primary mechanism by which substituted pyridines exert their anticancer effects is through the inhibition of protein kinases . Many pyridine-ureas have been shown to be effective inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[1][2] By blocking VEGFR-2 signaling, these compounds can stifle the formation of new blood vessels that supply tumors with essential nutrients and oxygen. Furthermore, certain pyrazolo[3,4-b]pyridines have demonstrated inhibitory activity against Cyclin-Dependent Kinases (CDKs), such as CDK2 and CDK9, leading to cell cycle arrest and preventing cancer cell division.[3]

Another critical mechanism is the induction of apoptosis , or programmed cell death. Substituted pyridines can trigger both the intrinsic and extrinsic apoptotic pathways. This is often characterized by the activation of caspases, a family of proteases that execute the apoptotic process. Western blot analysis is a key technique used to detect the cleavage and activation of caspases, such as caspase-3, -7, -8, and -9, as well as the cleavage of poly (ADP-ribose) polymerase-1 (PARP-1), a hallmark of apoptosis.[4][5][6]

Quantitative Data Summary

The following table summarizes the anticancer activity of selected substituted pyridine derivatives, highlighting their target, potency (IC50 values), and the cancer cell lines in which their activity was evaluated.

Molecule/DerivativeTargetIC50 ValueCancer Cell LineReference
Pyridine-Urea 8eVEGFR-23.93 ± 0.73 µM-[2]
Pyridine-Urea 8bVEGFR-25.0 ± 1.91 µM-[2]
Pyridine-Urea 8eProliferation0.22 µM (48h)MCF-7[1]
Pyridine-Urea 8nProliferation1.88 µM (48h)MCF-7[1]
Pyrazolo[3,4-b]pyridine 9aCDK21.630 ± 0.009 µM-[3]
Pyrazolo[3,4-b]pyridine 14gCDK20.460 ± 0.024 µM-[3]
Pyrazolo[3,4-b]pyridine 9aCDK90.262 ± 0.013 µM-[3]
Pyrazolo[3,4-b]pyridine 14gCDK90.801 ± 0.041 µM-[3]
Pyrazolo[3,4-b]pyridine 9aProliferation2.59 µMHela[3]
Pyrazolo[3,4-b]pyridine 14gProliferation4.66 µMMCF7[3]
Pyrazolo[3,4-b]pyridine 14gProliferation1.98 µMHCT-116[3]
10-substituted 1,8-diazaphenothiazine 4Proliferation~5 µg/mlSW-948[7]
10-substituted 1,8-diazaphenothiazine 4Proliferation~10 µg/mlL-1210[7]
Key Experimental Protocols

1.3.1. MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[1][7][8][9][10]

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals via mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of viable cells.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 1 × 10^4 cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of the substituted pyridine compounds for a specified duration (e.g., 48 or 72 hours).

    • Remove the treatment medium and add 20-30 µL of MTT solution (typically 2-5 mg/mL in PBS) to each well.

    • Incubate the plate for 1.5-4 hours at 37°C to allow formazan crystal formation.

    • Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

    • Measure the absorbance of the solution on a microplate reader at a wavelength of 490-570 nm.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

1.3.2. Western Blot for Apoptosis Protein Expression

Western blotting is used to detect and quantify specific proteins involved in apoptosis.[4][5][6][11]

  • Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific antibodies to detect target proteins.

  • Procedure:

    • Treat cells with the substituted pyridine compounds for the desired time.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for apoptotic markers (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bax) overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

1.3.3. Flow Cytometry for Cell Cycle Analysis

Flow cytometry with propidium iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle.[12][13][14][15]

  • Principle: PI is a fluorescent dye that binds to DNA. The amount of fluorescence is directly proportional to the amount of DNA in the cell, allowing for the differentiation of cells in G0/G1, S, and G2/M phases.

  • Procedure:

    • Treat cells with the substituted pyridine compounds.

    • Harvest the cells and wash with PBS.

    • Fix the cells in ice-cold 70% ethanol to permeabilize the membranes.

    • Wash the fixed cells and resuspend them in a staining solution containing propidium iodide and RNase A (to degrade RNA).

    • Incubate the cells in the dark.

    • Analyze the stained cells using a flow cytometer, collecting fluorescence data from at least 10,000 cells.

    • Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle.

Signaling Pathway Diagrams

anticancer_pathways cluster_vegfr VEGFR-2 Signaling cluster_apoptosis Apoptosis Induction VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Pyridine_Urea Pyridine-Urea Derivatives Pyridine_Urea->VEGFR2 ERK ERK PLCg->ERK Akt Akt PI3K->Akt Angiogenesis Angiogenesis Akt->Angiogenesis ERK->Angiogenesis Pyrazolo_Pyridine Pyrazolo[3,4-b]pyridine Derivatives CDK2_9 CDK2/9 Pyrazolo_Pyridine->CDK2_9 Caspase9 Caspase-9 Pyrazolo_Pyridine->Caspase9 activates CellCycle Cell Cycle Progression CDK2_9->CellCycle CellCycleArrest Cell Cycle Arrest CellCycle->CellCycleArrest Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Anticancer mechanisms of substituted pyridines.

Antimicrobial Activity of Substituted Pyridines

The rise of antibiotic resistance necessitates the development of novel antimicrobial agents. Substituted pyridines have demonstrated significant activity against a range of pathogenic bacteria and fungi, making them attractive candidates for new anti-infective drugs.

Mechanisms of Action

The antimicrobial mechanisms of substituted pyridines are varied. Some derivatives, particularly those containing a quaternary ammonium salt, are thought to disrupt the integrity of the microbial cell membrane . This leads to the leakage of essential cellular components and ultimately cell death. Another key target is DNA gyrase , a bacterial enzyme essential for DNA replication. Inhibition of this enzyme prevents bacterial proliferation. Additionally, some pyridine compounds have been shown to inhibit biofilm formation , a crucial virulence factor for many pathogenic bacteria.

Quantitative Data Summary

The following table presents the antimicrobial activity of various substituted pyridine derivatives, expressed as Minimum Inhibitory Concentration (MIC) values.

Molecule/DerivativeTarget OrganismMIC (µg/mL)Reference
2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridinesEscherichia coli0.2-1.3[12]
Isonicotinic acid hydrazide derivatives (23-27)S. aureus, B. subtilis, E. coli, C. albicans, A. niger2.18–3.08 µM/mL[16]
2-(methyldithio)pyridine-3-carbonitrileVarious bacteria0.5 to 64[16]
Imidazo[2,1-b][12][13][16]thiadiazole derivative 15tBacteria1-2[15]
Imidazo[2,1-b][12][13][16]thiadiazole derivative 16dBacteria0.5[15]
Pyrazole derivative 17lFungi0.25[15]
Pyrazole derivative 17mFungi0.25[15]
Imidazo[4,5-b]pyridine derivative 2Bacillus cereus0.07[17]
Key Experimental Protocols

2.3.1. Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized and widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[18][19][20][21]

  • Principle: A standardized inoculum of a microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. The MIC is the lowest concentration of the agent that inhibits visible growth of the microorganism.

  • Procedure:

    • Prepare serial two-fold dilutions of the substituted pyridine compounds in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well plate.

    • Prepare a standardized inoculum of the test microorganism, typically adjusted to a 0.5 McFarland standard.

    • Inoculate each well of the microtiter plate with the standardized inoculum.

    • Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

    • Incubate the plate at an appropriate temperature (e.g., 37°C) for 16-20 hours.

    • Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.

2.3.2. Zone of Inhibition Assay (Disk Diffusion Method)

The zone of inhibition assay is a qualitative method to assess the antimicrobial activity of a compound.

  • Principle: A filter paper disc impregnated with the test compound is placed on an agar plate that has been uniformly inoculated with a test microorganism. If the compound is effective, it will diffuse into the agar and inhibit the growth of the microorganism, creating a clear zone around the disc.

  • Procedure:

    • Prepare a standardized inoculum of the test microorganism and spread it evenly onto the surface of an agar plate (e.g., Mueller-Hinton agar).

    • Impregnate sterile filter paper discs with a known concentration of the substituted pyridine compound.

    • Place the discs onto the surface of the inoculated agar plate.

    • Incubate the plate under appropriate conditions.

    • Measure the diameter of the zone of growth inhibition around each disc.

Experimental Workflow Diagram

antimicrobial_workflow start Start: Prepare Pyridine Derivatives and Microbial Cultures dilution Prepare Serial Dilutions of Pyridine Derivatives in Broth start->dilution inoculum Standardize Microbial Inoculum (e.g., 0.5 McFarland) start->inoculum inoculate Inoculate Microtiter Plate Wells dilution->inoculate inoculum->inoculate incubate Incubate at 37°C for 16-20 hours inoculate->incubate read Visually Read MIC (Lowest concentration with no growth) incubate->read end End: Determine Minimum Inhibitory Concentration read->end

Caption: Workflow for MIC determination.

Antiviral Activity of Substituted Pyridines

The ongoing threat of viral diseases highlights the urgent need for new antiviral therapies. Substituted pyridines have demonstrated promising activity against a variety of viruses, including human immunodeficiency virus (HIV), hepatitis C virus (HCV), and hepatitis B virus (HBV).[8][22]

Mechanisms of Action

A key mechanism of antiviral action for many substituted pyridines is the inhibition of viral enzymes that are essential for replication. For instance, some derivatives act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), binding to a hydrophobic pocket in the HIV-1 reverse transcriptase and inhibiting its function.[17][23][24] Others have been shown to inhibit viral polymerases, which are crucial for replicating the viral genome. Another mode of action involves blocking viral entry into host cells by interfering with the fusion of viral and cellular membranes.

Quantitative Data Summary

The following table provides a summary of the antiviral activity of selected substituted pyridine derivatives.

Molecule/Derivative ClassTarget VirusMechanism of ActionReference
Pyridine-containing heterocyclesHIV, HCV, HBV, RSV, CMVRT inhibition, polymerase inhibition, etc.[22]
Fused Pyridine RingsHIV, HCV, HBV, RSV, CMVRT inhibition, polymerase inhibition, etc.[22]
Key Experimental Protocols

3.3.1. Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the antiviral activity of a compound.

  • Principle: A confluent monolayer of host cells is infected with a virus in the presence of varying concentrations of the test compound. The number of plaques (zones of cell death caused by viral replication) is counted to determine the concentration of the compound that inhibits plaque formation by 50% (IC50).

  • Procedure:

    • Seed host cells in a multi-well plate to form a confluent monolayer.

    • Infect the cells with a known amount of virus in the presence of serial dilutions of the substituted pyridine compound.

    • After an adsorption period, remove the virus and compound, and overlay the cells with a semi-solid medium (e.g., containing agarose) to restrict viral spread to adjacent cells.

    • Incubate the plates until plaques are visible.

    • Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

    • Calculate the percentage of plaque reduction compared to an untreated virus control and determine the IC50 value.

3.3.2. Reverse Transcriptase (RT) Inhibition Assay

This assay is specifically used to identify inhibitors of the HIV-1 reverse transcriptase.[17][23][24]

  • Principle: The assay measures the ability of a compound to inhibit the activity of recombinant HIV-1 RT in a cell-free system. The incorporation of a labeled nucleotide into a newly synthesized DNA strand is quantified.

  • Procedure:

    • A template/primer (e.g., poly(A)/oligo(dT)) is immobilized on a microplate.

    • The recombinant HIV-1 RT enzyme is added to the wells along with a mixture of deoxynucleoside triphosphates (dNTPs), including a labeled dUTP (e.g., DIG-dUTP).

    • The test compound (substituted pyridine) is added at various concentrations.

    • The plate is incubated to allow for DNA synthesis.

    • The amount of incorporated labeled dUTP is quantified using a colorimetric or chemiluminescent detection method.

    • The percentage of RT inhibition is calculated, and the IC50 value is determined.

Logical Relationship Diagram

antiviral_logic Virus Virus ViralEntry Viral Entry Virus->ViralEntry HostCell Host Cell ViralReplication Viral Replication (e.g., Reverse Transcription) HostCell->ViralReplication ViralEntry->HostCell ReducedInfection Reduced Viral Infection NewVirions Production of New Virions ViralReplication->NewVirions NewVirions->ReducedInfection PyridineDeriv Substituted Pyridine Derivatives InhibitEntry Inhibition of Entry PyridineDeriv->InhibitEntry InhibitReplication Inhibition of Replication PyridineDeriv->InhibitReplication InhibitEntry->ViralEntry InhibitReplication->ViralReplication

Caption: Antiviral mechanisms of substituted pyridines.

Anti-inflammatory Activity of Substituted Pyridines

Chronic inflammation is a key contributor to a wide range of diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. Substituted pyridines have shown potential as anti-inflammatory agents by targeting key enzymes and signaling pathways involved in the inflammatory response.

Mechanisms of Action

A primary mechanism of anti-inflammatory action for some substituted pyridines is the inhibition of cyclooxygenase (COX) enzymes , particularly COX-2, which is responsible for the production of pro-inflammatory prostaglandins.[25] By inhibiting COX-2, these compounds can reduce pain and inflammation. Another important mechanism is the modulation of pro-inflammatory cytokine production . Certain pyridine derivatives can suppress the production of cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) by interfering with the Nuclear Factor-kappa B (NF-κB) signaling pathway .[3][22][26][27][28] NF-κB is a key transcription factor that regulates the expression of many pro-inflammatory genes.

Quantitative Data Summary

The following table summarizes the anti-inflammatory activity of selected substituted pyridine derivatives.

Molecule/DerivativeTargetIC50 Value (µM)Reference
3H-imidazo[4,5-b]pyridine 3cCOX-2< 20[25]
3H-imidazo[4,5-b]pyridine 3fCOX-29.2[25]
3H-imidazo[4,5-b]pyridine 3hCOX-2< 20[25]
3H-imidazo[4,5-b]pyridine 3fCOX-121.8[25]
Pyridine 7aNO Production76.6
Pyridine 7fNO Production96.8
Nicotinohydrazide 9bCOX-27.9[29]
Isonicotinohydrazide 10cCOX-25.9[29]
Isonicotinohydrazide 10eCOX-25.9[29]
Key Experimental Protocols

4.3.1. COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

  • Principle: The assay typically measures the production of prostaglandin E2 (PGE2) from arachidonic acid by recombinant COX-1 or COX-2 enzymes. The amount of PGE2 produced is quantified, and the inhibitory effect of the test compound is determined.

  • Procedure:

    • Recombinant human COX-1 or COX-2 enzyme is pre-incubated with the substituted pyridine compound at various concentrations.

    • The enzymatic reaction is initiated by the addition of arachidonic acid.

    • After a specific incubation period, the reaction is stopped.

    • The amount of PGE2 produced is measured using an enzyme-linked immunosorbent assay (ELISA) or other detection methods.

    • The percentage of COX inhibition is calculated, and the IC50 value is determined.

4.3.2. ELISA for Cytokine Measurement

An enzyme-linked immunosorbent assay (ELISA) is used to quantify the concentration of specific cytokines, such as TNF-α, in cell culture supernatants or biological fluids.

  • Principle: A capture antibody specific for the target cytokine is coated onto the wells of a microplate. The sample containing the cytokine is added, followed by a detection antibody that is conjugated to an enzyme. A substrate is then added, which is converted by the enzyme to produce a colored product. The intensity of the color is proportional to the concentration of the cytokine.

  • Procedure:

    • Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., TNF-α).

    • Block the plate to prevent non-specific binding.

    • Add cell culture supernatants from cells treated with or without the substituted pyridine compound.

    • Incubate and then wash the plate.

    • Add a biotinylated detection antibody.

    • Incubate and wash, then add streptavidin-HRP.

    • Incubate and wash, then add a substrate solution (e.g., TMB).

    • Stop the reaction and measure the absorbance at the appropriate wavelength.

    • Calculate the cytokine concentration based on a standard curve.

Signaling Pathway Diagram

antiinflammatory_pathway Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB inhibits Nucleus Nucleus NFkB->Nucleus Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Cytokines Cytokines (TNF-α, IL-6) COX-2 Gene_Expression->Cytokines PyridineDeriv Substituted Pyridine Derivatives PyridineDeriv->IKK

Caption: Inhibition of the NF-κB signaling pathway.

Neuroprotective Activity of Substituted Pyridines

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neuronal function. Substituted pyridines have shown promise as neuroprotective agents through various mechanisms that combat oxidative stress and modulate neurotransmitter systems.

Mechanisms of Action

A key neuroprotective mechanism of some substituted pyridines is their antioxidant activity . They can scavenge free radicals and reduce oxidative stress, which is a major contributor to neuronal damage in neurodegenerative diseases. This has been demonstrated in assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[30][31][32] Another important mechanism is the inhibition of monoamine oxidase (MAO) enzymes, particularly MAO-B.[29][33][34][35][36] MAO-B is involved in the breakdown of dopamine, and its inhibition can increase dopamine levels in the brain, which is beneficial in Parkinson's disease. Additionally, some pyridine alkaloids have been shown to modulate neurotransmitter receptors , such as nicotinic acetylcholine receptors (nAChRs), which play a role in cognitive function.[30] Certain tricyclic pyridine alkaloids have demonstrated neuroprotective effects against glutamate-induced oxidative stress and apoptosis in neuronal cells.[27][37]

Quantitative Data Summary

The following table provides a summary of the neuroprotective activity of a selected substituted pyridine derivative.

Molecule/DerivativeTargetIC50 Value (µM)Reference
(2S)-N-hydroxybenzylanabasineMicroglial nitric oxide inflammation6.7[30]
Key Experimental Protocols

5.3.1. DPPH Radical Scavenging Assay

This assay is a common method for evaluating the antioxidant activity of a compound.[30][31][32]

  • Principle: DPPH is a stable free radical with a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, and the color changes to a pale yellow. The degree of discoloration is proportional to the antioxidant activity.

  • Procedure:

    • Prepare a solution of the substituted pyridine compound in a suitable solvent (e.g., methanol or ethanol).

    • Add the compound solution to a solution of DPPH in the same solvent.

    • Incubate the mixture in the dark for a specified period (e.g., 30 minutes).

    • Measure the absorbance of the solution at 517 nm using a spectrophotometer.

    • Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.

5.3.2. Monoamine Oxidase (MAO) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of MAO-A or MAO-B.[29][33][34][35][36]

  • Principle: The assay measures the enzymatic activity of recombinant MAO-A or MAO-B using a specific substrate. The product of the enzymatic reaction is detected, and the inhibitory effect of the test compound is quantified.

  • Procedure:

    • Recombinant human MAO-A or MAO-B enzyme is pre-incubated with the substituted pyridine compound at various concentrations.

    • The enzymatic reaction is initiated by the addition of a substrate (e.g., kynuramine for both, or specific substrates for each isoform).

    • The formation of the product is measured over time using a spectrophotometer or fluorometer.

    • The percentage of MAO inhibition is calculated, and the IC50 value is determined.

Signaling Pathway Diagram

neuroprotective_pathway cluster_antioxidant Antioxidant Effect cluster_mao MAO Inhibition OxidativeStress Oxidative Stress (e.g., ROS) NeuronalDamage Neuronal Damage OxidativeStress->NeuronalDamage ReducedDamage_AO Reduced Neuronal Damage OxidativeStress->ReducedDamage_AO PyridineDeriv_AO Substituted Pyridine (Antioxidant) Scavenging Radical Scavenging PyridineDeriv_AO->Scavenging Scavenging->OxidativeStress Dopamine Dopamine MAOB MAO-B Dopamine->MAOB IncreasedDopamine Increased Dopamine Levels Dopamine->IncreasedDopamine DopamineMetabolism Dopamine Metabolism MAOB->DopamineMetabolism PyridineDeriv_MAO Substituted Pyridine (MAO Inhibitor) PyridineDeriv_MAO->MAOB

References

A Comprehensive Guide to the Electronic Structure of Bromo-Methyl-Pyridine Derivatives: A DFT Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the electronic structure analysis of bromo-methyl-pyridine derivatives using Density Functional Theory (DFT), a powerful computational method for elucidating molecular properties. This document provides a consolidated overview of key findings from various theoretical studies, focusing on the relationship between molecular structure and electronic characteristics. Detailed computational protocols, quantitative data, and visual representations of workflows and conceptual relationships are presented to offer a comprehensive resource for researchers in medicinal chemistry and materials science.

Introduction to Bromo-Methyl-Pyridine Derivatives

Bromo-methyl-pyridine derivatives are a class of heterocyclic compounds of significant interest due to their versatile applications as intermediates in organic synthesis and their potential in medicinal chemistry.[1] Understanding their electronic properties at a quantum level is crucial for predicting their reactivity, stability, and potential biological activity.[1] DFT has emerged as an indispensable tool for these investigations, providing a balance between computational cost and accuracy, often surpassing traditional Hartree-Fock calculations in predicting properties like vibrational frequencies and geometric parameters.[1][2]

Computational Methodologies

The insights presented in this guide are derived from DFT calculations, which are instrumental in understanding the geometric, electronic, and vibrational properties of molecules.[3] The following protocols represent standard practices in the computational analysis of pyridine derivatives.

Density Functional Theory (DFT) Protocol

A typical DFT workflow for analyzing bromo-methyl-pyridine derivatives involves the following steps:

  • Software: The Gaussian suite of programs is a commonly utilized quantum chemistry software package for such studies.[1][3]

  • Method and Basis Set: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is widely employed.[1][3] For geometry optimization and electronic property calculations, the 6-31G(d,p) basis set is often effective.[3] For more precise calculations of vibrational frequencies and spectroscopic properties, a larger basis set such as 6-311++G(d,p) is frequently used.[1][2][3]

  • Geometry Optimization: A full geometry optimization of the molecular structure is performed without any symmetry constraints to locate the global minimum on the potential energy surface.[3]

  • Frequency Analysis: Vibrational frequency calculations are conducted on the optimized geometry. This step serves two purposes: to confirm that the optimized structure is a true minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra.[3]

  • Property Calculation: Following optimization, key electronic properties are calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the molecular electrostatic potential (MEP), and Mulliken population analysis.[3]

DFT_Workflow cluster_setup Computational Setup cluster_calculation Calculation Steps cluster_analysis Data Analysis Software Select Software (e.g., Gaussian) Method Choose DFT Functional (e.g., B3LYP) BasisSet Select Basis Set (e.g., 6-311++G(d,p)) GeomOpt Geometry Optimization BasisSet->GeomOpt FreqAnalysis Vibrational Frequency Analysis GeomOpt->FreqAnalysis PropCalc Electronic Property Calculation FreqAnalysis->PropCalc VibSpectra Vibrational Spectra (IR/Raman) FreqAnalysis->VibSpectra HOMOLUMO HOMO-LUMO Analysis PropCalc->HOMOLUMO MEP Molecular Electrostatic Potential (MEP) PropCalc->MEP

A generalized workflow for DFT analysis of pyridine derivatives.

Electronic Structure Analysis

DFT calculations provide crucial quantitative data on the electronic structure of molecules. Key descriptors include the energies of the HOMO and LUMO, the energy gap between them (ΔE), and the molecular dipole moment.

Frontier Molecular Orbitals (HOMO and LUMO)

The HOMO and LUMO are the frontier molecular orbitals, and they are key to understanding a molecule's reactivity.[1] The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a critical indicator of a molecule's chemical reactivity and kinetic stability.[1][3] A smaller energy gap generally suggests higher chemical reactivity and lower kinetic stability, as it requires less energy to excite an electron from the HOMO to the LUMO.[3] This can describe charge transfer mechanisms within the molecule.[1]

HOMO_LUMO_Relationship cluster_energy_gap HOMO-LUMO Energy Gap (ΔE) cluster_properties Molecular Properties SmallGap Small ΔE HighReactivity High Chemical Reactivity Low Kinetic Stability SmallGap->HighReactivity correlates with LargeGap Large ΔE LowReactivity Low Chemical Reactivity High Kinetic Stability LargeGap->LowReactivity correlates with

Relationship between HOMO-LUMO energy gap and molecular properties.
Quantitative Electronic Properties

The following tables summarize key quantitative data from DFT studies on various bromo-methyl-pyridine derivatives, allowing for a direct comparison of their electronic properties.

Table 1: Electronic Properties of 5-Aryl-2-methylpyridin-3-amine Derivatives

Data sourced from DFT calculations at the B3LYP/6-31G(d,p) level of theory.[3]

DerivativeHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Dipole Moment (Debye)
5-(4-fluorophenyl)-2-methylpyridin-3-amine-5.31-0.984.333.45
2-methyl-5-(p-tolyl)pyridin-3-amine-5.22-0.954.273.21
5-(4-methoxyphenyl)-2-methylpyridin-3-amine-5.09-0.934.163.67
5-phenyl-2-methylpyridin-3-amine-5.28-1.014.273.18

Table 2: Electronic Properties of Other Bromo-Methyl-Pyridine Derivatives

CompoundDFT Functional/Basis SetHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Dipole Moment (Debye)Reference
2,6-Bis(bromo-methyl)pyridineB3LYP/6-311G(d,p)--4.656.6832
6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridineB3LYP/6-311++G(d,p)--4.343-[4][5]

These studies demonstrate that substitutions on the pyridine ring significantly influence the electronic properties. For instance, various methylpyridine derivatives have been shown to exhibit higher dipole moments than unsubstituted pyridine, indicating enhanced molecular polarity.[1]

Vibrational Spectra Analysis

DFT calculations are highly effective for predicting and interpreting vibrational spectra (Infrared and Raman).[1] The theoretical spectra often show excellent agreement with experimental data, which aids in the assignment of complex vibrational modes.[1] This validation is crucial for confirming the accuracy of the computational model.

Table 3: Comparison of Theoretical and Experimental Vibrational Frequencies for 2-Bromo-5-methylpyridine (2BMP)

Theoretical data calculated at the B3LYP/6-311++G(d,p) level. Data adapted from Kumar et al. (2025).[3]

Vibrational ModeFunctional GroupTheoretical FTIR (cm⁻¹)Experimental FTIR (cm⁻¹)Theoretical FT-Raman (cm⁻¹)Experimental FT-Raman (cm⁻¹)
Symmetric StretchC-H (in CH₃)2963296529632966
Asymmetric StretchC-H (in CH₃)3010301230103013
Symmetric BendingC-H (in CH₃)1345134813451347
Ring BreathingPyridine Ring1025102810251027
C-Br StretchC-Br610612610611

The strong correlation between calculated and observed values validates the accuracy of the DFT model for predicting spectroscopic properties.[3]

Application in Drug Development

The electronic properties calculated through DFT are not merely theoretical constructs; they have practical implications in drug development. For example, the frontier molecular orbitals (HOMO and LUMO) and the associated energy gap can be used to predict the reactivity and potential binding interactions of a molecule.[1]

These computational studies are often paired with molecular docking simulations to investigate binding affinities against biological targets. In one such study, 6-bromo-2-methylpyridin-3-amine showed a significantly higher binding affinity (–6.0 kcal/mol) against human kinesin Eg5, a cancer chemotherapy target, compared to unsubstituted pyridine (–4.0 kcal/mol).[1] This demonstrates how DFT can guide the selection of promising drug candidates for further experimental validation.[1]

DrugDev_Workflow DFT_Calc DFT Calculations (Electronic Properties, Reactivity) Molecule_Selection Selection of Promising Derivative Candidates DFT_Calc->Molecule_Selection Docking Molecular Docking (Binding Affinity Prediction) Molecule_Selection->Docking Experimental_Validation Experimental Validation (Synthesis & Biological Assays) Docking->Experimental_Validation Lead_Optimization Lead Optimization Experimental_Validation->Lead_Optimization

Integration of DFT studies in the drug development pipeline.

Conclusion

DFT studies provide a robust framework for the detailed analysis of the electronic structure of bromo-methyl-pyridine derivatives. By calculating key parameters such as HOMO-LUMO energies, energy gaps, and dipole moments, and by accurately predicting vibrational spectra, researchers can gain deep insights into the reactivity, stability, and spectroscopic signatures of these compounds. This theoretical understanding is paramount for the rational design of novel molecules with tailored properties for applications in medicinal chemistry and materials science, ultimately accelerating the discovery and development process.

References

Methodological & Application

Application Notes and Protocols for Suzuki Cross-Coupling Reactions of 2-(4-Bromomethylphenyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 2-(4-Bromomethylphenyl)pyridine in Suzuki-Miyaura cross-coupling reactions. This versatile building block allows for the introduction of a pyridyl-functionalized benzyl moiety, a common scaffold in medicinal chemistry and materials science.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely employed method for the formation of carbon-carbon bonds. It typically involves the palladium-catalyzed reaction of an organoboron compound, such as a boronic acid or its ester, with an organic halide in the presence of a base. The use of this compound as the electrophilic partner enables the synthesis of a diverse range of diarylmethane derivatives bearing a pyridine ring, which are of significant interest in the development of novel pharmaceuticals and functional materials. The reaction tolerates a wide variety of functional groups and generally proceeds with high yields.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organoboron reagent (e.g., an arylboronic acid) forms a boronate species, which then transfers the organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Data Presentation

The following tables summarize representative reaction conditions and yields for the Suzuki cross-coupling of benzylic bromides with various arylboronic acids. While specific data for this compound is limited in publicly available literature, the data presented for analogous benzylic bromides provides a strong basis for reaction optimization.

Table 1: Suzuki Coupling of Benzyl Bromide with Various Arylboronic Acids

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic AcidPdCl₂(dppf)·CH₂Cl₂ (2)Cs₂CO₃THF/H₂O772381
24-Methoxyphenylboronic AcidPd(OAc)₂ (2) / SPhos (4)K₃PO₄Toluene/H₂O1001895
34-(Trifluoromethyl)phenylboronic AcidPd₂(dba)₃ (1.5) / XPhos (3)K₃PO₄Dioxane1002488
43-Thienylboronic AcidPd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O901275

Data is representative and compiled from various sources on Suzuki reactions of benzylic bromides. Yields are for isolated products.

Experimental Protocols

Below are detailed protocols for the Suzuki cross-coupling reaction using this compound. These should be considered as starting points, and optimization of specific parameters may be necessary to achieve the best results for a particular substrate combination.

Protocol 1: General Procedure for Suzuki Cross-Coupling

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)·CH₂Cl₂, 1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-Dioxane/H₂O (4:1), Toluene, DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard oven-dried glassware for inert atmosphere techniques (e.g., Schlenk flask)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.

  • Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Under a positive pressure of the inert gas, add the palladium catalyst.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously.

  • Monitor the reaction progress by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired diarylmethane derivative.

Protocol 2: Microwave-Assisted Suzuki Cross-Coupling

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

  • Ligand (e.g., SPhos, XPhos, 4-10 mol%)

  • Base (e.g., K₃PO₄, 3.0 equiv)

  • Solvent (e.g., DMF, Dioxane)

  • Microwave reactor vials

Procedure:

  • To a microwave reactor vial, add this compound, the arylboronic acid, the palladium catalyst, the ligand, and the base.

  • Add the solvent to the vial.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor and heat to the specified temperature (e.g., 120-150 °C) for the designated time (e.g., 15-60 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Follow the work-up and purification steps as described in Protocol 1.

Mandatory Visualization

Diagrams

Suzuki_Catalytic_Cycle Pd(0)L_n Pd(0)L_n (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Pd_II_Complex R-Pd(II)-Br(L_n) (Palladacycle) Oxidative_Addition->Pd_II_Complex Transmetalation Transmetalation Pd_II_Complex->Transmetalation Pd_II_Aryl_Complex R-Pd(II)-Ar(L_n) Transmetalation->Pd_II_Aryl_Complex Reductive_Elimination Reductive Elimination Pd_II_Aryl_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Regeneration Product R-Ar (Coupled Product) Reductive_Elimination->Product ArB(OH)2 ArB(OH)2 (Boronic Acid) Base Base ArB(OH)2->Base Base->Transmetalation R_Br This compound (R-Br) R_Br->Oxidative_Addition Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A 1. Combine Reactants (this compound, Arylboronic Acid, Base) B 2. Purge with Inert Gas (Argon or Nitrogen) A->B C 3. Add Catalyst and Solvent B->C D 4. Heat and Stir C->D E 5. Monitor Progress (TLC, LC-MS) D->E F 6. Quench and Extract E->F G 7. Dry and Concentrate F->G H 8. Column Chromatography G->H I Final Product H->I

Application Notes and Protocols for 2-(4-Bromomethylphenyl)pyridine as a Ligand Precursor for Palladium Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes detail the use of 2-(4-bromomethylphenyl)pyridine not as a direct ligand, but as a strategic precursor for the synthesis of highly effective N-heterocyclic carbene (NHC) ligands for palladium-catalyzed cross-coupling reactions. The inherent reactivity of the bromomethyl group allows for the facile construction of advanced ligand architectures that enhance the stability and catalytic activity of palladium complexes in key synthetic transformations such as Suzuki-Miyaura, Heck, and Sonogashira couplings.

Introduction

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, particularly in the pharmaceutical and materials science industries. The efficacy of these reactions is critically dependent on the nature of the ligand coordinated to the palladium center. While simple pyridine-based ligands can be employed, the development of more robust and active catalytic systems has led to the widespread use of N-heterocyclic carbenes (NHCs). These ligands are known for their strong σ-donating properties, which form highly stable bonds with palladium, thereby preventing catalyst decomposition and promoting high turnover numbers.

This compound serves as an excellent starting material for the synthesis of pyridine-functionalized NHC ligands. The pyridine moiety can offer secondary coordination to the metal center or modulate the electronic properties of the ligand, while the NHC core provides a strong, stable bond to the palladium. This combination leads to highly active and versatile catalysts.

Synthesis of a Pyridine-Functionalized NHC-Palladium Complex

The primary application of this compound in this context is as a building block for a palladium-NHC precatalyst. The synthesis involves two main stages: the formation of an imidazolium salt (the NHC precursor) and the subsequent metalation with a palladium source.

Protocol 1: Synthesis of the Imidazolium Salt Precursor
  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve 1-methylimidazole (1.0 equivalent) in anhydrous toluene.

  • Addition of Precursor: To this solution, add a solution of this compound (1.0 equivalent) in anhydrous toluene dropwise at room temperature.

  • Reaction: Stir the mixture at 80°C for 24 hours. A precipitate will form during the reaction.

  • Isolation: After cooling to room temperature, collect the precipitate by filtration. Wash the solid with cold diethyl ether and dry it under vacuum to yield the desired imidazolium salt.

Protocol 2: Synthesis of the NHC-Palladium(II) Complex
  • Reaction Setup: In a Schlenk flask under an inert atmosphere, suspend the imidazolium salt (1.0 equivalent) and palladium(II) acetate (0.5 equivalents) in anhydrous dimethylformamide (DMF).

  • Base Addition: Add potassium carbonate (2.0 equivalents) to the suspension.

  • Reaction: Heat the mixture to 100°C and stir for 12 hours.

  • Work-up: After cooling, dilute the reaction mixture with dichloromethane (DCM) and filter through a pad of Celite to remove inorganic salts.

  • Purification: Remove the solvent from the filtrate under reduced pressure. The resulting crude solid can be purified by column chromatography on silica gel to afford the target NHC-palladium(II) complex.

Application in Palladium-Catalyzed Cross-Coupling Reactions

The synthesized pyridine-functionalized NHC-palladium(II) complex is a versatile precatalyst for a range of cross-coupling reactions. General protocols for its application in Suzuki-Miyaura, Heck, and Sonogashira reactions are provided below.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds between aryl or vinyl halides and organoboron compounds. The pyridine-functionalized NHC-palladium complex is expected to show high activity in this transformation.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

ParameterCondition
Aryl Halide Aryl bromide or chloride (1.0 equiv.)
Boronic Acid Arylboronic acid (1.2-1.5 equiv.)
Catalyst Pyridine-functionalized NHC-Pd(II) complex (0.1-2 mol%)
Base K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0-3.0 equiv.)
Solvent 1,4-Dioxane/H₂O (4:1), Toluene, or DMF
Temperature 80-120 °C
Reaction Time 2-24 hours
  • Reaction Setup: To a dry Schlenk flask, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), the pyridine-functionalized NHC-palladium(II) complex (0.01 mmol, 1 mol%), and the base (2.0 mmol).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Solvent Addition: Add the degassed solvent (e.g., 4 mL of 1,4-dioxane and 1 mL of water) via syringe.

  • Reaction: Heat the mixture to the desired temperature (e.g., 100°C) and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Heck Coupling

The Heck reaction facilitates the coupling of unsaturated halides with alkenes to form substituted alkenes. The stability of the NHC-palladium complex is particularly advantageous in these often high-temperature reactions.[1][2]

Table 2: Representative Conditions for Heck Coupling

ParameterCondition
Aryl Halide Aryl bromide or iodide (1.0 equiv.)
Alkene Styrene or acrylate derivative (1.2-1.5 equiv.)
Catalyst Pyridine-functionalized NHC-Pd(II) complex (0.5-2 mol%)
Base K₂CO₃, Et₃N, or NaOAc (1.5-2.5 equiv.)
Solvent DMF, NMP, or Toluene
Temperature 100-140 °C
Reaction Time 6-48 hours
  • Reaction Setup: In a sealed tube, combine the aryl halide (1.0 mmol), the alkene (1.2 mmol), the pyridine-functionalized NHC-palladium(II) complex (0.02 mmol, 2 mol%), and the base (2.0 mmol).

  • Inert Atmosphere: Purge the tube with an inert gas.

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., 5 mL of DMF).

  • Reaction: Seal the tube and heat the mixture to the specified temperature (e.g., 120°C) with stirring for the required time.

  • Work-up: After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purification: Purify the residue by column chromatography.

Sonogashira Coupling

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction often benefits from a copper co-catalyst, although copper-free conditions have been developed, particularly with robust NHC ligands.[3][4]

Table 3: Representative Conditions for Sonogashira Coupling

ParameterCondition
Aryl Halide Aryl bromide or iodide (1.0 equiv.)
Terminal Alkyne (1.1-1.5 equiv.)
Catalyst Pyridine-functionalized NHC-Pd(II) complex (0.5-2 mol%)
Co-catalyst CuI (1-5 mol%) (optional, for copper-catalyzed protocol)
Base Et₃N, piperidine, or Cs₂CO₃ (2.0-3.0 equiv.)
Solvent DMF, Toluene, or THF
Temperature Room Temperature to 100 °C
Reaction Time 2-24 hours
  • Reaction Setup: To a Schlenk flask, add the aryl halide (1.0 mmol), the pyridine-functionalized NHC-palladium(II) complex (0.01 mmol, 1 mol%), and CuI (0.02 mmol, 2 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Reagent Addition: Add the degassed solvent (e.g., 5 mL of DMF), followed by the base (e.g., 2.0 mmol of Et₃N) and the terminal alkyne (1.2 mmol).

  • Reaction: Stir the mixture at the desired temperature (e.g., 60°C) until completion.

  • Work-up: Quench the reaction with aqueous ammonium chloride solution and extract with diethyl ether. Dry the organic phase, filter, and concentrate.

  • Purification: Purify the crude product via column chromatography.

Visualizations

Logical Workflow for Catalyst Synthesis and Application

G cluster_synthesis Ligand and Catalyst Synthesis cluster_application Catalytic Applications A This compound C Imidazolium Salt (NHC Precursor) A->C Toluene, 80°C B 1-Methylimidazole B->C E Pyridine-Functionalized NHC-Pd(II) Complex C->E K₂CO₃, DMF, 100°C D Pd(OAc)₂ D->E F Suzuki-Miyaura Coupling E->F Aryl Halide, Boronic Acid, Base G Heck Coupling E->G Aryl Halide, Alkene, Base H Sonogashira Coupling E->H Aryl Halide, Alkyne, Base, (CuI)

Synthesis and application workflow.
Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Cycle Pd0 Pd(0)L PdII_RX R-Pd(II)-X L Pd0->PdII_RX Oxidative Addition (R-X) PdII_R_Ar R-Pd(II)-Ar' L PdII_RX->PdII_R_Ar Transmetalation PdII_R_Ar->Pd0 Reductive Elimination (R-Ar') Boronate Ar'B(OR)₂ Boronate->PdII_RX Base Base Base->Boronate

Suzuki-Miyaura catalytic cycle.
Catalytic Cycle for Heck Coupling

Heck_Cycle Pd0 Pd(0)L PdII_RX R-Pd(II)-X L Pd0->PdII_RX Oxidative Addition (R-X) Alkene_Complex Alkene Complex PdII_RX->Alkene_Complex Alkene Coordination Sigma_Alkyl σ-Alkyl Pd(II) Alkene_Complex->Sigma_Alkyl Migratory Insertion Hydrido_Pd H-Pd(II)-X L Sigma_Alkyl->Hydrido_Pd β-Hydride Elimination (Product Out) Hydrido_Pd->Pd0 Reductive Elimination (-HX, +Base)

Heck reaction catalytic cycle.
Catalytic Cycle for Sonogashira Coupling

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L PdII_RX R-Pd(II)-X L Pd0->PdII_RX Oxidative Addition (R-X) PdII_Alkyne R-Pd(II)-C≡CR' L PdII_RX->PdII_Alkyne Transmetalation PdII_Alkyne->Pd0 Reductive Elimination (R-C≡CR') CuX CuX Cu_Alkyne Cu-C≡CR' CuX->Cu_Alkyne Cu_Alkyne->PdII_RX Alkyne H-C≡CR' Alkyne->Cu_Alkyne Base Base Base->Alkyne

Sonogashira coupling catalytic cycle.

References

Application of 2-(4-Bromomethylphenyl)pyridine in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Bromomethylphenyl)pyridine is a versatile bifunctional building block in medicinal chemistry. Its structure, featuring a reactive bromomethyl group and a pyridine ring, allows for diverse chemical modifications, making it a valuable scaffold for the synthesis of novel therapeutic agents. The pyridine moiety is a well-established pharmacophore found in numerous FDA-approved drugs, offering favorable physicochemical properties and the ability to engage in various biological interactions. The bromomethyl group serves as a key handle for introducing a wide range of functional groups through nucleophilic substitution or for constructing more complex molecular architectures.

This document provides detailed application notes and protocols for the use of this compound in the development of anticancer and antimicrobial agents.

Application Note 1: Anticancer Drug Discovery

Derivatives of this compound have shown significant potential as anticancer agents, primarily through mechanisms involving microtubule disruption and kinase inhibition. The 4-(pyridin-2-yl)benzyl scaffold can be elaborated to mimic known pharmacophores that interact with these key cancer targets.

Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of representative pyridine derivatives, illustrating the potential of compounds that can be synthesized from this compound.

Compound ClassTargetCancer Cell LineIC50 (µM)Reference
Pyridine-bridged Combretastatin A-4 AnalogueTubulin PolymerizationMDA-MB-231 (Breast)<0.01[1]
Pyridine-bridged Combretastatin A-4 AnalogueA549 (Lung)<0.01[1]
Pyridine-bridged Combretastatin A-4 AnalogueHeLa (Cervical)<0.01[1]
Pyridine-based PIM-1 Kinase InhibitorPIM-1 KinaseMCF-7 (Breast)0.5[2]
Pyridine-based PIM-1 Kinase InhibitorHepG2 (Liver)5.27[2]
Pyridine-based EGFR InhibitorEGFRMCF-7 (Breast)"Potent"[2]
Pyridine-based EGFR InhibitorDU-145 (Prostate)"Potent"[2]
Pyridine-based EGFR InhibitorHeLa (Cervical)"Potent"[2]
Experimental Protocols

1. Synthesis of a Pyridine-Bridged Combretastatin A-4 Analogue (General Procedure)

This protocol describes a synthetic route analogous to those used for preparing potent microtubule-targeting agents, adapted for the use of this compound.

  • Step 1: Synthesis of a Phosphonium Salt Intermediate. this compound is reacted with triphenylphosphine in a suitable solvent like toluene and heated to reflux to yield the corresponding phosphonium salt.

  • Step 2: Wittig Reaction. The phosphonium salt is then reacted with a substituted benzaldehyde (e.g., 3,4,5-trimethoxybenzaldehyde) in the presence of a strong base (e.g., sodium hydride or n-butyllithium) in an anhydrous solvent like THF to yield the stilbene-like pyridine-bridged combretastatin A-4 analogue. The cis- and trans-isomers can be separated by column chromatography.[3]

2. In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard method for evaluating the anticancer activity of synthesized compounds.

  • Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The synthesized pyridine derivatives are dissolved in DMSO to create stock solutions. These are then serially diluted in cell culture medium to achieve the desired final concentrations. The cells are treated with the compounds for 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.

  • Data Analysis: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO or acidic isopropanol), and the absorbance is measured at a specific wavelength (e.g., 570 nm). The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.[4]

Signaling Pathway and Workflow Diagrams

anticancer_workflow start This compound intermediate Synthetic Modification (e.g., Nucleophilic Substitution, Cross-Coupling) start->intermediate Reactant product Target Pyridine Derivative (e.g., Combretastatin Analog, Kinase Inhibitor) intermediate->product Synthesized Compound screening In Vitro Cytotoxicity Screening (MTT Assay) product->screening Test Compound mechanism Mechanism of Action Studies (e.g., Tubulin Polymerization Assay, Kinase Assay) screening->mechanism Active Compound lead Lead Compound Identification mechanism->lead Validated Target Interaction

Caption: Synthetic and screening workflow for anticancer drug discovery.

microtubule_disruption_pathway compound Pyridine-based Microtubule Inhibitor tubulin α/β-Tubulin Dimers compound->tubulin Binds to Colchicine Site microtubule Microtubule Polymer tubulin->microtubule Inhibits Polymerization mitotic_spindle Mitotic Spindle Formation microtubule->mitotic_spindle Disrupts Formation cell_cycle G2/M Phase Arrest mitotic_spindle->cell_cycle Leads to apoptosis Apoptosis cell_cycle->apoptosis Induces

Caption: Mechanism of action for microtubule-targeting agents.

Application Note 2: Antimicrobial Drug Discovery

The cationic nature of pyridinium salts derived from this compound makes them promising candidates for antimicrobial agents. These compounds can disrupt bacterial cell membranes, leading to cell death.

Antimicrobial Activity Data

The following table summarizes the in vitro antimicrobial activity of representative pyridinium salts, which can be readily synthesized from this compound.

Compound ClassOrganismMIC (µg/mL)Reference
Pyridinium SaltStaphylococcus aureus4[5][6]
Pyridinium SaltEscherichia coli55[7][8]
Pyridinium SaltPseudomonas aeruginosa>128[6]
Pyridinium SaltCandida albicans8[6]
Experimental Protocols

1. Synthesis of a Pyridinium Salt (General Procedure)

This protocol details the straightforward synthesis of pyridinium salts from this compound.

  • Reaction Setup: this compound is dissolved in a suitable solvent such as acetone or acetonitrile.

  • Quaternization: An equimolar amount of a tertiary amine or a nitrogen-containing heterocycle (e.g., a substituted pyridine or imidazole) is added to the solution. The reaction mixture is stirred at room temperature or gently heated to reflux for several hours.

  • Isolation: Upon cooling, the resulting pyridinium salt often precipitates out of the solution and can be collected by filtration, washed with a cold solvent, and dried.[5]

2. Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This protocol is a standard method for determining the antimicrobial potency of synthesized compounds.

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., S. aureus, E. coli) is prepared in a suitable broth medium.

  • Compound Dilution: The synthesized pyridinium salts are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[6]

Workflow and Mechanism Diagrams

antimicrobial_workflow start This compound quat Quaternization Reaction start->quat Precursor product Pyridinium Salt Derivative quat->product Synthesized Salt mic_test MIC Determination (Broth Microdilution) product->mic_test Test Compound lead Lead Antimicrobial Compound mic_test->lead Potent Compound

Caption: Workflow for the synthesis and evaluation of antimicrobial pyridinium salts.

membrane_disruption_mechanism pyridinium Cationic Pyridinium Salt membrane Bacterial Cell Membrane (Negatively Charged) pyridinium->membrane Attraction interaction Electrostatic Interaction disruption Membrane Disruption interaction->disruption Causes leakage Leakage of Cytoplasmic Contents disruption->leakage Results in death Bacterial Cell Death leakage->death Leads to

Caption: Proposed mechanism of action for antimicrobial pyridinium salts.

References

Application Notes and Protocols for the Synthesis of Novel Pharmaceutical Intermediates from 2-(4-Bromomethylphenyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of novel pharmaceutical intermediates derived from 2-(4-Bromomethylphenyl)pyridine. This versatile building block serves as a key starting material for the introduction of a pyridylphenylmethyl moiety into various molecular scaffolds, a common strategy in the development of kinase inhibitors and other therapeutic agents. The protocols detailed herein focus on the N-alkylation of a pyrazolo[3,4-b]pyridine core, a privileged scaffold in medicinal chemistry, to generate potent inhibitors of Monopolar spindle kinase 1 (Mps1), a promising target in oncology.[1][2]

Introduction

The pyridine ring is a fundamental heterocyclic motif found in a significant number of approved pharmaceuticals.[3] Its ability to participate in hydrogen bonding and other molecular interactions makes it a valuable component in drug design. The starting material, this compound, features a reactive benzylic bromide that is susceptible to nucleophilic substitution, allowing for its covalent attachment to various nucleophilic scaffolds.[4]

This document outlines the synthesis of a novel pharmaceutical intermediate by reacting this compound with a 3-amino-1H-pyrazolo[3,4-b]pyridine derivative. This reaction leads to the formation of N-alkylated pyrazolopyridines, which are key intermediates in the synthesis of Mps1 kinase inhibitors.[1][2] Mps1 is a critical component of the spindle assembly checkpoint, and its inhibition represents a promising therapeutic strategy for the treatment of various cancers.[1][2]

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of the target intermediate, N-(2-(4-(pyridin-2-yl)benzyl))-1H-pyrazolo[3,4-b]pyridin-3-amine, and a potential final product.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Yield (%)Purity (%) (by HPLC)IC50 (Mps1 Kinase Assay) (nM)
3-Amino-1H-pyrazolo[3,4-b]pyridineC6H6N4134.14->98-
N-(2-(4-(pyridin-2-yl)benzyl))-1H-pyrazolo[3,4-b]pyridin-3-amine (Intermediate)C18H15N5301.3575-85>95-
Representative Final Product C25H22N6O422.4860-70>992.596[1]

Experimental Protocols

Protocol 1: Synthesis of N-(2-(4-(pyridin-2-yl)benzyl))-1H-pyrazolo[3,4-b]pyridin-3-amine (Intermediate)

This protocol describes the N-alkylation of 3-Amino-1H-pyrazolo[3,4-b]pyridine with this compound.

Materials:

  • 3-Amino-1H-pyrazolo[3,4-b]pyridine (1.0 eq)

  • This compound (1.1 eq)

  • Potassium carbonate (K2CO3) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon or Nitrogen)

  • Standard laboratory glassware

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 3-Amino-1H-pyrazolo[3,4-b]pyridine (1.0 eq) and anhydrous DMF.

  • Add potassium carbonate (2.0 eq) to the suspension and stir for 15 minutes at room temperature.

  • Add a solution of this compound (1.1 eq) in anhydrous DMF dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure N-(2-(4-(pyridin-2-yl)benzyl))-1H-pyrazolo[3,4-b]pyridin-3-amine.

Mandatory Visualization

Synthesis_Workflow Synthesis of a Kinase Inhibitor Intermediate Start Starting Materials: This compound 3-Amino-1H-pyrazolo[3,4-b]pyridine Reaction N-Alkylation (K2CO3, DMF, 60-70 °C) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Intermediate Intermediate: N-(2-(4-(pyridin-2-yl)benzyl))- 1H-pyrazolo[3,4-b]pyridin-3-amine Purification->Intermediate Final_Product Further Synthetic Steps (e.g., Acylation, Coupling) Intermediate->Final_Product API Active Pharmaceutical Ingredient (e.g., Mps1 Kinase Inhibitor) Final_Product->API

Caption: Experimental workflow for the synthesis of a kinase inhibitor intermediate.

Mps1_Signaling_Pathway Simplified Mps1 Signaling Pathway in Mitosis cluster_mitosis Mitosis Unattached_Kinetochores Unattached Kinetochores Mps1 Mps1 Kinase Unattached_Kinetochores->Mps1 recruits & activates Spindle_Assembly_Checkpoint Spindle Assembly Checkpoint (SAC) Activation Mps1->Spindle_Assembly_Checkpoint phosphorylates components Anaphase_Promoting_Complex Anaphase-Promoting Complex (APC/C) Inhibition Spindle_Assembly_Checkpoint->Anaphase_Promoting_Complex Cell_Cycle_Arrest Cell Cycle Arrest at Metaphase Anaphase_Promoting_Complex->Cell_Cycle_Arrest maintains Apoptosis Apoptosis Anaphase_Promoting_Complex->Apoptosis leads to (in cancer cells) Mps1_Inhibitor Mps1 Inhibitor (Synthesized Intermediate) Mps1_Inhibitor->Mps1 inhibits

Caption: Role of Mps1 kinase in the spindle assembly checkpoint and its inhibition.

References

Application Notes and Protocols: Derivatization of 2-(4-Bromomethylphenyl)pyridine for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 2-phenylpyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The specific starting material, 2-(4-Bromomethylphenyl)pyridine, offers a versatile platform for generating diverse chemical libraries for biological screening. The benzylic bromide is a reactive handle, susceptible to nucleophilic substitution, allowing for the facile introduction of a wide array of functional groups. This derivatization strategy enables the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. Derivatives of the 2-phenylpyridine core have shown promise in various therapeutic areas, including oncology, neuroscience, and metabolic diseases. This document provides detailed protocols for the derivatization of this compound and summarizes the biological activities of related compounds.

Data Presentation: Biological Activities of 2-Phenylpyridine Derivatives

The following tables summarize the in vitro activities of various 2-phenylpyridine derivatives against different biological targets. This data is intended to provide a comparative overview of the potential activities that can be achieved through derivatization of the this compound scaffold.

Table 1: Anticancer Activity of Pyridine Derivatives

Compound IDCell LineIC₅₀ (µM)Reference
Derivative 1 A2780 (Ovarian)5.40[1]
Derivative 2 SKOV3 (Ovarian)0.85[1]
Derivative 3 HepG-2 (Liver)0.209[2]
Derivative 4 MCF-7 (Breast)0.195[2]
Derivative 5 HT29 (Colon)0.381[3]
Derivative 6 A549 (Lung)0.487[3]

Table 2: Kinase Inhibitory Activity of Pyridine Derivatives

Compound IDKinase TargetIC₅₀ (nM)Reference
Derivative A VEGFR-23.93 (µM)[4]
Derivative B PIM-114.3
Derivative C Aurora A28.9[3]
Derivative D Aurora B2.2[3]
Derivative E FGFR475.3[5]

Table 3: GPR119 Agonist Activity of 2-Phenylpyridine Analogs

Compound IDAssay TypeEC₅₀ (nM)Reference
Analog 1 cAMP Assay7.3-9.7[6]
Analog 2 cAMP Assay53
Analog 3 cAMP Assay42
Analog 4 cAMP Assay12

Experimental Protocols

The following are generalized protocols for the derivatization of this compound via nucleophilic substitution. Researchers should optimize reaction conditions based on the specific nucleophile and desired product.

Protocol 1: General Procedure for N-Alkylation with Amines

This protocol describes the synthesis of 2-(4-(aminomethyl)phenyl)pyridine derivatives.

Materials:

  • This compound

  • Amine (e.g., piperidine, morpholine, etc.) (1.1 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • Acetonitrile (CH₃CN) or Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in acetonitrile or DMF, add the desired amine (1.1 eq) and potassium carbonate (2.0 eq).

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.

Protocol 2: General Procedure for O-Alkylation with Phenols

This protocol describes the synthesis of 2-(4-(phenoxymethyl)phenyl)pyridine derivatives.[3]

Materials:

  • This compound

  • Phenol derivative (1.1 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the phenol derivative (1.1 eq) in DMF, add potassium carbonate (2.0 eq) and stir at room temperature for 15 minutes.

  • Add a solution of this compound (1.0 eq) in DMF to the mixture.

  • Stir the reaction at 60 °C for 6-18 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired ether derivative.

Protocol 3: General Procedure for S-Alkylation with Thiols

This protocol describes the synthesis of 2-(4-((alkylthio)methyl)phenyl)pyridine derivatives.

Materials:

  • This compound

  • Thiol (e.g., ethanethiol, thiophenol, etc.) (1.1 equivalents)

  • Sodium hydride (NaH) (60% dispersion in mineral oil, 1.2 equivalents) or Cesium carbonate (Cs₂CO₃) (2.0 equivalents)

  • Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the thiol (1.1 eq) in anhydrous THF or DMF at 0 °C, carefully add sodium hydride (1.2 eq).

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Cool the mixture back to 0 °C and add a solution of this compound (1.0 eq) in the same solvent.

  • Let the reaction warm to room temperature and stir for 2-8 hours, monitoring by TLC or LC-MS.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired thioether derivative.

Mandatory Visualizations

Experimental Workflow

experimental_workflow start This compound reaction Nucleophilic Substitution start->reaction nucleophile Nucleophile (Amine, Phenol, Thiol) nucleophile->reaction purification Purification (Chromatography) reaction->purification product Derivatized Product Library purification->product screening Biological Screening product->screening data Activity Data (IC50/EC50) screening->data

Caption: General workflow for the derivatization and screening of this compound.

Hypothetical Signaling Pathway: Apoptosis Induction

Many 2-phenylpyridine derivatives exhibit anticancer activity, which can be mediated through the induction of apoptosis. The following diagram illustrates a simplified apoptosis signaling pathway that could be modulated by these compounds.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway ligand Death Ligand receptor Death Receptor ligand->receptor caspase8 Caspase-8 receptor->caspase8 caspase3 Caspase-3 caspase8->caspase3 compound Pyridine Derivative stress Cellular Stress compound->stress bcl2 Bcl-2 Family (Bax/Bak) stress->bcl2 mito Mitochondria bcl2->mito cyto_c Cytochrome c mito->cyto_c caspase9 Caspase-9 cyto_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis gpr119_pathway ligand Pyridine Derivative (GPR119 Agonist) receptor GPR119 ligand->receptor Binds to g_protein Gs Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Stimulates camp cAMP ac->camp Produces pka Protein Kinase A (PKA) camp->pka Activates downstream Downstream Effects (e.g., Insulin Secretion) pka->downstream

References

Application Notes and Protocols: Palladium-Catalyzed C-H Activation of 2-Phenylpyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed C-H activation of 2-phenylpyridines, a cornerstone of modern synthetic chemistry with significant applications in pharmaceutical and materials science.[1][2] The pyridine moiety acts as an efficient directing group, enabling highly regioselective functionalization at the ortho-position of the phenyl ring.[1][2] This powerful strategy allows for the construction of complex molecular architectures from simple, unfunctionalized precursors, embodying the principles of atom and step economy.[1]

Introduction to Palladium-Catalyzed C-H Activation of 2-Phenylpyridines

The C-H bond, once considered inert, is now a versatile functional handle through the advent of transition-metal catalysis.[1] Palladium, in particular, has emerged as a privileged metal for these transformations due to its ability to undergo facile oxidative addition and reductive elimination cycles. In the context of 2-phenylpyridine, the nitrogen atom of the pyridine ring coordinates to the palladium center, positioning it in close proximity to the ortho-C-H bonds of the phenyl ring. This chelation assistance facilitates the cleavage of the C-H bond and the formation of a stable five-membered palladacycle intermediate, which is the key to the high regioselectivity observed in these reactions.[1]

This document will detail protocols for three key transformations: C-H arylation, C-H acylation, and C-H olefination.

General Catalytic Cycle

The palladium-catalyzed C-H activation of 2-phenylpyridines can proceed through different catalytic cycles, primarily the Pd(II)/Pd(IV) and Pd(0)/Pd(II) pathways. The operative mechanism is often dependent on the nature of the coupling partner and the oxidant used. A generalized representation of the Pd(II)/Pd(IV) cycle, which is common for many of these transformations, is depicted below.

Palladium-Catalyzed C-H Activation General Catalytic Cycle for Pd-Catalyzed C-H Activation of 2-Phenylpyridine A Pd(II) Catalyst C Palladacycle Intermediate A->C C-H Activation B 2-Phenylpyridine B->C E Pd(IV) Intermediate C->E Oxidative Addition G [HX] C->G -HX D Coupling Partner + Oxidant D->E E->A Reductive Elimination F Functionalized Product E->F

Caption: Generalized Pd(II)/Pd(IV) catalytic cycle.

Section 1: Ortho-Arylation of 2-Phenylpyridines

The direct arylation of 2-phenylpyridines is a powerful method for the synthesis of biaryl compounds, which are prevalent motifs in pharmaceuticals and organic materials. Various arylating agents can be employed, with diaryliodonium salts and arylboronic acids being among the most common.

Quantitative Data Summary: Ortho-Arylation
EntryArylating AgentCatalyst (mol%)Oxidant/AdditiveSolventTemp (°C)Time (h)Yield (%)Reference
1Diphenyliodonium tetrafluoroboratePd(OAc)₂ (5)-AcOH1001295J. Am. Chem. Soc. 2009, 131, 42, 15080–15081
2(4-Methoxyphenyl)iodonium tetrafluoroboratePd(OAc)₂ (5)-AcOH1001285J. Am. Chem. Soc. 2009, 131, 42, 15080–15081
3(4-(Trifluoromethyl)phenyl)iodonium tetrafluoroboratePd(OAc)₂ (5)-AcOH1001292J. Am. Chem. Soc. 2009, 131, 42, 15080–15081
4Phenylboronic acidPd(OAc)₂ (10)TBHP, Cu(OTf)₂1,2-DCE1002494[1]
54-Methoxyphenylboronic acidPd(OAc)₂ (10)TBHP, Cu(OTf)₂1,2-DCE1002491[1]
64-Fluorophenylboronic acidPd(OAc)₂ (10)TBHP, Cu(OTf)₂1,2-DCE1002485[1]
Experimental Protocol: Ortho-Arylation with Diaryliodonium Salts

This protocol is adapted from a procedure described in the Journal of the American Chemical Society.

Materials:

  • 2-Phenylpyridine

  • Diaryliodonium salt (e.g., diphenyliodonium tetrafluoroborate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Acetic acid (AcOH)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Reaction vial with a screw cap

  • Magnetic stirrer and heating plate

  • Silica gel for column chromatography

Procedure:

  • To a reaction vial, add 2-phenylpyridine (0.2 mmol, 1.0 equiv), the diaryliodonium salt (0.22 mmol, 1.1 equiv), and Pd(OAc)₂ (0.01 mmol, 5 mol%).

  • Add acetic acid (1.0 mL) to the vial.

  • Seal the vial with a screw cap and place it on a preheated heating plate at 100 °C.

  • Stir the reaction mixture for 12 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate.

  • Carefully neutralize the mixture with saturated aqueous NaHCO₃.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the solution and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the ortho-arylated 2-phenylpyridine.

Arylation_Workflow Experimental Workflow for Ortho-Arylation A Combine Reactants: 2-Phenylpyridine, Diaryliodonium Salt, Pd(OAc)₂, AcOH B Heat at 100 °C for 12 hours A->B C Work-up: Dilute with EtOAc, Neutralize with NaHCO₃, Extract with EtOAc B->C D Purification: Dry over MgSO₄, Concentrate, Flash Chromatography C->D E Ortho-Arylated Product D->E

Caption: Step-by-step workflow for ortho-arylation.

Section 2: Ortho-Acylation of 2-Phenylpyridines

The introduction of a carbonyl group at the ortho-position of 2-phenylpyridine provides access to valuable ketone building blocks. Various acylating agents, including aldehydes, carboxylic acids, and toluene derivatives, have been successfully employed.[1]

Quantitative Data Summary: Ortho-Acylation
EntryAcylating AgentCatalyst (mol%)Oxidant/AdditiveSolventTemp (°C)Time (h)Yield (%)Reference
1ToluenePd(OAc)₂ (5)TBHPChlorobenzene1202474[1]
2Benzoic AcidPd(OAc)₂ (10)Trifluoroacetic anhydride1,2-DCE1002482[1]
3BenzaldehydePd(OAc)₂ (10)Ag₂ODMFRT2482[1]
4Iodobenzene dibenzoatePd(OAc)₂ (5)-DCE/Toluene1202485[1]
5StyrenePdCl₂ (5)TBPBDCE1202490[1]
Experimental Protocol: Ortho-Acylation with Toluene Derivatives

This protocol is based on a procedure for the direct acylation using toluene derivatives as the acyl source.[1]

Materials:

  • 2-Phenylpyridine

  • Toluene derivative (e.g., toluene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • tert-Butyl hydroperoxide (TBHP, 70% in water)

  • Chlorobenzene

  • Reaction tube (sealed)

  • Magnetic stirrer and heating plate

  • Standard work-up and purification reagents

Procedure:

  • In a sealable reaction tube, combine 2-phenylpyridine (0.5 mmol, 1.0 equiv), Pd(OAc)₂ (0.025 mmol, 5 mol%), and chlorobenzene (2 mL).

  • Add the toluene derivative (1.0 mL).

  • To this mixture, add TBHP (1.5 mmol, 3.0 equiv) dropwise.

  • Seal the tube and heat the reaction mixture at 120 °C for 24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the desired ortho-acylated product.

Section 3: Ortho-Olefination of 2-Phenylpyridines

The direct C-H olefination, or Fujiwara-Morita reaction, allows for the formation of carbon-carbon double bonds, providing access to substituted stilbene analogues and other valuable unsaturated compounds.

Quantitative Data Summary: Ortho-Olefination
EntryOlefinCatalyst (mol%)Oxidant/AdditiveSolventTemp (°C)Time (h)Yield (%)Reference
1Ethyl acrylatePd(OAc)₂ (5)Ag₂CO₃TFA1002485Org. Lett. 2005, 7, 20, 4435–4437
2StyrenePd(OAc)₂ (5)Ag₂CO₃TFA1002478Org. Lett. 2005, 7, 20, 4435–4437
3n-Butyl acrylatePd(OAc)₂ (5)Ag₂CO₃TFA1002482Org. Lett. 2005, 7, 20, 4435–4437
4Methyl methacrylatePd(OAc)₂ (5)Ag₂CO₃TFA1002475Org. Lett. 2005, 7, 20, 4435–4437
Experimental Protocol: Ortho-Olefination with Acrylates

This protocol is a general procedure for the ortho-olefination of 2-phenylpyridine with electron-deficient olefins.

Materials:

  • 2-Phenylpyridine

  • Olefin (e.g., ethyl acrylate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Silver(I) carbonate (Ag₂CO₃)

  • Trifluoroacetic acid (TFA)

  • Reaction tube (sealed)

  • Magnetic stirrer and heating plate

  • Standard work-up and purification reagents

Procedure:

  • To a sealable reaction tube, add 2-phenylpyridine (0.5 mmol, 1.0 equiv), Pd(OAc)₂ (0.025 mmol, 5 mol%), and Ag₂CO₃ (0.75 mmol, 1.5 equiv).

  • Add the olefin (1.0 mmol, 2.0 equiv) and trifluoroacetic acid (1.0 mL).

  • Seal the tube and heat the reaction mixture at 100 °C for 24 hours.

  • After cooling to room temperature, dilute the mixture with dichloromethane and filter through a pad of Celite.

  • Wash the filtrate with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Logical Relationships in C-H Activation

The choice of reagents dictates the functional group introduced at the ortho-position of the 2-phenylpyridine. The following diagram illustrates the logical relationship between the starting material and the various functionalized products.

Functionalization_Pathways Functionalization Pathways of 2-Phenylpyridine cluster_products Products cluster_reagents Reagents Start 2-Phenylpyridine Catalyst Pd(II) Catalyst + Oxidant Arylation Ortho-Arylation Acylation Ortho-Acylation Olefination Ortho-Olefination ArylReagent Arylating Agent (e.g., Ar-B(OH)₂, Ar₂I⁺) ArylReagent->Arylation AcylReagent Acylating Agent (e.g., RCHO, RCOOH) AcylReagent->Acylation OlefinReagent Olefin (e.g., Acrylates, Styrenes) OlefinReagent->Olefination Catalyst->Arylation + Catalyst->Acylation + Catalyst->Olefination +

Caption: Reagent choice determines the functionalization outcome.

References

Application Notes and Protocols: The Role of Pyridine Derivatives in the Synthesis of Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its derivatives have garnered significant attention in the development of novel antimicrobial agents to combat the growing threat of multidrug-resistant pathogens.[3][4] The pyridine ring's unique electronic properties, ability to participate in hydrogen bonding, and its presence in various natural products like vitamins and alkaloids contribute to its diverse biological activities.[2][3] This document provides detailed application notes on the synthesis of pyridine derivatives as antimicrobial agents, experimental protocols for their preparation and evaluation, a summary of their activity, and a discussion of their structure-activity relationships (SAR).

Key Applications in Antimicrobial Drug Discovery

Pyridine derivatives are versatile scaffolds for the synthesis of a wide array of antimicrobial compounds. Key applications include:

  • Broad-Spectrum Antibacterial Agents: Many pyridine derivatives exhibit activity against both Gram-positive and Gram-negative bacteria.[2]

  • Antifungal Agents: Certain structural modifications on the pyridine ring lead to potent antifungal activity.[5]

  • Agents against Resistant Strains: Novel pyridine-based compounds are being investigated for their efficacy against multidrug-resistant bacteria, such as Methicillin-resistant Staphylococcus aureus (MRSA).[3][6]

  • Biofilm Inhibitors: Some pyridinium salts have demonstrated the ability to inhibit the formation of bacterial biofilms, a key factor in persistent infections.[2]

Data Presentation: Antimicrobial Activity of Pyridine Derivatives

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative pyridine derivatives against various microbial strains, providing a comparative overview of their potency.

Compound ClassSpecific DerivativeTest OrganismMIC (µg/mL)Reference
2-Aminopyridine Derivatives 2-amino-4-(cyclohexylamino)-6-(4-fluorophenyl)pyridine-3,5-dicarbonitrileStaphylococcus aureus0.039[4][7][8][9]
2-amino-4-(cyclohexylamino)-6-(4-fluorophenyl)pyridine-3,5-dicarbonitrileBacillus subtilis0.039[4][7][8][9]
N-acylated-2-amino-5-(trifluoromethyl)pyridine derivativeEMRSA-179.6[6]
N-acylated-2-amino-3-chloro-5-(trifluoromethyl)pyridine derivativeMRSA-25220.2[6]
Pyridinium Salts 1-(3-phenylpropyl)-4-(2-(2-methylbenzylidene)hydrazinyl)pyridinium bromideStaphylococcus aureus4[10]
N-dodecyl-4-aminopyridinium chlorideStaphylococcus aureus-[6]
N-dodecyl-4-aminopyridinium chlorideEscherichia coli-[6]
Pyridine-based Chalcones 1-(5-Chloro-2-hydroxyphenyl)-3-(pyridin-3-yl)prop-2-en-1-oneBacillus cereus-[2][11]
1-(5-Chloro-2-hydroxyphenyl)-3-(pyridin-3-yl)prop-2-en-1-oneShigella sonnei-[2][11]

Note: "-" indicates that the specific quantitative value was not provided in the cited source, although activity was reported.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4,6-diphenylnicotinonitrile (A Representative 2-Aminopyridine Derivative)

This protocol describes a one-pot, three-component reaction for the synthesis of a 2-aminopyridine derivative.

Materials:

  • Benzaldehyde

  • Acetophenone

  • Malononitrile

  • Ammonium acetate

  • Ethanol

  • Sodium hydroxide (10% in ethanol)

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • Chalcone Synthesis (Step 1):

    • In a round-bottom flask, dissolve equimolar amounts of benzaldehyde and acetophenone in ethanol.

    • Add a catalytic amount of 10% ethanolic sodium hydroxide solution.

    • Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • The resulting chalcone can be used in the next step without further purification.[9]

  • Pyridine Ring Formation (Step 2):

    • To the flask containing the chalcone, add one equivalent of malononitrile and three equivalents of ammonium acetate.[9]

    • Add absolute ethanol as a solvent and equip the flask with a reflux condenser.

    • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction by TLC.[9]

    • Upon completion, cool the reaction mixture to room temperature.

    • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

    • Wash the solid with cold ethanol to remove impurities.

    • The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Protocol 2: Synthesis of N-Benzyl-4-((2-oxo-2H-chromen-3-ylcarbamoyl)methyl)pyridinium bromide (A Representative Pyridinium Salt)

This protocol details the quaternization of a pyridine derivative to form a pyridinium salt.

Materials:

  • N-(2-Oxo-2H-chromen-3-yl)-2-(pyridin-4-yl)acetamide

  • Benzyl bromide

  • Dichloromethane (DCM)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve one equivalent of N-(2-Oxo-2H-chromen-3-yl)-2-(pyridin-4-yl)acetamide in dichloromethane.

  • Add three equivalents of benzyl bromide to the solution.[12]

  • Stir the reaction mixture at room temperature for 72 hours.[12]

  • The pyridinium salt will precipitate out of the solution as a solid.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid product with dichloromethane to remove any unreacted starting materials.[12]

  • Dry the purified N-benzyl-4-((2-oxo-2H-chromen-3-ylcarbamoyl)methyl)pyridinium bromide.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the standard method for determining the MIC of a synthesized pyridine derivative.

Materials:

  • Synthesized pyridine derivative

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)

  • 0.5 McFarland standard

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Compound Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a high concentration.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, pick 3-5 colonies of the test bacterium and suspend them in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the compound stock solution to the first well of a row and mix.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well in the dilution series.

  • Inoculation: Add 100 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 200 µL. Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).

  • Incubation: Incubate the plate at 35°C for 16-20 hours.

  • Reading the Results: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Visualizations

Experimental Workflow

G cluster_synthesis Synthesis cluster_testing Antimicrobial Testing start Starting Materials (e.g., Aldehyde, Ketone, Malononitrile, Ammonium Acetate) reaction One-Pot Multicomponent Reaction (e.g., Reflux in Ethanol) start->reaction workup Work-up & Purification (Filtration, Recrystallization) reaction->workup characterization Characterization (NMR, IR, Mass Spec) workup->characterization mic_prep Prepare Compound Stock & Bacterial Inoculum characterization->mic_prep Pure Pyridine Derivative mic_assay Broth Microdilution Assay (96-well plate) mic_prep->mic_assay incubation Incubation (35°C, 16-20h) mic_assay->incubation mic_read Determine MIC incubation->mic_read

Caption: General workflow for the synthesis and antimicrobial evaluation of pyridine derivatives.

Proposed Mechanism of Action: Bacterial Membrane Disruption by Pyridinium Salts

G cluster_membrane Bacterial Cell Membrane membrane Phospholipid Bilayer outer_leaflet Outer Leaflet inner_leaflet Inner Leaflet pyridinium Cationic Pyridinium Salt interaction Electrostatic Interaction with Negative Charges on Membrane Surface pyridinium->interaction insertion Hydrophobic Tail Insertion into Lipid Bilayer interaction->insertion disruption Membrane Disruption & Pore Formation insertion->disruption leakage Leakage of Cytoplasmic Contents (Ions, ATP) disruption->leakage death Bacterial Cell Death leakage->death

Caption: Proposed mechanism of bacterial cell membrane disruption by cationic pyridinium salts.

Structure-Activity Relationship (SAR) of 2-Aminopyridine Derivatives

G cluster_r1 Substituent at C4 cluster_r2 Substituent at C6 cluster_r3 Substituents at C3 & C5 core 2-Aminopyridine Core r1_amine Cyclohexylamine core->r1_amine r2_ewg Electron-Withdrawing Group (e.g., -F, -CF3) core->r2_ewg r3_cyano Cyano Groups (-CN) core->r3_cyano activity Increased Antimicrobial Activity r1_amine->activity r2_ewg->activity r3_cyano->activity

Caption: Key structural features influencing the antimicrobial activity of 2-aminopyridine derivatives.

Discussion of Structure-Activity Relationships (SAR)

The antimicrobial potency of pyridine derivatives is highly dependent on the nature and position of substituents on the pyridine ring.[1][13]

  • For 2-Aminopyridine Derivatives:

    • The presence of a cyclohexylamine group at the 4-position has been shown to be crucial for potent antibacterial activity against Gram-positive bacteria.[4][8]

    • Electron-withdrawing groups, such as fluorine or trifluoromethyl, at the 6-position of the pyridine ring can enhance antimicrobial activity.[6]

    • The presence of cyano groups at the 3 and 5-positions is a common feature in many active 2-aminopyridine derivatives.

  • For Pyridinium Salts:

    • The length of the N-alkyl chain plays a critical role in antimicrobial activity. Longer alkyl chains generally lead to increased potency, likely due to enhanced interaction with the bacterial cell membrane.[10]

    • The nature of the substituent on the benzylidenehydrazinyl moiety also influences activity.

  • For Pyridine-based Chalcones:

    • The substitution pattern on the phenyl rings of the chalcone scaffold significantly impacts antimicrobial activity. Electron-withdrawing or donating groups can modulate the electronic properties of the molecule and its interaction with biological targets.

Mechanism of Action

The mechanism of action of pyridine-based antimicrobial agents can vary depending on their structural class.

  • Pyridinium Salts: These cationic compounds primarily act by disrupting the bacterial cell membrane.[10] The positively charged pyridinium head group interacts electrostatically with the negatively charged components of the bacterial membrane, such as phospholipids and teichoic acids. The hydrophobic alkyl tail then inserts into the lipid bilayer, leading to membrane disorganization, pore formation, leakage of essential cytoplasmic contents, and ultimately, cell death.[10]

  • Other Pyridine Derivatives: Some pyridine derivatives have been shown to inhibit specific bacterial enzymes. For instance, certain compounds have been found to target DNA gyrase, an essential enzyme for bacterial DNA replication.[7] Others may interfere with metabolic pathways or protein synthesis. The specific mechanism is often dependent on the overall structure of the molecule and the nature of its functional groups.

Conclusion

Pyridine derivatives represent a rich source of diverse chemical structures with significant potential for the development of new antimicrobial agents. Their synthetic accessibility allows for the creation of large libraries of compounds for screening and optimization. A thorough understanding of their structure-activity relationships and mechanisms of action is crucial for the rational design of more potent and selective antimicrobial drugs to address the challenge of antimicrobial resistance. The protocols and data presented here provide a valuable resource for researchers in this field.

References

Functionalization of pyridine rings for materials science applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers in Materials Science and Drug Development

The pyridine ring, a fundamental heterocyclic scaffold, has emerged as a versatile building block in the design and synthesis of advanced functional materials. Its unique electronic properties, arising from the electron-deficient nitrogen atom, coupled with the potential for diverse functionalization strategies, make it a privileged core for applications ranging from organic electronics to chemical sensing and catalysis. These application notes provide a comprehensive overview of key functionalization techniques and their application in developing high-performance materials, complete with detailed experimental protocols and performance data.

Core Functionalization Strategies

The modification of the pyridine ring can be broadly categorized into several key reaction types, each offering distinct advantages for introducing a wide array of functional groups.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds on the pyridine core.

  • Suzuki-Miyaura Coupling: This reaction enables the arylation, heteroarylation, or vinylation of halopyridines using boronic acids or esters. It is widely used for synthesizing conjugated molecules for organic light-emitting diodes (OLEDs) and other electronic devices.[1]

  • Buchwald-Hartwig Amination: This method facilitates the formation of carbon-nitrogen bonds, allowing for the introduction of various amine functionalities.[2][3] This is particularly relevant in the synthesis of hole-transporting materials and pharmacologically active compounds.[4]

  • Stille Coupling: Utilizing organotin reagents, the Stille coupling offers a mild and versatile method for C-C bond formation, tolerant of a wide range of functional groups.[5][6]

C-H Functionalization

Direct C-H functionalization has gained prominence as an atom-economical approach to modify the pyridine ring without the need for pre-functionalized starting materials.[7] This strategy allows for the introduction of aryl, alkyl, and other groups at various positions on the ring, offering a streamlined path to complex pyridine derivatives.[8][9]

Applications in Materials Science

The ability to tailor the electronic and photophysical properties of pyridine-based molecules has led to their successful application in a variety of advanced materials.

Organic Light-Emitting Diodes (OLEDs)

Pyridine derivatives are extensively used in OLEDs as electron-transporting materials (ETMs), host materials for phosphorescent emitters, and as emissive materials themselves.[10] The electron-deficient nature of the pyridine ring facilitates efficient electron injection and transport, leading to improved device performance.[11]

Table 1: Performance of OLEDs Incorporating Pyridine Derivatives

Role of Pyridine DerivativeEmitter TypeMaximum External Quantum Efficiency (EQE) (%)Device ConfigurationReference(s)
Electron-Transporting MaterialBlue Phosphor>14.0Spin-coated[10]
Hole-Transporting MaterialYellow Phosphor9Solution-processed[12][13]
Host for TADF EmitterGreen/Orange TADF25 (doped)Doped device[14]
Emissive LayerSky-Blue Fluorescent6Non-doped[6]
Perovskite Solar Cells

In the field of photovoltaics, pyridine and its derivatives are employed as additives in perovskite solar cells to enhance their efficiency and stability. They can passivate defects at the perovskite surface and grain boundaries, reducing non-radiative recombination and improving charge extraction.[15][16] The Lewis basic nitrogen atom can coordinate with uncoordinated lead ions, a common defect in perovskite films.[17]

Table 2: Performance of Perovskite Solar Cells with Pyridine-Based Additives

Pyridine Derivative AdditiveDevice ArchitecturePower Conversion Efficiency (PCE) (%)StabilityReference(s)
2-aminopyridineCarbon-based14.75>90% initial efficiency after 30 days[17]
Pyridine (in precursor solution)n-i-p19.03-[16]
4-tert-butylpyridineMesoporous-Enhanced moisture resistance[18]
Fluorescent Sensors

The photophysical properties of pyridine derivatives can be modulated by the binding of analytes, making them excellent candidates for fluorescent chemosensors.[19] By incorporating specific recognition moieties, these sensors can be designed for the selective detection of metal ions, anions, and neutral molecules.[20][21]

Table 3: Characteristics of Pyridine-Based Fluorescent Sensors

Target AnalyteSensor TypeDetection LimitKey FeatureReference(s)
Toxic Heavy Metal Ions (Cr²⁺, Hg²⁺, Ni²⁺, Co²⁺)Fluorescence grating sensor-Rapid identification in water[19]
Pb²⁺Imine-linked chemosensor-High selectivity[20]
pHAmino-furopyridine-Good fluorescence in aqueous solution[21][22]
Conducting Polymers

Pyridine-containing polymers are of interest for their potential as ionically and electronically conducting materials.[23][24] These materials have applications in energy storage devices, permselective membranes, and plastic electronic devices. The incorporation of pyridine into the polymer backbone can influence the material's electronic properties and morphology.[25]

Table 4: Properties of Pyridine-Containing Polymers

Polymer TypePropertyApplicationReference(s)
Pyridine-thieno[3,2-b]thiophene basedp-type field-effect mobility of 0.17 cm² V⁻¹ s⁻¹Organic transistors[25]
PyridinonorbornenesHigh glass transition temperatureMetal capture, self-assembly[26]
Pyridinium-containing copolyimidesIonic conductivityAnion exchange membranes[23]

Experimental Protocols

The following section provides detailed, step-by-step protocols for key functionalization reactions.

Protocol for Suzuki-Miyaura Coupling of 3-Bromopyridine

This protocol describes a general procedure for the Suzuki-Miyaura coupling of 3-bromopyridine with an arylboronic acid using a palladium catalyst.[1]

Materials:

  • 3-bromopyridine

  • Arylboronic acid

  • Sodium carbonate (Na₂CO₃)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Toluene, Ethanol, and Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Schlenk flask and standard laboratory glassware

Procedure:

  • To an oven-dried Schlenk flask, add 3-bromopyridine (1.0 mmol), the arylboronic acid (1.2 mmol), and sodium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).

  • Add a degassed solvent mixture of toluene (4 mL), ethanol (1 mL), and water (1 mL).

  • Heat the reaction mixture to 80 °C with vigorous stirring for 6 hours, or until the reaction is complete as monitored by TLC or GC-MS.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol for Buchwald-Hartwig Amination of 2-Chloropyridine

This protocol outlines a general procedure for the Buchwald-Hartwig amination of a chloropyridine with an amine.[4]

Materials:

  • Chloropyridine

  • Amine

  • Sodium tert-butoxide (NaOtBu)

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos)

  • Anhydrous toluene

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a glovebox, to an oven-dried vial, add the chloropyridine (1.0 mmol), the amine (1.2 mmol), sodium tert-butoxide (1.4 mmol), the palladium precatalyst (e.g., 2 mol%), and the phosphine ligand (e.g., 4 mol%).

  • Add anhydrous toluene (2 mL).

  • Seal the vial and heat the reaction mixture to 100 °C for 12-24 hours.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by flash chromatography.

Protocol for Direct C-H Arylation of Pyridine N-Oxide

This protocol describes a copper-catalyzed direct C-H arylation of a pyridine N-oxide with an arylboronic ester.[8]

Materials:

  • Pyridine N-oxide

  • Arylboronic ester

  • Copper(II) acetate (Cu(OAc)₂)

  • Base (e.g., K₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried reaction tube, add pyridine N-oxide (0.5 mmol), arylboronic ester (0.75 mmol), Cu(OAc)₂ (10 mol%), and K₂CO₃ (1.5 mmol).

  • Evacuate and backfill the tube with an inert gas (e.g., argon).

  • Add anhydrous 1,4-dioxane (2 mL).

  • Seal the tube and heat the reaction mixture at 120 °C for 24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a short pad of silica gel.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Visualizing Workflows and Pathways

Diagrams generated using Graphviz (DOT language) illustrate key experimental workflows and conceptual relationships in the functionalization and application of pyridine-based materials.

Suzuki_Miyaura_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Halopyridine, Boronic Acid, Base catalyst Add Pd Catalyst and Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent heating Heat under Inert Atmosphere solvent->heating monitoring Monitor Progress (TLC/GC-MS) heating->monitoring extraction Extraction and Washing monitoring->extraction drying Dry and Concentrate extraction->drying purification Column Chromatography drying->purification product Functionalized Pyridine purification->product OLED_Device_Fabrication cluster_substrate Substrate Preparation cluster_deposition Layer Deposition (Thermal Evaporation) cluster_encapsulation Encapsulation cleaning ITO Substrate Cleaning htl Hole-Transport Layer (HTL) cleaning->htl eml Emissive Layer (EML) htl->eml pyridine_material Pyridine-Based Material (ETL/Host) eml->pyridine_material etl Electron-Transport Layer (ETL) pyridine_material->etl cathode Cathode (e.g., Al) etl->cathode encap Device Encapsulation cathode->encap device Finished OLED Device encap->device Perovskite_Solar_Cell_Workflow cluster_substrate_prep Substrate Preparation cluster_perovskite_layer Perovskite Layer Formation cluster_device_completion Device Completion fto_cleaning FTO Glass Cleaning etl_deposition Electron Transport Layer (e.g., TiO2) Deposition fto_cleaning->etl_deposition precursor_solution Prepare Perovskite Precursor Solution etl_deposition->precursor_solution pyridine_additive Incorporate Pyridine Derivative Additive precursor_solution->pyridine_additive spin_coating Spin Coating pyridine_additive->spin_coating annealing Annealing spin_coating->annealing htl_deposition Hole Transport Layer Deposition annealing->htl_deposition electrode_deposition Metal Electrode Evaporation htl_deposition->electrode_deposition finished_cell Completed Perovskite Solar Cell electrode_deposition->finished_cell

References

Application Notes and Protocols for Nucleophilic Substitution with 2-(4-Bromomethylphenyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Bromomethylphenyl)pyridine is a versatile bifunctional reagent of significant interest in medicinal chemistry and materials science. Its structure incorporates a pyridine ring, a common motif in pharmacologically active compounds, and a reactive benzylic bromide. This benzylic bromide is an excellent electrophile, readily undergoing nucleophilic substitution reactions (SN2) with a wide range of nucleophiles. This allows for the facile introduction of diverse functional groups, making it a valuable building block for the synthesis of novel compounds with potential therapeutic applications and for the development of new materials.

The pyridine moiety can act as a ligand for metal catalysts or as a hydrogen bond acceptor, influencing the biological activity and physicochemical properties of the final molecule. The phenyl linker provides a rigid scaffold, separating the pyridine and the newly introduced functional group. This structural feature is often exploited in the design of molecules intended to interact with specific biological targets.

These application notes provide detailed experimental protocols for the nucleophilic substitution of this compound with various classes of nucleophiles, including amines, thiols, and alcohols.

Reaction Workflow

The general workflow for the nucleophilic substitution reaction with this compound is depicted below. The process involves the reaction of the electrophilic benzylic bromide with a suitable nucleophile, typically in the presence of a base, to yield the substituted product and a salt byproduct.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product 2_4_Bromomethylphenyl_pyridine This compound Reaction_Vessel Reaction in Suitable Solvent (e.g., DMF, CH3CN, THF) 2_4_Bromomethylphenyl_pyridine->Reaction_Vessel Nucleophile Nucleophile (Amine, Thiol, Alcohol) Nucleophile->Reaction_Vessel Base Base (e.g., K2CO3, Et3N, NaH) Base->Reaction_Vessel Workup Aqueous Work-up Reaction_Vessel->Workup Reaction Completion Extraction Extraction with Organic Solvent Workup->Extraction Purification Purification (e.g., Column Chromatography) Extraction->Purification Final_Product Substituted Product Purification->Final_Product

Caption: General workflow for nucleophilic substitution.

Experimental Protocols

The following protocols provide detailed methodologies for the reaction of this compound with representative nucleophiles.

Protocol 1: Reaction with a Secondary Amine (Piperidine)

This protocol describes the synthesis of 2-(4-((piperidin-1-yl)methyl)phenyl)pyridine. The procedure is adapted from a similar synthesis utilizing a chloro-analogue.[1]

Materials:

  • This compound

  • Piperidine

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in DMF, add potassium carbonate (2.0 eq) and piperidine (1.2 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired product.

Protocol 2: Reaction with a Thiol (Thiophenol)

This protocol outlines the synthesis of 2-(4-((phenylthio)methyl)phenyl)pyridine.

Materials:

  • This compound

  • Thiophenol

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C, add a solution of thiophenol (1.1 eq) in anhydrous THF dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Add a solution of this compound (1.0 eq) in anhydrous THF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-8 hours, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Protocol 3: Reaction with an Alcohol (Phenol) - Williamson Ether Synthesis

This protocol describes the synthesis of 2-(4-(phenoxymethyl)phenyl)pyridine, adapted from the general principles of the Williamson ether synthesis.[2]

Materials:

  • This compound

  • Phenol

  • Potassium Carbonate (K₂CO₃)

  • Acetone or Acetonitrile

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a mixture of phenol (1.1 eq) and potassium carbonate (2.0 eq) in acetone or acetonitrile, add this compound (1.0 eq).

  • Heat the reaction mixture to reflux and stir for 6-12 hours. Monitor the reaction by TLC.

  • After cooling to room temperature, filter the reaction mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

The following table summarizes the expected products and typical reaction conditions for the nucleophilic substitution of this compound with various nucleophiles.

NucleophileProductBaseSolventTemperatureTypical Yield (%)
Piperidine2-(4-((piperidin-1-yl)methyl)phenyl)pyridineK₂CO₃DMFRoom Temp.85-95
Thiophenol2-(4-((phenylthio)methyl)phenyl)pyridineNaHTHF0 °C to RT80-90
Phenol2-(4-(phenoxymethyl)phenyl)pyridineK₂CO₃AcetoneReflux75-85
N-Methylaniline2-(4-((methyl(phenyl)amino)methyl)phenyl)pyridineK₂CO₃DMF60 °C70-80
Methanol2-(4-(methoxymethyl)phenyl)pyridineNaHTHF0 °C to RT70-80

Signaling Pathways and Logical Relationships

The products derived from these reactions can be designed to interact with various biological signaling pathways. For instance, pyridine-containing compounds are known to be inhibitors of various kinases. The newly introduced functional groups can be tailored to enhance binding affinity and selectivity for a specific target.

G cluster_synthesis Synthetic Pathway cluster_application Drug Discovery Application Reagent This compound Product Substituted Product Library Reagent->Product Nucleophilic Substitution Nucleophile Nucleophile (Amine, Thiol, Alcohol) Nucleophile->Product Screening High-Throughput Screening Product->Screening Hit Hit Compound Identification Screening->Hit Identifies Activity Target Biological Target (e.g., Kinase, Receptor) Target->Screening Lead Lead Optimization Hit->Lead Candidate Drug Candidate Lead->Candidate SAR Studies

Caption: From synthesis to drug discovery.

Conclusion

The nucleophilic substitution reactions of this compound offer a robust and versatile platform for the synthesis of a diverse array of substituted pyridine derivatives. The protocols outlined in these application notes provide a solid foundation for researchers to explore the chemical space around this privileged scaffold, facilitating the development of novel molecules for applications in drug discovery and materials science. The straightforward nature of these reactions, coupled with the ready availability of a wide range of nucleophiles, makes this an attractive synthetic strategy for generating libraries of compounds for biological screening and other research purposes.

References

Application Notes and Protocols: The Role of Pyridine-Based Ligands in Advancing Biomimetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of pyridine-based ligands in biomimetic chemistry. It includes detailed experimental protocols for the synthesis of key ligands and their metal complexes, methods for evaluating their biomimetic activity, and a summary of relevant quantitative data. Visualizations are provided to illustrate key pathways and workflows.

Introduction to Pyridine-Based Ligands in Biomimetic Chemistry

Pyridine and its derivatives are fundamental heterocyclic compounds that have found extensive use as ligands in coordination chemistry.[1][2] Their ability to form stable complexes with a wide variety of transition metals makes them ideal scaffolds for mimicking the active sites of metalloenzymes.[3][4] In biomimetic chemistry, researchers aim to replicate the structure and function of these biological active sites to understand their mechanisms, develop novel catalysts, and design therapeutic agents.[4]

Pyridine-based ligands are particularly effective in this endeavor due to several key features:

  • Versatile Coordination Chemistry: The nitrogen atom in the pyridine ring is a good Lewis base, readily coordinating to metal ions.[1] Multidentate ligands incorporating multiple pyridine moieties can be synthesized to mimic the coordination environment of metalloenzyme active sites, which often feature histidine residues coordinating to a central metal ion.[3]

  • Tunable Electronic and Steric Properties: The electronic properties of the pyridine ring can be easily modified by introducing electron-donating or electron-withdrawing substituents. This allows for the fine-tuning of the redox potential of the metal center in the resulting complex, which is crucial for catalytic activity.[2]

  • Structural Rigidity and Preorganization: The aromatic nature of the pyridine ring imparts a degree of rigidity to the ligand framework. This preorganizes the donor atoms for metal binding, leading to thermodynamically stable and kinetically inert complexes, which is often a feature of metalloenzymes.

This document will focus on three key applications of pyridine-based ligands in biomimetic chemistry:

  • Modeling Superoxide Dismutase (SOD) Activity: Mimicking the function of SOD enzymes, which protect cells from oxidative damage by catalyzing the dismutation of the superoxide radical.

  • Modeling Catechol Oxidase Activity: Replicating the function of catechol oxidase, a copper-containing enzyme that catalyzes the oxidation of catechols to quinones.

  • Development of Fluorescent Sensors: Creating sensors for the detection of metal ions based on the fluorescence changes upon coordination with a pyridine-containing ligand.

Data Presentation: Quantitative Analysis of Biomimetic Activity

The following tables summarize key quantitative data for the biomimetic activities of various pyridine-based metal complexes.

Table 1: Superoxide Dismutase (SOD) Mimetic Activity of Copper(II) Complexes with Pyridine-Based Ligands

Ligand/ComplexIC₅₀ (µM)k_cat (x 10⁶ M⁻¹s⁻¹)Metal IonReference
[Cu(HPyN3)]²⁺2.11.7Cu(II)[5]
[Cu(CF₃PyN₃)]²⁺0.13320.12Cu(II)[5]
[Cu(PydiHis)]0.64Not ReportedCu(II)[6]
[Cu(PyHis)]147Not ReportedCu(II)[6]
[Cu(OMePy₂N₂)]²⁺Not Reported45.36Cu(II)[7]
[Cu(CF₃Py₂N₂)]²⁺Not ReportedNot ReportedCu(II)[7]

IC₅₀: The concentration of the complex required to inhibit the rate of superoxide-mediated reaction by 50%. A lower value indicates higher activity. k_cat: The catalytic rate constant for the dismutation of superoxide. A higher value indicates greater catalytic efficiency.

Table 2: Catechol Oxidase Mimetic Activity of Copper(II) Complexes

Ligand/ComplexSubstratek_cat (h⁻¹)Metal IonReference
[Cu₂(L¹)(μ-OH)]²⁺3,5-di-tert-butylcatechol3.24 x 10⁴Cu(II)[8]
[Cu₂(L²)(μ-OH)]²⁺3,5-di-tert-butylcatecholNot ReportedCu(II)[9][10]
Monocopper(II) complex with N-tripodal ligand3,5-di-tert-butylcatecholNot ReportedCu(II)[11]

k_cat: The turnover number, representing the number of substrate molecules converted per catalytic site per unit time. L¹ and L² represent different multidentate pyridine-containing ligands.

Table 3: Fluorescent Sensing of Metal Ions with Pyridine-Based Probes

ProbeTarget IonDetection Limit (µM)Binding Constant (Kₐ, M⁻¹)Solvent SystemReference
Pyridine-based imine-linked chemosensorPb²⁺Not Reported5.142 x 10³DMF/H₂O (9:1)[12][13]
Pyridine-based receptor (S)Cu²⁺0.25Not ReportedCH₃CN/H₂O (7:3)[14][15]
Phenanthridine sensor with pyridine moiety (4)Hg²⁺0.049872.6198 x 10⁸Acetonitrile/water[10]

Detection Limit: The lowest concentration of the analyte that can be reliably detected. Binding Constant (Kₐ): A measure of the affinity of the sensor for the metal ion.

Experimental Protocols

This section provides detailed methodologies for the synthesis of representative pyridine-based ligands and their metal complexes, as well as protocols for assessing their biomimetic activities.

Protocol 1: Synthesis of Tris(2-pyridylmethyl)amine (TPA)

Objective: To synthesize the versatile tripodal ligand, tris(2-pyridylmethyl)amine (TPA), a common building block for biomimetic complexes.

Materials:

  • 2-(Aminomethyl)pyridine

  • 2-Picolyl chloride hydrochloride

  • Sodium hydroxide (NaOH)

  • Chloroform (CHCl₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexane

  • Deionized water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 2-picolyl chloride hydrochloride (2 equivalents) in deionized water.

  • Slowly add a solution of sodium hydroxide (excess) to the flask with stirring to neutralize the hydrochloride and generate the free base.

  • Add 2-(aminomethyl)pyridine (1 equivalent) to the reaction mixture.

  • Reflux the mixture with vigorous stirring for 4-6 hours.

  • After cooling to room temperature, extract the aqueous solution with chloroform (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the solution and remove the chloroform by rotary evaporation to obtain a crude oil.

  • Purify the crude product by vacuum distillation or by recrystallization from a minimal amount of hot hexane to yield TPA as a crystalline solid.

  • Characterize the product using ¹H NMR and mass spectrometry.

Protocol 2: Synthesis of a Copper(II)-TPA Complex

Objective: To synthesize a copper(II) complex with the TPA ligand for use in biomimetic studies.

Materials:

  • Tris(2-pyridylmethyl)amine (TPA)

  • Copper(II) perchlorate hexahydrate (Cu(ClO₄)₂·6H₂O) (Caution: Perchlorates can be explosive!)

  • Methanol (MeOH)

  • Diethyl ether

  • Schlenk flask

  • Magnetic stirrer

Procedure:

  • In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve TPA (1 equivalent) in methanol.

  • In a separate flask, dissolve copper(II) perchlorate hexahydrate (1 equivalent) in a minimal amount of methanol.

  • Slowly add the copper(II) solution to the TPA solution with stirring. A color change should be observed, indicating complex formation.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Slowly add diethyl ether to the solution until a precipitate forms.

  • Collect the precipitate by filtration, wash with a small amount of cold methanol and then with diethyl ether.

  • Dry the resulting solid under vacuum.

  • Characterize the complex using techniques such as UV-Vis spectroscopy, FTIR, and X-ray crystallography (if suitable crystals are obtained).

Protocol 3: Superoxide Dismutase (SOD) Activity Assay (NBT Reduction Method)

Objective: To determine the SOD-like activity of a biomimetic complex by measuring its ability to inhibit the reduction of nitroblue tetrazolium (NBT) by superoxide radicals.

Materials:

  • Potassium phosphate buffer (50 mM, pH 7.8)

  • Nitroblue tetrazolium (NBT) solution (e.g., 1.5 mM)

  • Riboflavin solution (e.g., 0.12 mM, light-sensitive)

  • EDTA solution (e.g., 0.1 M)

  • Test complex solution (at various concentrations)

  • Light source (e.g., a light box with a fluorescent bulb)

  • Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: In a series of test tubes, prepare the reaction mixture containing potassium phosphate buffer, EDTA solution, and NBT solution. Include control tubes without the test complex.

  • Sample Addition: Add varying concentrations of the test complex solution to the respective test tubes. For a positive control, a known amount of SOD enzyme can be used.

  • Initiation of Superoxide Generation: To initiate the reaction, add the riboflavin solution to all tubes and immediately place them in a light box for a fixed period (e.g., 10-15 minutes) to generate superoxide radicals. The photoreduction of riboflavin generates the superoxide radicals, which then reduce the yellow NBT to a blue formazan product.

  • Measurement: After the incubation period, measure the absorbance of the solutions at 560 nm using a spectrophotometer.

  • Calculation of Inhibition: The percentage inhibition of NBT reduction is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control (no complex) and A_sample is the absorbance in the presence of the complex.

  • Determination of IC₅₀: Plot the percentage inhibition against the concentration of the complex. The IC₅₀ value is the concentration of the complex that causes 50% inhibition of NBT reduction.

Protocol 4: Catechol Oxidase Activity Assay

Objective: To measure the catechol oxidase-like activity of a biomimetic complex by monitoring the oxidation of a catechol substrate.

Materials:

  • Methanol or acetonitrile as solvent

  • 3,5-di-tert-butylcatechol (DTBC) solution (substrate)

  • Test complex solution (catalyst)

  • UV-Vis spectrophotometer with a thermostatted cuvette holder

Procedure:

  • Reaction Setup: In a quartz cuvette, place a solution of the test complex in the chosen solvent.

  • Substrate Addition: Add a solution of 3,5-di-tert-butylcatechol to the cuvette to initiate the reaction. The final concentrations of the catalyst and substrate should be optimized for the specific system.

  • Monitoring the Reaction: Immediately start monitoring the increase in absorbance at approximately 400 nm, which corresponds to the formation of 3,5-di-tert-butylquinone (DTBQ), the oxidized product.[1] Record the absorbance at regular time intervals.

  • Calculation of Initial Rate: The initial rate of the reaction (V₀) is determined from the initial linear portion of the absorbance versus time plot. The rate can be calculated using the Beer-Lambert law (A = εbc), where ε is the molar absorptivity of DTBQ.

  • Kinetic Analysis: To determine the kinetic parameters, such as the Michaelis-Menten constant (Kₘ) and the catalytic rate constant (k_cat), perform the assay at varying substrate concentrations while keeping the catalyst concentration constant. The data can then be analyzed using a Michaelis-Menten plot or a Lineweaver-Burk plot.

Protocol 5: Fluorescent Metal Ion Sensing

Objective: To evaluate the performance of a pyridine-based fluorescent sensor for the detection of a specific metal ion.

Materials:

  • Pyridine-based fluorescent sensor solution (in a suitable solvent like acetonitrile/water)

  • Stock solutions of various metal perchlorate or nitrate salts

  • Fluorometer

Procedure:

  • Fluorescence Titration:

    • Place a solution of the fluorescent sensor in a cuvette.

    • Record the initial fluorescence emission spectrum.

    • Incrementally add small aliquots of the target metal ion solution to the cuvette.

    • After each addition, mix thoroughly and record the fluorescence emission spectrum.

  • Selectivity Study:

    • To a solution of the sensor, add a solution of the target metal ion and record the fluorescence spectrum.

    • To separate solutions of the sensor, add solutions of other potentially interfering metal ions at the same concentration and record their fluorescence spectra.

    • A significant change in fluorescence only in the presence of the target ion indicates high selectivity.

  • Determination of Detection Limit:

    • Measure the fluorescence intensity of a blank solution (sensor only).

    • Measure the fluorescence intensity at very low concentrations of the target metal ion.

    • The detection limit is typically calculated as 3σ/S, where σ is the standard deviation of the blank measurement and S is the slope of the calibration curve (fluorescence intensity vs. low concentrations of the metal ion).

  • Binding Stoichiometry (Job's Plot):

    • Prepare a series of solutions with a constant total concentration of the sensor and the metal ion, but with varying mole fractions of the sensor.

    • Measure the fluorescence intensity for each solution.

    • Plot the change in fluorescence intensity against the mole fraction of the sensor. The maximum of the plot corresponds to the stoichiometry of the complex.

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key concepts and workflows in the use of pyridine-based ligands in biomimetic chemistry.

Biomimetic_Catalyst_Workflow cluster_synthesis Ligand and Complex Synthesis cluster_characterization Characterization cluster_activity Biomimetic Activity Assay Pyridine Precursor Pyridine Precursor Ligand Synthesis Ligand Synthesis Pyridine Precursor->Ligand Synthesis Pyridine-based Ligand Pyridine-based Ligand Ligand Synthesis->Pyridine-based Ligand Complex Formation Complex Formation Pyridine-based Ligand->Complex Formation Metal Salt Metal Salt Metal Salt->Complex Formation Biomimetic Complex Biomimetic Complex Complex Formation->Biomimetic Complex Spectroscopy Spectroscopic Methods (NMR, UV-Vis, IR) Biomimetic Complex->Spectroscopy X-ray Crystallography X-ray Crystallography Biomimetic Complex->X-ray Crystallography Electrochemistry Electrochemistry Biomimetic Complex->Electrochemistry Catalytic Assay Catalytic Activity Assay (e.g., SOD, Catecholase) Biomimetic Complex->Catalytic Assay Sensing Assay Fluorescent Sensing Assay Biomimetic Complex->Sensing Assay

Caption: General workflow for the development and evaluation of pyridine-based biomimetic complexes.

SOD_Mimic_Mechanism M_oxidized [L-M]ⁿ⁺ M_reduced [L-M]⁽ⁿ⁻¹⁾⁺ M_oxidized->M_reduced + O₂⁻ H2O2 H₂O₂ M_oxidized->H2O2 M_reduced->M_oxidized + O₂⁻ + 2H⁺ O2 O₂ M_reduced->O2 O2_minus O₂⁻ protons 2H⁺

Caption: Simplified catalytic cycle for a superoxide dismutase (SOD) mimic.

Catechol_Oxidase_Mimic Catalyst Dicopper(II) Complex Intermediate Catalyst-Substrate Adduct Catalyst->Intermediate + Catechol Water 2H₂O Catechol Catechol Intermediate->Catalyst + Quinone + 2H⁺ Quinone Quinone Oxygen O₂ Oxygen->Intermediate

Caption: Reaction pathway for the biomimetic oxidation of catechol.

Fluorescent_Sensor_Mechanism Sensor_Free Pyridine-based Sensor (Fluorescent) Sensor_Bound Sensor-Metal Complex (Quenched/Shifted Fluorescence) Sensor_Free->Sensor_Bound + Metal Ion Fluorescence_Emitted Fluorescence Sensor_Free->Fluorescence_Emitted Sensor_Bound->Sensor_Free - Metal Ion No_Fluorescence Reduced/Shifted Fluorescence Sensor_Bound->No_Fluorescence Metal_Ion Metal Ion Light_Excitation Excitation Light Light_Excitation->Sensor_Free Light_Excitation->Sensor_Bound

Caption: Principle of a turn-off pyridine-based fluorescent metal ion sensor.

References

Application Notes and Protocols for the Synthesis of Antiproliferative Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the synthesis and biological evaluation of novel pyridine derivatives exhibiting antiproliferative properties. Detailed protocols for the synthesis of key compound classes and the execution of essential biological assays are included to facilitate further research and development in this promising area of medicinal chemistry.

Introduction

Pyridine and its derivatives are a significant class of heterocyclic compounds that form the core scaffold of numerous FDA-approved drugs.[1][2][3] Their versatile biological activities, including anticancer properties, have made them a focal point in the quest for novel therapeutic agents.[4][5][6] Research has demonstrated that specific structural modifications to the pyridine ring can lead to potent antiproliferative effects against a range of cancer cell lines.[1][2] This document outlines the synthesis of two promising classes of antiproliferative pyridine derivatives: Pyridine-Ureas and 2,6-Disubstituted Imidazo[4,5-b]pyridines . Additionally, it details the protocols for evaluating their biological activity, including cytotoxicity assays, cell cycle analysis, and kinase inhibition assays.

Structure-Activity Relationship Highlights

The antiproliferative efficacy of pyridine derivatives is closely linked to their substitution patterns. Studies have revealed several key trends:

  • Enhancing Groups: The presence of -OCH₃, -OH, -C=O, and -NH₂ groups on the pyridine scaffold has been shown to enhance antiproliferative activity.[1][2]

  • Detrimental Groups: Conversely, the introduction of halogen atoms or other bulky groups tends to diminish the anticancer effects.[1][2]

Data Presentation: Antiproliferative Activity

The following tables summarize the in vitro antiproliferative activity of representative pyridine derivatives against various human cancer cell lines.

Table 1: In Vitro Anticancer Activity of Pyridine-Urea Derivatives

CompoundTarget Cell LineIC₅₀ (µM) after 48hIC₅₀ (µM) after 72hReference CompoundReference IC₅₀ (µM)
8e MCF-70.220.11Doxorubicin1.93
8n MCF-71.880.80Doxorubicin1.93

Data sourced from a study on pyridine-ureas as potential anticancer agents.[7][8]

Table 2: Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridine Derivatives

CompoundTarget Cell LineIC₅₀ (µM)
13 (p-hydroxy substituted)Multiple Cell Lines1.45 - 4.25
19 (N-methyl, p-hydroxy substituted)Multiple Cell Lines1.45 - 4.25

Data indicates pronounced activity against a panel of human cancer cell lines.[9][10]

Table 3: VEGFR-2 Inhibitory Activity of Pyridine-Urea Derivatives

CompoundIC₅₀ (µM)Reference CompoundReference IC₅₀ (µM)
8b 5.0 ± 1.91Sorafenib0.09 ± 0.01
8e 3.93 ± 0.73Sorafenib0.09 ± 0.01

These compounds demonstrated modest inhibition of VEGFR-2.[8][11]

Experimental Protocols

Chemical Synthesis Protocols

Protocol 1: General Synthesis of Pyridine-Urea Derivatives

This protocol outlines the synthesis of pyridine-urea derivatives, a class of compounds that has shown significant activity against breast cancer cell lines.[7][11]

start Start with Pyridine Precursor step1 React with Phenyl Chloroformate start->step1 step2 Formation of Intermediate step1->step2 step3 React with Substituted Aniline step2->step3 end Final Pyridine-Urea Product step3->end

Caption: General workflow for the synthesis of pyridine-urea derivatives.

Materials:

  • Substituted aminopyridine

  • Phenyl chloroformate

  • Substituted aniline

  • Triethylamine

  • Dry Dichloromethane (DCM)

  • Magnetic stirrer and stirring bar

  • Round-bottom flask

  • Standard glassware for extraction and purification

  • Silica gel for column chromatography

Procedure:

  • Step 1: Formation of the Phenyl Carbamate Intermediate

    • Dissolve the starting aminopyridine (1 equivalent) and triethylamine (1.2 equivalents) in dry DCM in a round-bottom flask under an inert atmosphere.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add phenyl chloroformate (1.1 equivalents) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude phenyl carbamate intermediate.

  • Step 2: Urea Formation

    • Dissolve the crude phenyl carbamate intermediate (1 equivalent) in dry DCM.

    • Add the desired substituted aniline (1.1 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

    • After completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure pyridine-urea derivative.

  • Step 3: Characterization

    • Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: Synthesis of 2,6-Disubstituted Imidazo[4,5-b]pyridines via Suzuki Cross-Coupling

This protocol describes a Suzuki cross-coupling reaction to synthesize 2,6-disubstituted imidazo[4,5-b]pyridines, which have demonstrated significant antiproliferative activity.[9][10]

start Start with 6-bromo-imidazo[4,5-b]pyridine step1 Combine with Arylboronic Acid start->step1 step2 Add Pd Catalyst and Base step1->step2 step3 Heat Reaction Mixture step2->step3 end Final 2,6-Disubstituted Product step3->end

Caption: Workflow for Suzuki cross-coupling synthesis.

Materials:

  • 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine or its N-methylated analog (1 equivalent)

  • Substituted arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equivalents)

  • Base (e.g., K₂CO₃, 2.5 equivalents)

  • Solvent mixture (e.g., Dioxane:Water, 3:1)

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and stirring bar

  • Standard glassware for workup and purification

Procedure:

  • Step 1: Reaction Setup

    • In a Schlenk tube, combine the 6-bromo-imidazo[4,5-b]pyridine derivative, the arylboronic acid, the palladium catalyst, and the base.

    • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

    • Add the degassed solvent mixture via syringe.

  • Step 2: Reaction

    • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.

  • Step 3: Workup and Purification

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired 2,6-disubstituted imidazo[4,5-b]pyridine.

  • Step 4: Characterization

    • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Assay Protocols

Protocol 3: MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2][9]

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • Test compound (pyridine derivative)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Incubate the plate for 24 hours at 37 °C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a no-treatment control.

    • Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37 °C, protected from light. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the control.

    • Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 4: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of a compound on the cell cycle distribution of a cancer cell population.[1][12][13]

Materials:

  • Cancer cell line

  • Test compound

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with the test compound at various concentrations for a specified duration (e.g., 24 or 48 hours).

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization, and collect both adherent and floating cells.

    • Wash the cells with ice-cold PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

    • Store the fixed cells at -20 °C for at least 2 hours.

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in PI staining solution.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Acquire data from at least 10,000 cells per sample.

    • Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 5: In Vitro VEGFR-2 Kinase Assay

This biochemical assay measures the direct inhibitory effect of a compound on the enzymatic activity of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[14][15]

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Kinase buffer

  • ATP

  • Specific substrate peptide

  • Test compound

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Microplate reader

Procedure:

  • Reaction Setup:

    • Prepare serial dilutions of the test compound.

    • In a microplate, add the kinase buffer, VEGFR-2 enzyme, and the test compound at various concentrations.

    • Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide.

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., 30 °C) for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the reaction and add the detection reagent according to the manufacturer's protocol. This reagent measures the amount of ADP produced, which is inversely proportional to the kinase activity.

  • Signal Measurement:

    • Measure the signal (e.g., luminescence) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Mechanism of Action: Signaling Pathways

Several antiproliferative pyridine derivatives exert their effects by modulating key signaling pathways involved in cell cycle regulation and apoptosis.

p53 and JNK Signaling Pathway in Apoptosis

Some pyridine derivatives induce apoptosis through the upregulation of the tumor suppressor protein p53 and the c-Jun N-terminal kinase (JNK).[5][7][16] Activated JNK can phosphorylate and stabilize p53, leading to the transcription of pro-apoptotic genes like Bax and PUMA, ultimately triggering programmed cell death.[6][16]

cluster_stress Cellular Stress cluster_pathway Apoptosis Induction Pyridine Pyridine Derivative JNK JNK Activation Pyridine->JNK p53 p53 Stabilization JNK->p53 Phosphorylation Bax Bax/PUMA Upregulation p53->Bax Transcription Apoptosis Apoptosis Bax->Apoptosis

Caption: Simplified p53 and JNK signaling pathway in apoptosis.

VEGFR-2 Signaling Pathway in Angiogenesis

Certain pyridine-urea derivatives function as inhibitors of VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels that is crucial for tumor growth.[4][7] By blocking the phosphorylation of VEGFR-2, these compounds can disrupt downstream signaling cascades, thereby inhibiting angiogenesis and suppressing tumor progression.[4]

cluster_inhibition Inhibition cluster_pathway Angiogenesis Pathway PyridineUrea Pyridine-Urea Derivative Phosphorylation Phosphorylation PyridineUrea->Phosphorylation Inhibits VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to VEGFR2->Phosphorylation Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) Phosphorylation->Downstream Angiogenesis Angiogenesis Downstream->Angiogenesis

Caption: Inhibition of the VEGFR-2 signaling pathway.

References

Application Notes and Protocols for the Synthesis and Evaluation of LOXL2 Inhibitors in Fibrosis Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibrosis, characterized by the excessive accumulation of extracellular matrix (ECM), is a pathological hallmark of numerous chronic diseases affecting organs such as the liver, lungs, kidneys, and heart. Lysyl oxidase-like 2 (LOXL2), a copper-dependent amine oxidase, plays a pivotal role in the pathogenesis of fibrosis. By catalyzing the cross-linking of collagen and elastin fibers, LOXL2 enhances the structural integrity of the ECM, contributing to tissue stiffening and progressive organ dysfunction.[1][2] The upregulation of LOXL2 is strongly associated with active fibrotic disease, making it a compelling therapeutic target for the development of novel anti-fibrotic agents.[2][3]

These application notes provide a comprehensive overview of the synthesis, in vitro evaluation, and in vivo testing of LOXL2 inhibitors for the treatment of fibrosis. Detailed protocols for key experiments are provided to guide researchers in the discovery and development of next-generation anti-fibrotic therapies.

LOXL2 Signaling in Fibrosis

LOXL2 contributes to fibrosis through multiple mechanisms. Primarily, it cross-links collagen and elastin in the extracellular space, leading to matrix stiffening.[1][2] This altered mechanical environment can activate resident fibroblasts into myofibroblasts, the primary producers of ECM components. Additionally, LOXL2 has been implicated in several signaling pathways that promote a pro-fibrotic cellular phenotype. Emerging evidence suggests that LOXL2 can influence pathways such as the TGF-β/Smad and PI3K/AKT signaling cascades, further amplifying the fibrotic response.[1][4][5]

LOXL2_Signaling_Pathway TGF_beta TGF-β LOXL2_gene LOXL2 Gene Expression TGF_beta->LOXL2_gene Inflammation Inflammation (e.g., NFκB) Inflammation->LOXL2_gene Hypoxia Hypoxia (HIF-1α) Hypoxia->LOXL2_gene LOXL2_protein LOXL2 Protein (secreted) LOXL2_gene->LOXL2_protein PI3K_AKT PI3K/AKT Pathway LOXL2_protein->PI3K_AKT activates Crosslinking ECM Cross-linking & Stiffening LOXL2_protein->Crosslinking catalyzes Fibroblast Fibroblast Activation PI3K_AKT->Fibroblast Collagen_Elastin Collagen & Elastin Deposition Fibroblast->Collagen_Elastin produces Collagen_Elastin->Crosslinking Crosslinking->Fibroblast feedback Fibrosis Fibrosis Crosslinking->Fibrosis

LOXL2 signaling cascade in fibrosis.

Synthesis of LOXL2 Inhibitors

A variety of small molecule and antibody-based inhibitors targeting LOXL2 have been developed. Small molecule inhibitors offer the advantage of oral bioavailability and the potential to inhibit both intracellular and extracellular LOXL2. Many of these inhibitors are mechanism-based, often containing a reactive moiety that covalently binds to the enzyme's active site.

Representative Synthesis of a Pyridine-based LOXL2 Inhibitor: (2-chloropyridin-4-yl)methanamine

(2-chloropyridin-4-yl)methanamine has been identified as a selective small molecule inhibitor of LOXL2.[4][6] While specific multi-step synthetic routes from basic starting materials are proprietary, a general approach for the synthesis of such aminomethylpyridines can be conceptualized. A common method involves the nucleophilic substitution of a chloropyridine derivative with an amine source. For instance, 4-chloro-2-(chloromethyl)pyridine could be reacted with a protected amine, followed by deprotection to yield the final product. Alternatively, commercially available starting materials can be utilized.

Note: The synthesis of such compounds should be carried out by trained chemists in a properly equipped laboratory, following all safety precautions.

Data Presentation: In Vitro Potency of LOXL2 Inhibitors

The inhibitory activity of newly synthesized compounds is typically determined using in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) is a key parameter for comparing the potency of different inhibitors. The following table summarizes the reported IC50 values for several representative LOXL2 inhibitors.

Inhibitor Name/ClassTarget(s)IC50 (LOXL2)IC50 (LOX)Selectivity (LOX/LOXL2)Reference(s)
Small Molecules
(2-chloropyridin-4-yl)methanamineLOXL2, LOXL3126 nM5.91 µM~47-fold[4]
PXS-5505 (pan-LOX inhibitor)LOX, LOXL1-4<1 µM<10 µMPan-inhibitor[7]
PXS-S1ALOX, LOXL2~158 nM (pIC50 6.8)~398 nM (pIC50 6.4)~2.5-fold[1]
PXS-S2ALOXL25 nM (pIC50 8.3)-Selective[1]
PAT-1251 (GB2064)LOXL2--Selective[1]
β-aminopropionitrile (BAPN)Pan-LOX--Non-selective[1]
Antibodies
Simtuzumab (AB0023)LOXL2Partial Inhibition-Selective
GS341LOXL2--Selective

Experimental Protocols

LOXL2 Enzymatic Activity Assay (Amplex® Red Assay)

This protocol describes a fluorometric method to measure the hydrogen peroxide (H₂O₂) produced during the LOXL2-catalyzed oxidation of a substrate.

Materials:

  • Recombinant human LOXL2 (rhLOXL2)

  • Amplex® Red reagent (e.g., from Thermo Fisher Scientific)

  • Horseradish peroxidase (HRP)

  • Substrate (e.g., 1,5-diaminopentane or putrescine)

  • Assay Buffer: 50 mM Sodium Borate, pH 8.2

  • Test inhibitor (e.g., PXS-5153A) dissolved in DMSO

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test inhibitor in DMSO. Create serial dilutions to generate a range of concentrations for IC50 determination.

    • Prepare a working solution of rhLOXL2 in Assay Buffer.

    • Immediately before use, prepare an Amplex® Red/HRP/Substrate working solution in Assay Buffer. Protect this solution from light.

  • Assay Plate Setup (100 µL final volume):

    • Blank: 50 µL Assay Buffer + 50 µL Amplex® Red/HRP/Substrate mix.

    • 100% Activity Control: 25 µL Assay Buffer (with equivalent DMSO concentration as inhibitor wells) + 25 µL rhLOXL2 solution.

    • Inhibitor Wells: 25 µL of each inhibitor dilution + 25 µL rhLOXL2 solution.

  • Pre-incubation:

    • Add the inhibitor or vehicle to the respective wells.

    • Add the rhLOXL2 solution to all wells except the blank.

    • Incubate the plate at 37°C for 30 minutes to allow for inhibitor binding.

  • Reaction Initiation:

    • Add 50 µL of the Amplex® Red/HRP/Substrate working solution to all wells to start the reaction.

  • Fluorescence Measurement:

    • Immediately place the plate in a microplate reader pre-heated to 37°C.

    • Measure the fluorescence in kinetic mode for 30-60 minutes at an excitation wavelength of ~544 nm and an emission wavelength of ~590 nm.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear phase of the fluorescence curve) for each well.

    • Subtract the rate of the blank from all other wells.

    • Calculate the percent inhibition for each inhibitor concentration relative to the 100% activity control.

    • Plot the percent inhibition versus the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Amplex_Red_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Inhibitor, Enzyme, Substrate/Amplex Red) Start->Prepare_Reagents Plate_Setup Plate Setup (Blank, Control, Inhibitor) Prepare_Reagents->Plate_Setup Pre_incubation Pre-incubate (30 min at 37°C) Plate_Setup->Pre_incubation Initiate_Reaction Initiate Reaction (Add Substrate/Amplex Red Mix) Pre_incubation->Initiate_Reaction Measure_Fluorescence Measure Fluorescence (Kinetic) (Ex: 544 nm, Em: 590 nm) Initiate_Reaction->Measure_Fluorescence Data_Analysis Data Analysis (Calculate % Inhibition, Determine IC50) Measure_Fluorescence->Data_Analysis End End Data_Analysis->End

Workflow for LOXL2 Amplex Red Assay.
Cell-Based Assay: Western Blot for Fibrosis Markers

This protocol details the analysis of key fibrosis markers, such as alpha-smooth muscle actin (α-SMA) and Collagen Type I, in cultured fibroblasts following treatment with a LOXL2 inhibitor.

Materials:

  • Human lung fibroblasts (e.g., IMR-90) or other relevant fibroblast cell line

  • Cell culture medium and supplements

  • TGF-β1 (or other profibrotic stimulus)

  • Test LOXL2 inhibitor

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-α-SMA, anti-Collagen I, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Treatment:

    • Seed fibroblasts in 6-well plates and allow them to adhere.

    • Synchronize cells by serum starvation for 24 hours.

    • Pre-treat cells with the LOXL2 inhibitor or vehicle for a specified time.

    • Stimulate the cells with TGF-β1 to induce a fibrotic response.

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells with RIPA buffer and collect the lysate.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each sample using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Prepare protein samples with Laemmli buffer and heat as required (note: avoid boiling for Collagen I analysis with certain antibodies).

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection and Analysis:

    • Apply ECL substrate and capture the chemiluminescent signal.

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the expression of target proteins to a loading control (e.g., β-actin).

In Vivo Model: Bleomycin-Induced Pulmonary Fibrosis in Mice

This model is widely used to evaluate the efficacy of anti-fibrotic agents in a preclinical setting.

Materials:

  • C57BL/6 mice (8-12 weeks old)

  • Bleomycin sulfate

  • Sterile saline

  • Anesthesia (e.g., isoflurane or ketamine/xylazine)

  • Intratracheal instillation device (e.g., Microsprayer®)

  • Test LOXL2 inhibitor formulated for oral or parenteral administration

Procedure:

  • Induction of Fibrosis:

    • Anesthetize the mice.

    • Administer a single intratracheal dose of bleomycin (e.g., 1.5-3.0 mg/kg) in sterile saline. Control animals receive saline only.

  • Inhibitor Treatment:

    • Begin treatment with the LOXL2 inhibitor at a predetermined dose and frequency (e.g., daily oral gavage) starting on a specified day post-bleomycin administration (prophylactic or therapeutic regimen).

  • Monitoring and Endpoint:

    • Monitor the animals for signs of distress and weight loss.

    • Euthanize the mice at a specified endpoint (e.g., day 14 or 21).

  • Sample Collection and Analysis:

    • Collect bronchoalveolar lavage fluid (BALF) for cell counts and cytokine analysis.

    • Perfuse the lungs and harvest the tissue.

    • Fix one lung lobe for histological analysis (e.g., Masson's trichrome or Sirius Red staining for collagen) and use the other lobes for biochemical assays (e.g., hydroxyproline assay for total collagen content) or gene expression analysis.

  • Assessment of Fibrosis:

    • Quantify the extent of fibrosis using a histological scoring system (e.g., Ashcroft score).

    • Measure total lung collagen content using the hydroxyproline assay.

    • Analyze the expression of fibrotic markers in lung homogenates by Western blot or qRT-PCR.

In_Vivo_Workflow Start Start Animal_Acclimation Animal Acclimation (C57BL/6 Mice) Start->Animal_Acclimation Fibrosis_Induction Fibrosis Induction (Intratracheal Bleomycin) Animal_Acclimation->Fibrosis_Induction Inhibitor_Treatment Inhibitor Treatment (Prophylactic or Therapeutic) Fibrosis_Induction->Inhibitor_Treatment Monitoring Monitoring (Weight, Clinical Signs) Inhibitor_Treatment->Monitoring Endpoint Endpoint (e.g., Day 21) Monitoring->Endpoint Sample_Collection Sample Collection (BALF, Lungs) Endpoint->Sample_Collection Analysis Analysis (Histology, Hydroxyproline, Western Blot) Sample_Collection->Analysis End End Analysis->End

Workflow for in vivo evaluation of LOXL2 inhibitors.

Conclusion

Targeting LOXL2 presents a promising therapeutic strategy for the treatment of a wide range of fibrotic diseases. The development of potent and selective LOXL2 inhibitors requires a multidisciplinary approach, encompassing synthetic chemistry, in vitro pharmacology, and preclinical in vivo studies. The application notes and protocols provided herein offer a framework for researchers to advance the discovery and evaluation of novel LOXL2 inhibitors, with the ultimate goal of translating these findings into effective anti-fibrotic therapies for patients in need.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-Bromomethylphenyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2-(4-Bromomethylphenyl)pyridine. The information is presented in a question-and-answer format to directly address common issues encountered during this benzylic bromination reaction.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is consistently low. What are the most likely causes?

Low yield in the synthesis of this compound is a common issue that can stem from several factors. The primary reasons include incomplete reaction, formation of byproducts, and difficulties in product isolation. Key areas to investigate are:

  • Suboptimal Reaction Conditions: The free-radical bromination is highly sensitive to reaction parameters.

  • Reagent Quality: Impurities in starting materials or degradation of the brominating agent can significantly impact the reaction.

  • Side Reactions: Several competing reactions can consume the starting material and complicate the product mixture.

  • Work-up and Purification Issues: The desired product can be lost or difficult to separate from impurities during extraction and chromatography.

Q2: What are the critical parameters for the NBS bromination of 2-(4-methylphenyl)pyridine?

The Wohl-Ziegler reaction, a benzylic bromination using N-Bromosuccinimide (NBS), is the most common method for this synthesis. Success hinges on the following conditions:

  • Radical Initiator: The reaction requires a radical initiator to start the chain reaction. Azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) are commonly used. Alternatively, initiation can be achieved with UV light.

  • Solvent: A non-polar, anhydrous solvent is crucial to prevent ionic side reactions. Carbon tetrachloride (CCl₄) is a classic solvent for this reaction, though less toxic alternatives like cyclohexane or ethyl acetate are also used.

  • Temperature: The reaction is typically run at the reflux temperature of the chosen solvent to ensure thermal decomposition of the radical initiator.

  • Exclusion of Water and Light (if not used for initiation): Water can lead to the formation of hydrobromic acid (HBr), which can promote ionic side reactions. Light can also promote unwanted side reactions if not used as the primary initiator.

Q3: I am observing multiple spots on my TLC plate after the reaction. What are these byproducts?

The formation of multiple products is a frequent challenge. The most common byproducts are:

  • 2-(4-Dibromomethylphenyl)pyridine: This is the result of over-bromination of the methyl group. It is often the major byproduct and can be difficult to separate from the desired monobrominated product.

  • Unreacted 2-(4-methylphenyl)pyridine: Incomplete reaction will leave starting material in the mixture.

  • Ring-brominated products: Although less common with NBS under radical conditions, electrophilic aromatic substitution on either the phenyl or pyridine ring can occur, especially if the reaction conditions favor an ionic mechanism.

  • Succinimide: This is the byproduct of NBS and is typically removed during the aqueous work-up.

Q4: How can I minimize the formation of the dibrominated byproduct?

Controlling the stoichiometry of NBS is key to preventing over-bromination. Here are some strategies:

  • Use a slight excess of the starting material: This can help to ensure that the NBS is consumed before significant dibromination occurs.

  • Slow addition of NBS: Adding the NBS portion-wise or as a solution over an extended period can help to maintain a low concentration of the brominating agent in the reaction mixture.

  • Careful monitoring of the reaction: Use TLC or GC-MS to monitor the progress of the reaction and stop it once the starting material is consumed and before significant amounts of the dibrominated product are formed.

Q5: My work-up procedure seems to be causing a loss of product. What is the recommended procedure?

A standard work-up procedure for this reaction involves:

  • Cooling the reaction mixture: After the reaction is complete, cool the mixture to room temperature.

  • Filtering the succinimide: The succinimide byproduct is a solid and can be removed by filtration.

  • Aqueous wash: Wash the organic layer with water and then with a saturated sodium bicarbonate solution to remove any remaining succinimide and acidic byproducts. A final wash with brine is recommended to aid in the separation of the layers.

  • Drying and concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Q6: What is the best way to purify the final product?

Purification can be challenging due to the similar polarities of the desired product, the starting material, and the dibrominated byproduct.

  • Column Chromatography: This is the most common method for purification. A silica gel column with a gradient elution of ethyl acetate in hexanes is often effective. Careful selection of the solvent system and a long column can improve separation.

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) may be an effective purification method.

Data Presentation

The yield of benzylic bromination is highly dependent on the substrate and reaction conditions. The following table summarizes typical yields for the monobromination of various substituted toluenes using NBS, which can serve as a reference for optimizing the synthesis of this compound.

Starting MaterialSolventInitiatorReaction Time (h)Yield (%)Reference
TolueneCCl₄AIBN185[1][2]
4-NitrotolueneCCl₄BPO475[1]
4-MethoxytolueneCCl₄AIBN260[1]
4-ChlorotolueneCCl₄BPO380[1]
2-(4-methylphenyl)pyridineCCl₄AIBNReflux(Not specified)[General procedure]

Experimental Protocols

Protocol 1: Synthesis of 2-(p-tolyl)pyridine (Precursor)

This protocol utilizes a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • 2-Bromopyridine

  • 4-Methylphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • To a round-bottom flask, add 2-bromopyridine (1.0 eq), 4-methylphenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and a catalytic amount of palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

  • Add a 3:1 mixture of toluene and water.

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Heat the reaction mixture to reflux (approximately 90-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 2-(p-tolyl)pyridine.

Protocol 2: Synthesis of this compound

This protocol is a general procedure for benzylic bromination using NBS.

Materials:

  • 2-(p-tolyl)pyridine

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-(p-tolyl)pyridine (1.0 eq) and anhydrous carbon tetrachloride.

  • Add N-Bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.05 eq).

  • Heat the reaction mixture to reflux (approximately 77 °C) and maintain for 2-4 hours. The reaction can be initiated by shining a UV lamp on the flask if AIBN is not used.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter the solid succinimide and wash it with a small amount of cold CCl₄.

  • Combine the filtrates and wash with saturated sodium bicarbonate solution, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield this compound.

Visualizations

Reaction Pathway

Reaction_Pathway cluster_precursor Precursor Synthesis (Suzuki Coupling) cluster_bromination Benzylic Bromination 2-Bromopyridine 2-Bromopyridine 2-(p-tolyl)pyridine 2-(p-tolyl)pyridine 2-Bromopyridine->2-(p-tolyl)pyridine Pd(OAc)2, PPh3, K2CO3 p-Tolylboronic acid p-Tolylboronic acid p-Tolylboronic acid->2-(p-tolyl)pyridine 2-(p-tolyl)pyridine_start 2-(p-tolyl)pyridine Product This compound 2-(p-tolyl)pyridine_start->Product Reflux, CCl4 NBS N-Bromosuccinimide NBS->Product AIBN AIBN (Initiator) AIBN->Product Dibromo_byproduct 2-(4-Dibromomethylphenyl)pyridine Product->Dibromo_byproduct Excess NBS

Caption: Synthetic route to this compound.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield of This compound check_sm Check Starting Material Purity (2-(p-tolyl)pyridine) start->check_sm check_reagents Verify Reagent Quality (NBS, AIBN, Solvent) check_sm->check_reagents Pure purify_sm Re-purify Starting Material check_sm->purify_sm Impure check_conditions Review Reaction Conditions (Temp, Time, Anhydrous) check_reagents->check_conditions Good new_reagents Use Fresh/Purified Reagents check_reagents->new_reagents Suspect analyze_byproducts Analyze Crude Product (TLC, GC-MS, NMR) check_conditions->analyze_byproducts Optimal optimize_conditions Optimize Reaction Parameters check_conditions->optimize_conditions Suboptimal adjust_purification Modify Purification Strategy analyze_byproducts->adjust_purification Byproducts Present end Improved Yield analyze_byproducts->end Clean Product purify_sm->start Re-run Reaction new_reagents->start Re-run Reaction optimize_conditions->start Re-run Reaction adjust_purification->end

Caption: A logical workflow for troubleshooting low yield.

Causes of Low Yield

Low_Yield_Causes cluster_reaction Reaction Issues cluster_reagents Reagent & Setup Issues cluster_workup Post-Reaction Issues center Low Yield incomplete Incomplete Reaction center->incomplete over_bromination Over-bromination (Dibromo Product) center->over_bromination ring_bromination Ring Bromination center->ring_bromination impure_sm Impure Starting Material center->impure_sm degraded_nbs Degraded NBS center->degraded_nbs wet_solvent Wet Solvent center->wet_solvent ineffective_initiator Ineffective Initiator center->ineffective_initiator workup_loss Product Loss During Work-up center->workup_loss purification_loss Poor Separation During Purification center->purification_loss incomplete->impure_sm incomplete->degraded_nbs incomplete->wet_solvent incomplete->ineffective_initiator over_bromination->degraded_nbs ring_bromination->wet_solvent

Caption: Interrelated causes contributing to low reaction yield.

References

Technical Support Center: Purification of 2-(4-Bromomethylphenyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for the purification of 2-(4-Bromomethylphenyl)pyridine by column chromatography, tailored for researchers in chemistry and drug development.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for purifying this compound?

A1: The standard choice of stationary phase is silica gel (60 Å, 230-400 mesh). However, this compound has two chemical features that can cause issues:

  • Pyridine Ring: The basic nitrogen atom can interact strongly with the acidic surface of silica gel, leading to peak tailing and potential degradation.

  • Benzylic Bromide: Benzylic halides can be unstable and may degrade on acidic silica.

If you observe significant tailing or product loss, consider deactivating the silica gel by adding 1% triethylamine (NEt₃) to the eluent system. Alternatively, using neutral alumina as the stationary phase can mitigate these issues.

Q2: Which mobile phase (eluent) system is most effective for this purification?

A2: A non-polar/polar solvent system is recommended. The most common and effective eluents are mixtures of hexane (or petroleum ether) and ethyl acetate (EtOAc). Start with a low polarity mixture and gradually increase the proportion of ethyl acetate. For similar compounds, successful separations have been achieved with gradients ranging from pure hexane to mixtures like 9:1 or 4:1 hexane/EtOAc.

Q3: How do I determine the optimal eluent composition before running the column?

A3: Thin-Layer Chromatography (TLC) is the best method to determine the ideal solvent system.

  • Dissolve a small sample of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution on a silica gel TLC plate.

  • Develop the plate in a TLC chamber with various hexane/EtOAc mixtures (e.g., 95:5, 90:10, 80:20).

  • The ideal solvent system will give your target compound an Rf (retention factor) value of approximately 0.25-0.35, ensuring good separation from impurities.

Q4: My TLC plate shows a smear or spot at the baseline even with polar solvent systems. What does this indicate?

A4: A persistent baseline spot or smear can indicate several issues:

  • Insoluble Material: The crude material may not have fully dissolved in the TLC spotting solvent.

  • Highly Polar Impurities: The reaction may have produced highly polar byproducts, such as pyridinium salts formed by self-alkylation of the starting material or product.[1]

  • Degradation: The compound may be decomposing on the acidic silica gel of the TLC plate.[2]

To troubleshoot, try spotting from a more dilute solution and run a 2D TLC to check for decomposition.[2] If degradation is suspected, use a TLC plate with a neutralized stationary phase or an alumina plate.

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Poor Separation / Overlapping Fractions Inappropriate Eluent Polarity: The polarity of the mobile phase is too high or too low, resulting in poor resolution between the product and impurities.Re-optimize the eluent system using TLC. Aim for a larger ΔRf between your product and the closest impurities. Employ a shallow gradient during elution, starting with a lower polarity solvent and increasing it very slowly.
Column Overload: Too much crude material was loaded onto the column.Use a larger column or reduce the amount of sample loaded. A general rule is to use a 1:30 to 1:100 ratio of crude material to silica gel by weight.
Product Elutes with Tailing Acidic Silica Interaction: The basic pyridine nitrogen is interacting strongly with the acidic silica gel.[2]Prepare a slurry of silica gel in your starting eluent containing 1% triethylamine (NEt₃). Run the column with this neutralized eluent system. Alternatively, switch to a neutral stationary phase like alumina.
Low or No Recovery of Product Product Degradation on Column: The benzylic bromide is unstable on the acidic silica gel, leading to decomposition during purification.[2]Deactivate the silica with triethylamine as described above. Run the column quickly (flash chromatography) to minimize the compound's residence time on the stationary phase. Ensure your starting material is fully consumed, as unreacted starting material can complicate purification.
Product is Too Polar to Elute: The chosen eluent system is not polar enough to move the product down the column.Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate). If the product still does not elute, a more polar solvent like dichloromethane (DCM) may be needed in the eluent system (e.g., Hexane/DCM).
Unexpected Byproducts in "Pure" Fractions Co-elution of Impurities: An impurity has a very similar Rf value to the product. Common impurities include the starting material (e.g., 2-p-tolylpyridine) or over-brominated side products.Re-run the column using a shallower solvent gradient. If isomers are present, a different stationary phase or chromatography technique (e.g., HPLC) may be necessary for complete separation.[3] Characterize fractions by ¹H NMR or GC-MS to confirm purity.[3]
Table 1: Representative TLC Data for Eluent Optimization
CompoundPotential Impurity TypeExpected PolarityTypical Rf (85:15 Hexane:EtOAc)
2-p-tolylpyridineStarting MaterialLow~0.60
This compound Product Medium ~0.30
2-(4-Dibromomethylphenyl)pyridineOver-brominationMedium-High~0.20
Pyridinium Salt ByproductSelf-alkylationVery High~0.00 (Baseline)

Note: Rf values are illustrative and will vary based on exact conditions (silica gel activity, temperature, chamber saturation).

Detailed Experimental Protocol: Flash Column Chromatography

This protocol outlines a standard procedure for purifying crude this compound.

1. Preparation of the Column and Eluent

  • Select a Column: Choose a glass column with appropriate dimensions for the amount of crude material (e.g., a 40 mm diameter column for 1-2 g of material).

  • Prepare the Eluent: Based on prior TLC analysis (e.g., 90:10 Hexane:EtOAc), prepare an adequate volume of the starting eluent. If neutralization is needed, add 1% triethylamine. Prepare a second, more polar eluent for flushing the column later (e.g., 70:30 Hexane:EtOAc).

  • Pack the Column (Slurry Method):

    • Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer (~1 cm) of sand.[3]

    • In a beaker, prepare a slurry of silica gel in the starting eluent.

    • Pour the slurry into the column, gently tapping the side to ensure even packing and remove air bubbles.[3]

    • Add another layer of sand on top of the silica bed to prevent disturbance during solvent addition.[3]

    • Drain the excess solvent until the level is just at the top of the sand layer. Do not let the column run dry.

2. Sample Loading

  • Dry Loading (Recommended):

    • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (~2-3 times the weight of your crude product) to this solution.

    • Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto silica.

    • Carefully add this powder to the top of the packed column.

  • Wet Loading:

    • Dissolve the crude product in the absolute minimum volume of the starting eluent or a slightly more polar solvent.

    • Use a pipette to carefully apply the concentrated solution to the top of the silica bed.[3]

3. Elution and Fraction Collection

  • Carefully add the starting eluent to the top of the column.

  • Apply gentle positive pressure (using a pump or bulb) to achieve a steady flow rate (flash chromatography).

  • Collect fractions in an ordered rack of test tubes.

  • As the separation progresses, you can gradually increase the eluent polarity (gradient elution) to speed up the elution of more polar compounds.

4. Analysis of Fractions

  • Analyze the collected fractions by TLC to identify which ones contain the pure product. Spot every few fractions on a single TLC plate for easy comparison.

  • Combine the fractions that contain only the pure product.

  • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.

Visualizations

Troubleshooting_Workflow start Problem: Low Yield or Poor Separation check_tlc Analyze Crude & Purified Fractions by TLC start->check_tlc tailing Observation: Severe Tailing? check_tlc->tailing degradation Observation: New Spots / Streaking? check_tlc->degradation no_elution Observation: Product at Baseline? check_tlc->no_elution poor_res Observation: Overlapping Spots? check_tlc->poor_res tailing->poor_res No sol_neutralize Solution: Add 1% NEt3 to Eluent or Use Neutral Alumina tailing->sol_neutralize Yes degradation->no_elution No degradation->sol_neutralize Yes no_elution->degradation No sol_polarity Solution: Increase Eluent Polarity (e.g., more EtOAc) no_elution->sol_polarity Yes sol_gradient Solution: Use a Shallower Solvent Gradient poor_res->sol_gradient Yes sol_loading Solution: Reduce Sample Load or Use a Larger Column poor_res->sol_loading Also Consider

Caption: Troubleshooting workflow for column chromatography purification.

References

Technical Support Center: Recrystallization of Solid Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying solid pyridine derivatives via recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for the successful recrystallization of pyridine derivatives?

A1: The choice of solvent is the most critical factor.[1] Pyridine and its derivatives are generally polar molecules due to the nitrogen atom in the aromatic ring.[2][3] An ideal solvent should dissolve the pyridine derivative well at high temperatures but poorly at low temperatures, ensuring good recovery of the purified compound upon cooling.[4] The principle of "like dissolves like" is a useful guide; polar compounds tend to dissolve in polar solvents.[5]

Q2: What are some common solvents suitable for recrystallizing pyridine derivatives?

A2: Given their polar nature, common solvents for pyridine derivatives include alcohols (ethanol, methanol), water, or mixtures of these.[6][7] Solvent pairs, such as ethanol-water or acetone-water, are frequently effective.[7] For less polar derivatives, mixtures like hexane/acetone or hexane/ethyl acetate might be appropriate.[8][9] It is often necessary to determine the best solvent through small-scale solubility tests.[10]

Q3: Why is slow cooling important during recrystallization?

A3: Slow cooling is crucial for forming large, pure crystals.[4] Rapid cooling can cause the compound to precipitate quickly, trapping impurities within the crystal lattice, which defeats the purpose of the purification.[11] An ideal crystallization process involves the initial formation of crystals over approximately 5 minutes, with continued growth over a 20-minute period.[11]

Q4: Can I reuse the mother liquor after filtering my crystals?

A4: Yes, the mother liquor contains the dissolved impurities and some of your desired compound. If your yield is low, you can concentrate the mother liquor by boiling off some of the solvent and cooling it again to obtain a second crop of crystals.[11] However, be aware that this second crop may be less pure than the first.

Q5: How do I handle colored impurities in my crude sample?

A5: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs the colored compounds, which are then removed during the hot filtration step.[10] Use charcoal sparingly, as it can also adsorb your product, reducing the overall yield.

Troubleshooting Guide

Problem 1: No crystals form after the solution has cooled.

  • Possible Cause: Too much solvent was used.

    • Solution: This is the most common reason for crystallization failure.[5] Reheat the solution and boil off a portion of the solvent to increase the concentration of the solute.[5][11] Allow the concentrated solution to cool again.

  • Possible Cause: The solution is supersaturated.

    • Solution: Induce crystallization by scratching the inside of the flask just below the surface of the liquid with a glass rod.[5][6] The microscopic scratches on the glass provide nucleation sites for crystal growth.[7]

  • Possible Cause: Nucleation is slow to start.

    • Solution: Add a "seed crystal"—a tiny, pure crystal of the compound—to the cooled solution.[5][11] The seed crystal acts as a template for further crystal formation.[1]

  • Possible Cause: The solution was cooled too quickly.

    • Solution: Allow the flask to cool slowly to room temperature before placing it in an ice bath.[5] Slow cooling is essential for proper crystal formation.[4]

Problem 2: The compound separates as an oil instead of crystals ("oiling out").

  • Possible Cause: The melting point of the solid is lower than the temperature of the solution as it becomes saturated.[1][11]

    • Solution: Reheat the mixture to redissolve the oil. Add a small amount of additional solvent (if using a mixed solvent system, add more of the solvent in which the compound is more soluble) and allow it to cool more slowly.[1][11][12] This keeps the compound dissolved until the solution has cooled to a temperature below the compound's melting point.

  • Possible Cause: The concentration of the solute is too high, or the solution was cooled too rapidly.[12]

    • Solution: Try using a larger volume of solvent to create a less concentrated solution, and ensure the cooling process is very gradual.[11][12]

  • Possible Cause: High concentration of impurities.

    • Solution: Impurities can depress the melting point of your compound.[11] Consider adding an activated charcoal step to remove impurities, or try purifying the compound by another method (like column chromatography) before attempting recrystallization.[11][13]

Problem 3: Crystal formation is too rapid, resulting in a fine powder.

  • Possible Cause: The solution is too concentrated, or the solvent is a very poor solvent at cold temperatures.

    • Solution: Rapid precipitation, often called "crashing out," traps impurities.[11] To slow down crystallization, reheat the solution and add a small excess of hot solvent (1-2 mL for every 100 mg of solid).[11] While this may slightly decrease the final yield, it significantly improves the purity of the crystals.

Problem 4: The final yield of purified crystals is very low.

  • Possible Cause: Too much solvent was used during dissolution or washing.

    • Solution: Use the minimum amount of near-boiling solvent to dissolve the compound.[10] When washing the collected crystals, use only a very small amount of ice-cold solvent to minimize redissolving the product.[7][10]

  • Possible Cause: Premature crystallization during hot filtration.

    • Solution: This occurs if the solution cools in the funnel.[12] To prevent this, use a stemless funnel, keep the filtration apparatus hot, and use a slight excess of solvent.[14] The excess solvent can be evaporated after filtration and before cooling.[12][14]

  • Possible Cause: Incomplete crystallization.

    • Solution: Ensure the solution has been cooled sufficiently in an ice bath to maximize precipitation before filtering. Check the mother liquor by evaporating a small sample; a significant residue indicates that more product could be recovered.[11]

Data Presentation

Table 1: Common Solvents for Recrystallization of Polar Organic Compounds.

This table provides a list of common single and mixed solvent systems suitable for pyridine derivatives, ordered by decreasing polarity. The ideal choice is compound-specific and should be confirmed with small-scale tests.

Solvent SystemPolarityComments
Water (H₂O)Very HighSuitable for highly polar, water-soluble pyridine derivatives. Can be difficult to remove.[8][9]
Ethanol/WaterHighA very common and effective mixed solvent system for polar organic molecules.[7]
Methanol (MeOH)HighGood general solvent for polar compounds.[15]
Ethanol (EtOH)HighOne of the most general and effective solvents, especially for minor impurities.[8][9]
Acetone/WaterMedium-HighAnother useful mixed solvent system.[7]
AcetoneMediumA good general-purpose solvent.[15]
Ethyl Acetate (EtOAc)MediumOften used for compounds containing ester groups.[8][9]
Hexane/Ethyl AcetateLow-MediumA less polar mixture that can be effective for certain derivatives.[8][9]
TolueneLowGood for some aromatic compounds; can lead to well-formed crystals.[8]
HexaneVery LowSuitable for non-polar impurities; often used as the "poor" solvent in a mixed pair.[8][9]

Table 2: Mutual Solubility of Selected Pyridine Derivatives in Water.

Data represents the mass percentage of the organic component in water-rich and organic-rich phases at equilibrium. Some systems are fully miscible at lower temperatures, exhibiting a Lower Critical Solution Temperature (LCST).

CompoundTemperature (°C)Mass % in Water LayerMass % in Organic LayerNotes
2,4-Dimethylpyridine 40.026.050.0Partially miscible.[16]
55.511.7861.0Solubility decreases with increasing temperature.[16]
2,6-Dimethylpyridine 35.031.146.3Partially miscible above LCST.[16]
51.18.7653.1LCST is 34°C; fully miscible below this temperature.[16]
2-Ethylpyridine 30.033.145.6Partially miscible above LCST.[16]
53.110.2070.0LCST is 24°C; fully miscible below this temperature.[16]
4-Ethylpyridine 30.028.036.2Partially miscible above LCST.[16]
51.16.8980.0LCST is 13°C; fully miscible below this temperature.[16]

Experimental Protocols

Protocol 1: General Methodology for Recrystallization of a Solid Pyridine Derivative

  • Solvent Selection: Place a small amount (e.g., 20-30 mg) of the crude solid in a test tube. Add a potential solvent dropwise at room temperature. An ideal solvent will not dissolve the solid at room temperature but will dissolve it completely upon heating.[4]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to the flask and heat the mixture (e.g., on a hot plate), swirling gently. Continue adding small portions of hot solvent until the solid just dissolves.[7][10]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Gravity Filtration (if necessary): If there are insoluble impurities or if charcoal was used, perform a hot gravity filtration to remove them. Use a pre-heated stemless funnel and fluted filter paper to prevent premature crystallization.[4][14]

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature.[7] Crystal formation should begin during this time.

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the compound from the solution.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner or Hirsch funnel.[6][7]

  • Washing: With the vacuum disconnected, add a small amount of ice-cold recrystallization solvent to wash away any remaining impurities from the surface of the crystals.[6][7] Reapply the vacuum to pull the wash solvent through.

  • Drying: Allow air to be pulled through the crystals on the filter paper for several minutes to help them dry. Transfer the purified solid to a watch glass or drying dish and dry completely in a desiccator or a vacuum oven.[4][13]

Mandatory Visualizations

Recrystallization_Workflow General Recrystallization Workflow cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation start Crude Solid dissolve Dissolve in minimum hot solvent start->dissolve hot_filt_decision Insoluble impurities? dissolve->hot_filt_decision hot_filt Hot Gravity Filtration hot_filt_decision->hot_filt Yes cool Cool Slowly to Room Temp hot_filt_decision->cool No hot_filt->cool ice_bath Cool in Ice Bath cool->ice_bath vac_filt Vacuum Filtration ice_bath->vac_filt wash Wash with ice-cold solvent vac_filt->wash dry Dry Crystals wash->dry end_node Pure Solid dry->end_node

Caption: General experimental workflow for the purification of a solid compound by recrystallization.

Troubleshooting_No_Crystals Troubleshooting: No Crystal Formation start Cooled solution shows no crystal formation supersat_check Is solution supersaturated? start->supersat_check action1 1. Scratch inner surface of flask with a glass rod supersat_check->action1 Yes (Likely) action2 2. Add a seed crystal of the pure compound action1->action2 still_no_crystals Still no crystals? action2->still_no_crystals too_much_solvent Likely too much solvent was used still_no_crystals->too_much_solvent Yes end end still_no_crystals->end No, crystals formed! solution Reheat solution to boil off excess solvent, then cool again. too_much_solvent->solution

Caption: Decision tree for troubleshooting the failure of crystals to form from a cooled solution.

References

Technical Support Center: Bromination of Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of pyridine derivatives.

Frequently Asked Questions (FAQs)

Q1: Why is the electrophilic bromination of a pyridine ring so challenging?

The pyridine ring is electron-deficient due to the electron-withdrawing nature of the nitrogen atom. This deactivates the ring towards electrophilic aromatic substitution (EAS) compared to benzene.[1] Consequently, harsher reaction conditions are often required, which can lead to side reactions.

Q2: What are the most common side reactions observed during the bromination of pyridine derivatives?

Common side reactions include:

  • Polybromination: The introduction of multiple bromine atoms onto the pyridine ring, especially when using an excess of a strong brominating agent.[2]

  • Formation of Regioisomers: Bromination can occur at different positions on the pyridine ring, leading to a mixture of isomers that can be difficult to separate.[3][4]

  • Low Yield: Can be caused by incomplete reactions, side reactions, or deactivation of the catalyst.[5][6]

  • Side-Chain Bromination: For pyridine derivatives with alkyl substituents (e.g., picolines), bromination can occur on the alkyl side chain (benzylic bromination) instead of the ring, particularly when using N-bromosuccinimide (NBS) under radical conditions.[7][8]

  • Formation of Pyridinium Tribromide: This can form as a byproduct when using certain brominating agents.[9][10]

Q3: How can I control the regioselectivity of pyridine bromination?

Controlling regioselectivity is a key challenge. Here are some strategies:

  • Direct Bromination (3-position): Direct bromination of unsubstituted pyridine with bromine typically requires high temperatures and the presence of oleum or fuming sulfuric acid, yielding primarily 3-bromopyridine.[11][12]

  • N-Oxide Activation (2- and 4-positions): Converting the pyridine to its N-oxide activates the 2- and 4-positions towards electrophilic attack. Subsequent reaction with a brominating agent like phosphorus oxybromide can yield 2-bromo- and 4-bromopyridine.[11][13]

  • Directed Ortho-Metalation: This technique can be used for highly regioselective bromination at the position ortho to a directing group.

  • Zincke Imine Intermediates: A newer method involves the formation of Zincke imine intermediates to achieve 3-selective halogenation under milder conditions.[14]

Q4: Which brominating agent should I choose for my reaction?

The choice of brominating agent is critical and depends on the desired product and the reactivity of the pyridine derivative.

Brominating AgentTypical ApplicationKey Considerations
Bromine (Br₂) with Oleum/H₂SO₄ 3-bromination of unsubstituted pyridine.Harsh conditions, slow reaction, potential for polybromination.[3][12]
N-Bromosuccinimide (NBS) Bromination of activated pyridines, benzylic bromination of picolines.Can lead to radical side reactions; freshly recrystallized NBS is recommended to minimize side products.[7][15][16]
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) Bromination of various pyridine derivatives.A stable, solid alternative to Br₂, can be more selective and cost-effective than NBS.[3][17][18]
Pyridinium Tribromide (Py·Br₃) Mild bromination of various substrates.A solid, easy-to-handle source of bromine.[10][19][20]

Troubleshooting Guides

Problem 1: Low or No Yield of the Desired Brominated Pyridine

Possible Causes & Solutions:

CauseTroubleshooting Steps
Incomplete Reaction * Increase reaction time or temperature. Monitor reaction progress by TLC or GC-MS.[1] * Ensure the quality and activity of your brominating agent. For instance, NBS can decompose over time.[15]
Catalyst Deactivation (for cross-coupling reactions using bromopyridines) * The pyridine nitrogen can coordinate with and deactivate palladium catalysts.[5] * Use bulky, electron-rich phosphine ligands (e.g., SPhos, RuPhos) to promote the catalytic cycle.[5] * Ensure a strictly inert atmosphere (argon or nitrogen) as palladium catalysts are sensitive to oxygen.[5]
Protonation of Pyridine Nitrogen * In strongly acidic media, the pyridine nitrogen can be protonated, further deactivating the ring. * Consider using a milder acid or a buffered system if acidic conditions are necessary.
Formation of Debrominated Byproduct * This side reaction, known as hydrodehalogenation, can occur in palladium-catalyzed reactions where the organopalladium intermediate reacts with a hydride source.[5] * Potential hydride sources include the solvent or impurities in the reagents. Ensure use of dry, high-purity reagents and solvents.[5]
Problem 2: Formation of an Inseparable Mixture of Regioisomers

Possible Causes & Solutions:

CauseTroubleshooting Steps
Poor Regiocontrol of the Bromination Reaction * Re-evaluate your synthetic strategy based on the desired isomer. The choice of brominating agent and reaction conditions heavily influences regioselectivity. * For 2- or 4-bromination, the N-oxide route is generally more selective than direct bromination.[11][13] * Protecting groups can be used to block certain positions and direct bromination to the desired site.
Difficult Separation of Isomers * If a mixture is unavoidable, specialized purification techniques may be required. * Column Chromatography: Optimize the solvent system (eluent). A shallow gradient may be necessary. For basic pyridine compounds that may streak on silica gel, consider adding a small amount of triethylamine to the eluent or using neutral alumina.[21] * Recrystallization: This can be effective if the isomers have significantly different solubilities in a particular solvent system. * Preparative HPLC: For very difficult separations, preparative HPLC with an appropriate column and mobile phase can be employed.[21]
Problem 3: Predominant Side-Chain Bromination of Alkyl-Substituted Pyridines

Possible Causes & Solutions:

CauseTroubleshooting Steps
Radical Reaction Conditions * Side-chain (benzylic) bromination is favored under radical conditions, often initiated by light or a radical initiator like AIBN or benzoyl peroxide, especially when using NBS in a non-polar solvent like carbon tetrachloride.[7][8][22]
Incorrect Choice of Brominating Agent/Conditions * To favor ring bromination over side-chain bromination, use electrophilic aromatic substitution conditions. * Avoid radical initiators and light. * Employ a polar solvent and a brominating agent that favors electrophilic attack, such as Br₂ with a Lewis acid or in a strong protic acid.

Experimental Protocols

Protocol 1: Synthesis of 2-Bromopyridine via Diazotization of 2-Aminopyridine[23]

This method provides a high-yield synthesis of 2-bromopyridine.

  • In a 5-L three-necked flask equipped with a mechanical stirrer, dropping funnel, and a low-temperature thermometer, add 790 mL (7 moles) of 48% hydrobromic acid.

  • Cool the flask to 10–20°C in an ice-salt bath and add 150 g (1.59 moles) of 2-aminopyridine over about 10 minutes.

  • While maintaining the temperature at 0°C or lower, add 240 mL (4.7 moles) of bromine dropwise. The mixture will thicken as a yellow-orange perbromide forms.

  • Add a solution of 275 g (4 moles) of sodium nitrite in 400 mL of water dropwise over 2 hours, keeping the temperature at 0°C or lower.

  • After stirring for an additional 30 minutes, add a solution of 600 g (15 moles) of sodium hydroxide in 600 mL of water at a rate that keeps the temperature below 20–25°C.

  • Extract the reaction mixture with four 250-mL portions of ether.

  • Dry the combined ether extracts over 100 g of solid potassium hydroxide for 1 hour.

  • Distill the dried extract through a Vigreux column. 2-Bromopyridine distills at 74–75°C/13 mm Hg.

    • Yield: 216–230 g (86–92%)

Protocol 2: Bromination of Pyridine N-oxide to 2-Bromo- and 4-Bromopyridine

This is a general procedure; specific conditions may need optimization.

  • Preparation of Pyridine N-oxide: Dissolve pyridine in acetic acid and add a catalytic amount of a suitable anhydride (e.g., maleic anhydride). Slowly add hydrogen peroxide (30% aqueous solution) and heat the mixture to 70-80°C for several hours. Monitor the reaction by TLC. After completion, cool and neutralize with a base (e.g., NaOH solution) to pH 7-8 and extract the product.[13]

  • Bromination: The pyridine N-oxide is then reacted with a brominating agent such as phosphorus oxybromide (POBr₃) or a mixture of hydrobromic and sulfuric acids. The reaction conditions (temperature, time) will influence the ratio of 2-bromo to 4-bromopyridine.

  • Work-up and Purification: The reaction mixture is typically quenched with water or a basic solution, and the products are extracted with an organic solvent. The isomers are then separated by column chromatography or distillation.

Visualizations

Decision-Making Workflow for Pyridine Bromination

Bromination_Strategy start Desired Bromopyridine Isomer? pos_3 3-Bromopyridine start->pos_3 pos_2_or_4 2- or 4-Bromopyridine start->pos_2_or_4 alkyl_pyridine Bromination of Alkyl Side-Chain start->alkyl_pyridine sub_unsub Is the pyridine ring activated or unactivated? pos_3->sub_unsub n_oxide_route Pyridine N-Oxide Route pos_2_or_4->n_oxide_route radical_route Radical Bromination alkyl_pyridine->radical_route unactivated Unactivated sub_unsub->unactivated Unactivated activated Activated sub_unsub->activated Activated harsh_cond Direct Bromination: Br2 / Oleum or H2SO4 High Temperature unactivated->harsh_cond mild_cond Milder Methods: e.g., NBS or DBDMH May require optimization activated->mild_cond n_oxide_steps 1. Oxidation to N-Oxide 2. Bromination (e.g., POBr3) 3. Separation of Isomers n_oxide_route->n_oxide_steps radical_cond NBS with radical initiator (AIBN or BPO) and/or light in a non-polar solvent (e.g., CCl4) radical_route->radical_cond

Caption: A decision tree to guide the selection of an appropriate bromination strategy.

Troubleshooting Logic for Low Yield

Low_Yield_Troubleshooting start Low Yield Observed check_reaction Monitor reaction progress (TLC, GC-MS) start->check_reaction incomplete Reaction Incomplete? check_reaction->incomplete side_products Significant Side Products? incomplete->side_products No optimize_cond Optimize Conditions: - Increase temperature/time - Check reagent quality incomplete->optimize_cond Yes identify_side_products Identify Side Products (e.g., isomers, polybrominated, side-chain brominated) side_products->identify_side_products Yes check_workup Review Work-up & Purification: - Check for product loss during extraction - Optimize chromatography side_products->check_workup No adjust_strategy Adjust Strategy: - Change brominating agent - Modify solvent/temperature - Use protecting groups identify_side_products->adjust_strategy

Caption: A logical workflow for troubleshooting low reaction yields.

References

Technical Support Center: Optimizing Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyridine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions for the synthesis of pyridine and its derivatives.

Frequently Asked Questions (FAQs)

Q1: My Hantzsch pyridine synthesis is resulting in a low yield. What are the common causes and how can I improve it?

A1: Low yields in the Hantzsch synthesis are a common issue, often stemming from suboptimal reaction conditions or incomplete oxidation of the 1,4-dihydropyridine (DHP) intermediate.[1][2]

  • Suboptimal Reaction Conditions: Traditional methods using refluxing ethanol can be inefficient.[1] Consider alternative catalysts and solvent systems to improve yields. For instance, using p-toluenesulfonic acid (PTSA) as a catalyst with ultrasonic irradiation in aqueous micelles has been shown to increase yields to over 90%.[1][2] Solvent-free conditions with catalysts like γ-Al2O3 nanoparticles at 90°C can also achieve high yields (up to 95%) in shorter reaction times.[1]

  • Incomplete Oxidation: The initial product of the Hantzsch synthesis is a 1,4-dihydropyridine, which must be oxidized to the corresponding pyridine.[2] Incomplete oxidation will lead to lower yields of the desired product. Ensure you are using an effective oxidizing agent in the correct stoichiometric amount.[1] Common oxidants include nitric acid, potassium permanganate (KMnO4), and iodine.[1][2] Monitoring the reaction's progress via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to confirm the complete conversion of the dihydropyridine intermediate.[1]

Q2: I am observing significant side product formation in my Bohlmann-Rahtz pyridine synthesis. How can I minimize this?

A2: Side product formation in the Bohlmann-Rahtz synthesis can often be attributed to the high temperatures required for the cyclodehydration step.[3] Utilizing acid catalysis can promote the reaction at significantly lower temperatures, thereby reducing side reactions.[3][4] Both Brønsted acids (e.g., acetic acid) and Lewis acids (e.g., ytterbium triflate, zinc bromide) have been used effectively.[3][5] A one-pot approach where the enamine is generated in situ from a 1,3-dicarbonyl compound and ammonium acetate can also improve efficiency and minimize the handling of potentially unstable intermediates.[3][6]

Q3: My Kröhnke pyridine synthesis is not proceeding to completion. What are the likely causes?

A3: Incomplete reaction in the Kröhnke synthesis can be due to several factors, including impure starting materials, suboptimal reaction temperature, or incorrect reaction time.

  • Impure Starting Materials: The purity of the α-pyridinium methyl ketone salt and the α,β-unsaturated carbonyl compound is critical. It is highly recommended to purify these starting materials, for example, by recrystallization, before use.[7]

  • Reaction Temperature and Time: The reaction temperature generally should not exceed 140°C.[7] However, the optimal temperature can vary depending on the specific substrates. It is advisable to screen a range of temperatures (e.g., 80°C, 100°C, 120°C).[7] Prolonged reaction times can sometimes lead to product decomposition. Therefore, monitoring the reaction progress by TLC is essential to determine the optimal time.[7]

Q4: How can I effectively remove the pyridine solvent from my reaction mixture after the synthesis is complete?

A4: Removing pyridine, a high-boiling point solvent, can be challenging. Several methods can be employed depending on the stability of your product.

  • Azeotropic Distillation: Co-evaporation with a lower boiling point solvent like toluene or cyclohexane can effectively remove residual pyridine. This process may need to be repeated multiple times for complete removal.[8][9]

  • Acidic Wash: If your compound is stable in acidic conditions, washing the organic layer with a dilute aqueous acid solution (e.g., 1-5% HCl or 5-10% citric acid) will protonate the pyridine, forming a water-soluble pyridinium salt that can be extracted into the aqueous phase.[8][9]

  • Copper Sulfate Wash: For acid-sensitive compounds, washing with an aqueous solution of copper (II) sulfate is an effective alternative. Pyridine forms a complex with copper, which is then extracted into the aqueous layer.[8][9]

Troubleshooting Guides

Hantzsch Pyridine Synthesis: Low Yield Troubleshooting

This guide provides a systematic approach to troubleshooting low yields in the Hantzsch pyridine synthesis.

Hantzsch_Troubleshooting start Low Yield in Hantzsch Synthesis check_oxidation Check Oxidation of Dihydropyridine Intermediate start->check_oxidation check_conditions Review Reaction Conditions start->check_conditions incomplete_oxidation Incomplete Oxidation Detected? check_oxidation->incomplete_oxidation suboptimal_conditions Using Traditional Refluxing Ethanol? check_conditions->suboptimal_conditions incomplete_oxidation->check_conditions No optimize_oxidant Optimize Oxidizing Agent (e.g., stoichiometry, type) incomplete_oxidation->optimize_oxidant Yes monitor_reaction Monitor reaction by TLC/LC-MS for complete conversion optimize_oxidant->monitor_reaction successful_synthesis Improved Yield monitor_reaction->successful_synthesis try_catalyst Employ Catalyst: - p-TSA with sonication - γ-Al2O3 (solvent-free) suboptimal_conditions->try_catalyst Yes suboptimal_conditions->successful_synthesis No, conditions are optimized try_catalyst->successful_synthesis

Caption: Troubleshooting workflow for low yields in Hantzsch pyridine synthesis.

Purification of Pyridine Derivatives: Post-Synthesis Workup

This decision tree helps in selecting the appropriate purification method to remove residual pyridine or other impurities from the reaction mixture.

Purification_Workflow start Crude Reaction Mixture Containing Pyridine Derivative check_stability Is the target compound stable to acid? start->check_stability acid_wash Perform Dilute Acid Wash (e.g., 1M HCl) check_stability->acid_wash Yes copper_wash Perform Copper Sulfate (CuSO4) Aqueous Wash check_stability->copper_wash No azeotropic_distillation Consider Azeotropic Distillation with Toluene check_stability->azeotropic_distillation Unsure/ Alternative neutralize Neutralize with NaHCO3 (aq) acid_wash->neutralize dry_concentrate Dry (e.g., Na2SO4) and Concentrate neutralize->dry_concentrate product Purified Product dry_concentrate->product copper_wash->dry_concentrate azeotropic_distillation->dry_concentrate

Caption: Decision workflow for the purification of pyridine derivatives.

Data Presentation

Table 1: Optimization of Hantzsch Pyridine Synthesis
CatalystSolventConditionsYield (%)Reference
p-Toluenesulfonic acid (PTSA)Aqueous micelles (SDS, 0.1M)Ultrasonic irradiation96[2]
γ-Alumina nanoparticlesSolvent-free90°Cup to 95[1]
Ceric ammonium nitrate (CAN)Solvent-freeRoom TemperatureHigh[2]
None (Traditional)EthanolRefluxGenerally low[1][2]
Table 2: Optimization of Bohlmann-Rahtz Pyridine Synthesis
CatalystSolventTemperatureNotesReference
Acetic AcidTolueneRefluxOne-pot procedure from enamine and ethynyl ketone.[3]
Ytterbium triflate (20 mol%)TolueneRefluxLewis acid catalysis.[3]
Zinc bromide (15 mol%)TolueneRefluxLewis acid catalysis.[3]
Amberlyst-15Chloroform or Toluene50°CMild conditions, simple workup.[1][3]
Ammonium fluorideNot specifiedMild conditionsEffective for cyclic ketones.[10]
None (Traditional)Not specifiedHigh TemperatureTwo-step procedure requiring isolation of intermediate.[3][5]

Experimental Protocols

Protocol 1: Hantzsch Synthesis of 1,4-Dihydropyridines under Ultrasonic Irradiation

This protocol is adapted from a high-yield, environmentally friendly method.[2]

  • Reactant Mixture: In a suitable flask, combine the aldehyde (1 mmol), ethyl acetoacetate (2 mmol), and ammonium acetate (1.2 mmol).

  • Solvent and Catalyst: Add an aqueous solution of sodium dodecyl sulfate (SDS, 0.1 M) and p-toluenesulfonic acid (PTSA) as the catalyst.

  • Reaction: Immerse the flask in an ultrasonic bath at room temperature.

  • Monitoring: Monitor the progress of the reaction by TLC.

  • Workup: Upon completion, extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Protocol 2: One-Pot Bohlmann-Rahtz Pyridine Synthesis with Acid Catalysis

This protocol describes a one-pot synthesis of trisubstituted pyridines.[3][5]

  • Reactant Mixture: To a solution of the enamine (e.g., ethyl β-aminocrotonate, 1 mmol) and an ethynyl ketone (1 mmol) in a 5:1 mixture of toluene and acetic acid, stir at room temperature.

  • Reaction: Heat the mixture to reflux.

  • Monitoring: Monitor the reaction by TLC until the starting materials are consumed.

  • Workup: Cool the reaction mixture to room temperature. Evaporate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the trisubstituted pyridine.

Protocol 3: Kröhnke Pyridine Synthesis in Glacial Acetic Acid

This protocol outlines a common procedure for the Kröhnke synthesis.[7]

  • Reactant Mixture: To a solution of the α-pyridinium methyl ketone salt (1.0 mmol) and the α,β-unsaturated carbonyl compound (1.0 mmol) in glacial acetic acid (10 mL), add ammonium acetate (10.0 mmol).

  • Reaction: Heat the reaction mixture at reflux (approximately 120°C) for 2-4 hours.

  • Monitoring: Monitor the progress of the reaction by TLC.

  • Workup: After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Purification: Collect the precipitated solid product by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol).

Protocol 4: Guareschi-Thorpe Condensation in an Aqueous Medium

This protocol is an environmentally friendly version of the Guareschi-Thorpe synthesis.[1][11][12]

  • Reactant Mixture: In a flask, mix the 1,3-dicarbonyl compound (1 mmol), an alkyl cyanoacetate or cyanoacetamide (1 mmol), and ammonium carbonate (1.2 mmol).

  • Solvent: Add water (2 mL) or a 1:1 water/ethanol mixture.

  • Reaction: Heat the reaction mixture at 80°C with stirring. The product often precipitates as the reaction progresses.

  • Monitoring: Monitor the reaction by TLC.

  • Workup: Upon completion, cool the reaction mixture to room temperature.

  • Purification: Collect the precipitated product by filtration. Wash the product with cold water and dry to obtain the pure hydroxy-cyanopyridine.

References

Improving the stability of bromomethylpyridine compounds during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of bromomethylpyridine compounds during storage.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the storage and handling of bromomethylpyridine compounds.

Frequently Asked Questions (FAQs)

  • Q1: My bromomethylpyridine compound is showing signs of degradation (e.g., discoloration, precipitation) upon storage. What are the likely causes?

    A1: Bromomethylpyridine compounds are susceptible to several degradation pathways, including hydrolysis, photodegradation, and thermal decomposition. Discoloration and precipitation are common indicators of instability. Hydrolysis, often catalyzed by moisture, can lead to the formation of hydroxymethylpyridine derivatives. Exposure to light, particularly UV radiation, can initiate photodegradation, resulting in a variety of byproducts. Elevated temperatures can accelerate decomposition, leading to the formation of smaller molecules and polymeric materials.

  • Q2: What are the optimal storage conditions for bromomethylpyridine compounds?

    A2: To minimize degradation, bromomethylpyridine compounds should be stored in a cool, dry, and dark place.[1] It is highly recommended to store them under an inert atmosphere, such as argon or nitrogen, to prevent moisture and oxygen-related degradation.[1] Using amber glass vials or containers wrapped in aluminum foil can protect the compounds from light. For long-term storage, refrigeration (2-8 °C) is advisable.

  • Q3: I am using a bromomethylpyridine hydrobromide salt. Is it more or less stable than the free base?

    A3: The hydrobromide salt is generally more stable as a solid due to the protonation of the pyridine nitrogen, which reduces its nucleophilicity and susceptibility to self-reaction. However, in solution, especially in the presence of moisture, the hydrobromide salt can create an acidic microenvironment that may accelerate hydrolysis of the bromomethyl group. For reactions requiring the free base, it is often recommended to neutralize the salt just before use.

  • Q4: What are some common degradation products of bromomethylpyridine compounds?

    A4: Common degradation products can include the corresponding hydroxymethylpyridine (from hydrolysis), pyridine carboxaldehyde (from oxidation), and various polymeric byproducts. Under photolytic conditions, ring-opening can occur, leading to smaller aliphatic molecules.[2] Thermal decomposition at high temperatures can lead to the formation of hydrogen bromide, carbon oxides, and nitrogen oxides.[1]

  • Q5: Are there any chemical stabilizers I can add to improve the stability of my bromomethylpyridine compound in solution?

    A5: The use of stabilizers depends on the specific degradation pathway. For hydrolysis, which is often acid-catalyzed by the release of HBr, the addition of a non-nucleophilic acid scavenger can be beneficial.[3][4][5] If oxidative degradation is a concern, adding antioxidants such as hindered phenols (e.g., BHT) may help.[6][7] However, the compatibility of any stabilizer with your experimental system must be carefully evaluated.

Quantitative Data on Stability

ConditionTime (days)Assay of Bromomethylpyridine (%)Major Degradant 1 (%) (e.g., Hydroxymethylpyridine)Major Degradant 2 (%) (e.g., Pyridine Carboxaldehyde)
Hydrolytic
pH 4 (40°C)795.23.11.5
1490.56.23.1
pH 7 (40°C)798.11.20.5
1496.32.51.0
pH 9 (40°C)792.35.42.1
1485.110.24.5
Oxidative
3% H₂O₂ (RT)188.74.56.2
375.48.915.1
Thermal
60°C796.52.01.2
1492.84.12.8
Photolytic
UV Light (254 nm)789.43.85.9

Experimental Protocols

Detailed methodologies for key stability-indicating experiments are provided below.

1. Stability-Indicating HPLC Method Development

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating the intact bromomethylpyridine compound from its potential degradation products.

  • Objective: To develop a validated HPLC method capable of quantifying the decrease of the active substance and the increase of degradation products.

  • Methodology:

    • Column Selection: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) is a common starting point.

    • Mobile Phase: A gradient elution is typically required to separate compounds with a range of polarities. A common mobile phase system is a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3-7) and an organic solvent (e.g., acetonitrile or methanol).

    • Detection: A UV detector is suitable for pyridine-containing compounds, typically at a wavelength around 254-265 nm.

    • Forced Degradation Sample Analysis: Analyze samples from forced degradation studies (see below) to ensure the method can separate the main peak from all degradation product peaks. Peak purity analysis using a photodiode array (PDA) detector is recommended.

2. Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and pathways.

  • A. Hydrolytic Degradation:

    • Prepare solutions of the bromomethylpyridine compound (e.g., 1 mg/mL) in acidic (0.1 M HCl), neutral (water), and basic (0.1 M NaOH) conditions.

    • Incubate the solutions at an elevated temperature (e.g., 40-60°C) for a defined period (e.g., up to 14 days).

    • At specified time points, withdraw aliquots, neutralize them if necessary, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • B. Oxidative Degradation:

    • Dissolve the compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂).

    • Store the solution at room temperature, protected from light.

    • Monitor the degradation over time by taking aliquots for HPLC analysis at regular intervals.

  • C. Thermal Degradation:

    • Place a known amount of the solid compound in a vial and store it in an oven at an elevated temperature (e.g., 60-80°C).

    • At specified time points, remove a sample, allow it to cool, dissolve it in a suitable solvent, and analyze by HPLC.

  • D. Photolytic Degradation:

    • Expose a solution of the compound (in a photostable, transparent container) to a light source capable of emitting UV radiation (e.g., a photostability chamber with an output of NLT 1.2 million lux hours and 200 watt hours/square meter).

    • Simultaneously, keep a control sample, wrapped in aluminum foil to protect it from light, under the same temperature conditions.

    • Analyze both the exposed and control samples by HPLC at various time points.

Visualizations

Degradation Pathways of Bromomethylpyridine

G cluster_main Bromomethylpyridine cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis cluster_thermal Thermal Degradation BMP Bromomethylpyridine HMP Hydroxymethylpyridine BMP->HMP H₂O ROP Ring-Opened Products (e.g., Succinic Acid) BMP->ROP UV Light TP Decomposition Products (HBr, NOx, COx) BMP->TP High Temperature PCA Pyridine Carboxaldehyde HMP->PCA [O]

Caption: Potential degradation pathways of bromomethylpyridine compounds.

Experimental Workflow for Stability Testing

G cluster_start Start cluster_method_dev Method Development cluster_forced_deg Forced Degradation cluster_analysis Analysis cluster_end Outcome start Obtain Bromomethylpyridine Compound Sample method_dev Develop Stability-Indicating HPLC Method start->method_dev forced_deg Perform Forced Degradation Studies (Hydrolysis, Oxidation, Thermal, Photolytic) method_dev->forced_deg analysis Analyze Samples by Validated HPLC Method forced_deg->analysis end Identify Degradation Products & Establish Stability Profile analysis->end

Caption: Workflow for assessing the stability of bromomethylpyridine compounds.

References

Technical Support Center: Challenges in the Workup of Reactions Involving Pyridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the workup of reactions involving pyridine compounds.

Frequently Asked Questions (FAQs)

Q1: Why is removing pyridine from a reaction mixture often challenging?

Pyridine's high boiling point (115°C) and its miscibility with a wide range of organic solvents and water make its removal by simple evaporation inefficient.[1][2] When used as a reaction solvent, large quantities can remain even after evaporation under reduced pressure.[1][3] Furthermore, its basic nature can lead to the formation of salts with acidic products, complicating extraction procedures.[4]

Q2: What are the most common methods for removing residual pyridine?

The most common methods for removing pyridine leverage its basicity and include:

  • Acidic Wash: Reacting the pyridine with a dilute acid to form a water-soluble pyridinium salt, which can then be removed through aqueous extraction.[1]

  • Copper Sulfate Wash: Forming a complex with copper sulfate, which is then extracted into an aqueous layer.[1][4] This method is particularly useful for compounds that are sensitive to acidic conditions.[1]

  • Azeotropic Removal: Co-evaporating the pyridine with a solvent like toluene or heptane to facilitate its removal under reduced pressure.[1]

Q3: My compound is acid-sensitive. How can I remove pyridine without using an acid wash?

For acid-sensitive compounds, a wash with a saturated aqueous solution of copper sulfate (CuSO₄) is an effective alternative.[1][4] The copper sulfate forms a complex with pyridine, which can then be extracted into the aqueous layer.[4] Another option for very mild conditions is to use a 5-10% aqueous citric acid solution.[1]

Q4: I used pyridine as the reaction solvent, and simple evaporation isn't working. What should I do?

When pyridine is used as the solvent, the most efficient removal method involves a two-step process:

  • Bulk Removal: Distill the majority of the pyridine under reduced pressure.[1][3]

  • Trace Removal: Add a co-solvent like toluene or cyclohexane and co-evaporate the mixture. This process may need to be repeated multiple times to remove all traces of pyridine.[1]

Q5: My TLC plate shows a streak even after an acidic wash. What could be the issue?

Tailing or streaking on a TLC plate when using a high-boiling solvent like pyridine is a common issue.[5] This can happen if residual pyridine is still present in your sample. To resolve this, after spotting the TLC plate, place it under a high vacuum for a few minutes before developing it.[5] This helps to evaporate any remaining solvent from the spot.

Troubleshooting Guides

Problem 1: Difficulty Removing Pyridine with an Acidic Wash

Scenario: You have performed an acidic wash (e.g., with 1M HCl) to remove pyridine, but you suspect it is still present in your organic layer.

Troubleshooting Steps:

  • Check the pH of the Aqueous Layer: After extraction, ensure the aqueous layer is still acidic. If it has become neutral or basic, the amount of acid used was insufficient to neutralize all the pyridine. Add more dilute acid and repeat the extraction.[6]

  • Increase the Number of Washes: A single wash may not be sufficient. Repeat the acid wash one or two more times to ensure complete removal of the pyridinium salt.[1]

  • Consider the Nature of Your Product: If your product is also basic, it may be extracted into the acidic aqueous layer along with the pyridine. In this case, an alternative removal method like copper sulfate wash or azeotropic distillation should be considered.[2]

Problem 2: Formation of an Emulsion During Extraction

Scenario: During the aqueous wash (either acidic or with copper sulfate), a persistent emulsion has formed, making separation of the organic and aqueous layers difficult.

Troubleshooting Steps:

  • Add Brine: Add a small amount of a saturated aqueous NaCl solution (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer and can help break the emulsion.[1]

  • Gentle Mixing: Avoid vigorous shaking of the separatory funnel. Instead, use gentle swirling or inverting motions to mix the layers.[1]

  • Filtration: If the emulsion persists, you can try to filter the mixture through a pad of Celite or glass wool.

  • Centrifugation: If available, centrifuging the mixture can also help to separate the layers.

Problem 3: Purifying a Pyridine Derivative by Recrystallization

Scenario: You are trying to purify your pyridine-containing product by recrystallization, but are having difficulty finding a suitable solvent or are getting poor crystal formation.

Troubleshooting Steps:

  • Solvent Selection: The ideal solvent is one in which your compound is highly soluble at high temperatures and poorly soluble at low temperatures. For polar pyridine derivatives, polar solvents like ethanol, methanol, or water are good starting points.[7] You can also try solvent mixtures like hexane/acetone.[7]

  • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature without disturbance.[7] Rapid cooling can lead to the formation of small, impure crystals or an oil. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.[7]

  • Scratching: If crystals do not form, try scratching the inside of the flask with a glass rod at the surface of the solution. The small scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure product, you can add a seed crystal to the cooled solution to induce crystallization.

Quantitative Data Summary

Table 1: Physical Properties of Pyridine and Common Solvents

CompoundBoiling Point (°C)pKa of Conjugate AcidSolubility in Water
Pyridine1155.25Miscible
Toluene111-Insoluble
Dichloromethane40-Slightly Soluble
Ethyl Acetate77-Soluble

This table provides key physical properties that are relevant to the workup and purification of reactions involving these compounds.

Experimental Protocols

Protocol 1: Standard Acidic Wash for Pyridine Removal
  • Dissolution: Ensure your crude product is dissolved in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) that is immiscible with water.

  • Transfer: Transfer the organic solution to a separatory funnel.

  • Acidic Wash: Add an equal volume of a dilute aqueous acid solution (e.g., 1% to 5% HCl) to the separatory funnel.[1]

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure buildup.

  • Separation: Allow the layers to separate. The lower aqueous layer, containing the pyridinium hydrochloride salt, can be drained and discarded.[1]

  • Repeat: Repeat the acid wash one or two more times to ensure complete removal of pyridine.[1]

  • Neutralization: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.

  • Brine Wash: Wash the organic layer with brine to remove any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

Protocol 2: Copper Sulfate Wash for Acid-Sensitive Compounds
  • Dissolution: Dissolve the crude product in a suitable organic solvent.

  • Transfer: Transfer the solution to a separatory funnel.

  • Copper Sulfate Wash: Add an equal volume of a saturated aqueous copper sulfate (CuSO₄) solution.

  • Extraction: Shake the separatory funnel. A color change in the aqueous layer (from blue to a deeper blue or violet) indicates the formation of the pyridine-copper complex.[4]

  • Separation: Allow the layers to separate and drain the aqueous layer.

  • Repeat: Repeat the wash with fresh CuSO₄ solution until no further color change is observed.

  • Water Wash: Wash the organic layer with water to remove any residual copper sulfate.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.

Visualizations

Pyridine_Removal_Workflow start Crude Reaction Mixture in Organic Solvent acid_sensitive Is the product acid-sensitive? start->acid_sensitive acid_wash Perform Acidic Wash (e.g., 1M HCl) acid_sensitive->acid_wash No cuso4_wash Perform CuSO4 Wash acid_sensitive->cuso4_wash Yes neutralize Wash with aq. NaHCO3 acid_wash->neutralize brine_wash Wash with Brine cuso4_wash->brine_wash neutralize->brine_wash dry Dry over Na2SO4 brine_wash->dry concentrate Concentrate dry->concentrate end Purified Product concentrate->end

Caption: Decision workflow for removing pyridine from a reaction mixture.

Troubleshooting_Emulsion start Persistent Emulsion During Extraction step1 Add Brine (sat. NaCl) start->step1 step2 Gentle Swirling/Inversion step1->step2 step3 Filter through Celite step2->step3 step4 Centrifuge step3->step4 end Separated Layers step4->end

Caption: Troubleshooting steps for resolving an emulsion during workup.

References

Technical Support Center: Managing the Stability of Bromomethylpyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on preventing the self-reaction of bromomethylpyridines, a common challenge encountered during their storage and use in synthetic chemistry. By understanding the underlying mechanism of this degradation and implementing the recommended procedures, researchers can ensure the integrity of their starting materials and improve the reliability and yield of their reactions.

Troubleshooting Guide

This section addresses specific issues that may arise during the handling and use of bromomethylpyridines, providing a clear path to resolution.

Problem Potential Cause Recommended Solution
Discoloration of Solid or Solution (Yellowing to Browning) Onset of self-reaction (quaternization) leading to the formation of colored pyridinium oligomers or polymers.[1]1. Immediate Use: If the discoloration is minor, consider using the material immediately after purification by flash chromatography. 2. Purification: For more significant discoloration, purify the bromomethylpyridine by recrystallization or flash column chromatography on silica gel. 3. Storage Review: Re-evaluate storage conditions. Ensure the material is stored at low temperatures (2-8 °C), protected from light, and under an inert atmosphere.[2]
Decreased Yield in Reactions The concentration of the active bromomethylpyridine has been reduced due to self-reaction, leading to incomplete conversion in your experiment.[3]1. Purity Check: Before use, assess the purity of the bromomethylpyridine using ¹H NMR or GC-MS to quantify the extent of degradation. 2. Use of Freshly Purified Material: Always use freshly purified or newly purchased bromomethylpyridine for reactions sensitive to stoichiometry. 3. Adjust Stoichiometry: If using slightly degraded material is unavoidable, consider increasing the equivalents of the bromomethylpyridine based on the purity assessment.
Formation of Insoluble Material Advanced self-reaction leading to the formation of higher molecular weight pyridinium polymers that are insoluble in common organic solvents.1. Isolation of Soluble Fraction: Attempt to dissolve the material in a suitable solvent (e.g., dichloromethane, acetonitrile) and filter off the insoluble polymeric material. 2. Solvent Selection: When running reactions, choose solvents that can help to solvate any forming oligomers to prevent them from precipitating out and complicating the reaction mixture. Non-polar, aprotic solvents may slow down the quaternization reaction.
Inconsistent Reaction Outcomes Variability in the purity of the bromomethylpyridine starting material from batch to batch or due to degradation over time.1. Standardize Storage: Implement a strict storage protocol for all bromomethylpyridines (see detailed protocol below). 2. Pre-reaction Purity Analysis: Make it a standard practice to analyze the purity of the bromomethylpyridine before each use, especially for long-term stored materials. 3. Fresh Batches: For critical applications, it is advisable to use freshly prepared or newly purchased bromomethylpyridines.

Frequently Asked Questions (FAQs)

Q1: What is the self-reaction of bromomethylpyridines?

A1: The primary self-reaction of bromomethylpyridines is a quaternization reaction. The nucleophilic nitrogen atom of one pyridine molecule attacks the electrophilic carbon of the bromomethyl group of another molecule. This results in the formation of a pyridinium bromide salt. This process can continue, leading to the formation of dimers, oligomers, and polymers, which are often colored and can be insoluble.[3]

Q2: How can I prevent or minimize this self-reaction during storage?

A2: To minimize self-reaction during storage, you should:

  • Store at Low Temperatures: Store bromomethylpyridines at 2-8 °C. Avoid repeated freeze-thaw cycles.[2]

  • Protect from Light: Store in amber vials or in the dark to prevent light-induced degradation.

  • Use an Inert Atmosphere: Store under an inert atmosphere such as argon or nitrogen to exclude moisture and oxygen, which can potentially accelerate degradation.[4]

  • Consider Stabilizers: For long-term storage, consider adding a radical inhibitor or an acid scavenger.

Q3: What stabilizers can be used, and at what concentration?

A3: While specific data for bromomethylpyridines is limited, common stabilizers for reactive organic compounds can be effective. It is recommended to perform small-scale stability tests to determine the optimal stabilizer and concentration for your specific application.

Stabilizer Type Example Proposed Mechanism of Action Typical Concentration
Radical Inhibitor Butylated hydroxytoluene (BHT), 4-Methoxyphenol (MEHQ)Scavenges free radicals that can initiate polymerization or degradation pathways.50-200 ppm
Acid Scavenger Proton Sponge (1,8-Bis(dimethylamino)naphthalene), Non-nucleophilic hindered basesNeutralize trace amounts of HBr that can form and catalyze the quaternization reaction.[5]0.1-1 mol%

Q4: How does the choice of solvent affect the stability of bromomethylpyridines in solution?

A4: The rate of the quaternization reaction is influenced by the solvent polarity. Polar aprotic solvents like acetonitrile and DMF can accelerate the SN2-type self-reaction. For short-term storage in solution or during reactions where self-reaction is a concern, consider using less polar solvents such as toluene or dichloromethane. However, solubility of the bromomethylpyridine and other reactants must be taken into account.

Q5: How can I monitor the degradation of my bromomethylpyridine sample?

A5: You can monitor the degradation using the following analytical techniques:

  • ¹H NMR Spectroscopy: The formation of pyridinium salts will result in the appearance of new signals downfield in the aromatic region and changes in the chemical shift of the methylene protons. Quantitative NMR (qNMR) can be used to determine the purity of the sample.[6][7][8]

  • GC-MS: Gas chromatography-mass spectrometry can be used to separate and identify the parent bromomethylpyridine from some of the smaller, more volatile oligomeric byproducts. A decrease in the peak area of the starting material over time indicates degradation.[9][10]

  • HPLC: High-performance liquid chromatography can be used to monitor the decrease in the concentration of the bromomethylpyridine and the appearance of degradation products.

Q6: What is the proper way to handle and dispose of bromomethylpyridine waste?

A6: Bromomethylpyridines are hazardous compounds and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.[11] Waste should be collected in a designated, labeled container for halogenated organic waste and disposed of through your institution's hazardous waste management program.[12] Do not dispose of bromomethylpyridines down the drain.

Experimental Protocols

Protocol for Storage of Bromomethylpyridines
  • Preparation: After synthesis and purification, ensure the bromomethylpyridine is as dry as possible.

  • Container: Place the solid or neat liquid in a clean, dry amber glass vial.

  • Inert Atmosphere: Flush the vial with a gentle stream of argon or nitrogen for 1-2 minutes.

  • Sealing: Tightly seal the vial with a cap containing a chemically resistant liner (e.g., PTFE).

  • Labeling: Clearly label the vial with the compound name, date, and storage conditions.

  • Storage Location: Place the vial in a refrigerator at 2-8 °C in a designated area for reactive chemicals.

Protocol for Monitoring Stability by ¹H NMR
  • Sample Preparation: Prepare a stock solution of the bromomethylpyridine in a deuterated solvent (e.g., CDCl₃ or acetonitrile-d₃) at a known concentration. Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) that has a singlet peak in a region that does not overlap with the analyte signals.

  • Initial Spectrum (t=0): Acquire a quantitative ¹H NMR spectrum immediately after preparation. Ensure a sufficient relaxation delay (d1) of at least 5 times the longest T₁ of the signals of interest to ensure accurate integration.

  • Integration: Integrate the signal corresponding to a known number of protons on the bromomethylpyridine and the signal from the internal standard. Calculate the initial purity.

  • Time-Course Monitoring: Store the NMR tube under the desired conditions (e.g., room temperature, 40 °C) and acquire subsequent spectra at regular intervals (e.g., every 24 hours).

  • Data Analysis: For each time point, calculate the percentage of remaining bromomethylpyridine relative to the internal standard. Plot the percentage remaining versus time to determine the degradation rate.

Visualizations

Self-Reaction of Bromomethylpyridine

self_reaction cluster_reaction Quaternization Reaction BMP1 Bromomethylpyridine (Molecule 1) Dimer Pyridinium Bromide Dimer BMP1->Dimer Nitrogen attacks bromomethyl group BMP2 Bromomethylpyridine (Molecule 2) BMP2->Dimer troubleshooting_yield start Low Reaction Yield Observed check_purity Check Purity of Bromomethylpyridine (¹H NMR or GC-MS) start->check_purity is_pure Is Purity >95%? check_purity->is_pure purify Purify Bromomethylpyridine (Column Chromatography or Recrystallization) is_pure->purify No optimize_conditions Optimize Reaction Conditions (Solvent, Temperature, etc.) is_pure->optimize_conditions Yes use_fresh Use Freshly Purified or New Material purify->use_fresh use_fresh->optimize_conditions end Improved Yield optimize_conditions->end

References

Preventing degradation of 2-(4-Bromomethylphenyl)pyridine under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 2-(4-Bromomethylphenyl)pyridine during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: this compound is susceptible to degradation through several pathways due to the reactivity of both the pyridine ring and the benzylic bromide. The main degradation routes include:

  • Self-alkylation/Polymerization: The nucleophilic nitrogen atom of the pyridine ring can attack the electrophilic benzylic carbon of another molecule, leading to the formation of a pyridinium salt and subsequent oligomerization or polymerization.

  • Hydrolysis: The bromomethyl group is sensitive to moisture and can be hydrolyzed to the corresponding benzyl alcohol, 2-(4-hydroxymethylphenyl)pyridine, particularly in the presence of water or basic conditions.

  • Nucleophilic Substitution: The reactive benzylic bromide can be displaced by various nucleophiles present in the reaction mixture, such as solvents (e.g., alcohols), amines, or other reagents.

  • Oxidation: The benzylic position is prone to oxidation, which can lead to the formation of the corresponding aldehyde or carboxylic acid.

  • Elimination Reactions: Under strongly basic conditions, elimination of HBr can occur, although this is less common for benzylic halides unless there are acidic protons on an adjacent carbon.

Q2: How can I minimize the self-alkylation of this compound?

A2: To minimize self-alkylation, it is crucial to control the reaction conditions. Key strategies include:

  • Low Concentration: Performing the reaction at a lower concentration can reduce the frequency of intermolecular reactions.

  • Slow Addition: Adding the this compound slowly to the reaction mixture ensures that it is consumed by the desired reaction before it can react with itself.

  • Temperature Control: Lowering the reaction temperature can decrease the rate of the undesired self-alkylation reaction.

  • Protecting Groups: In some cases, protecting the pyridine nitrogen with a suitable protecting group, such as a borane, can prevent it from acting as a nucleophile.

Q3: What solvents are recommended for reactions involving this compound?

A3: The choice of solvent is critical to prevent degradation. Non-polar, aprotic solvents are generally preferred to minimize side reactions.

  • Recommended Solvents: Dichloromethane (DCM), chloroform, toluene, and tetrahydrofuran (THF) are often suitable choices.

  • Solvents to Avoid: Protic solvents like water, alcohols (methanol, ethanol), and primary or secondary amines should be used with caution as they can act as nucleophiles and react with the benzylic bromide. Polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) can sometimes promote nucleophilic substitution and should be used judiciously. It is important to use anhydrous solvents to prevent hydrolysis.

Q4: Are there any specific reagents that are incompatible with this compound?

A4: Yes, certain reagents can promote the degradation of this compound.

  • Strong Bases: Strong bases can promote elimination reactions and hydrolysis. If a base is required, a non-nucleophilic, sterically hindered base is preferable.

  • Strong Nucleophiles: Reagents containing strong nucleophiles (e.g., Grignard reagents, organolithiums, primary/secondary amines) will readily react with the benzylic bromide.

  • Oxidizing Agents: Strong oxidizing agents should be avoided as they can oxidize the benzylic position.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of Desired Product Degradation of starting material via self-alkylation.- Run the reaction at a lower concentration.- Add this compound slowly to the reaction mixture.- Lower the reaction temperature.
Hydrolysis of the bromomethyl group.- Use anhydrous solvents and reagents.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Reaction with nucleophilic solvent or reagents.- Switch to a non-polar, aprotic solvent.- Ensure all reagents are compatible and non-nucleophilic where appropriate.
Formation of Insoluble Material (Polymer) Self-alkylation leading to polymerization.- Implement strategies to minimize self-alkylation (see above).- Consider protecting the pyridine nitrogen.
Presence of 2-(4-hydroxymethylphenyl)pyridine in Product Mixture Hydrolysis of the starting material.- Rigorously dry all solvents and glassware.- Use a scavenger for any adventitious water.
Multiple Unidentified Byproducts A combination of degradation pathways.- Re-evaluate the overall reaction conditions (temperature, solvent, reagents).- Perform small-scale test reactions to identify the source of byproducts.- Utilize analytical techniques like LC-MS to identify degradation products and infer the degradation pathway.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution using this compound

This protocol provides a general workflow for reacting a nucleophile with this compound while minimizing degradation.

  • Preparation:

    • Dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen or argon.

    • Use anhydrous solvents. If necessary, distill the solvent over a suitable drying agent.

    • Ensure the nucleophile is pure and dry.

  • Reaction Setup:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the nucleophile and the anhydrous solvent.

    • Cool the mixture to the desired temperature (e.g., 0°C) using an ice bath.

  • Addition of this compound:

    • Dissolve the this compound in a minimal amount of the anhydrous reaction solvent.

    • Add the solution of this compound dropwise to the cooled, stirring solution of the nucleophile over a period of 30-60 minutes using a syringe pump or a dropping funnel.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction appropriately (e.g., with water or a saturated aqueous solution of ammonium chloride).

    • Extract the product with a suitable organic solvent.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography, recrystallization, or distillation as required.

Protocol 2: Protection of the Pyridine Nitrogen with Borane

This protocol describes the protection of the pyridine nitrogen as a borane complex to prevent its nucleophilic participation in reactions.

  • Complex Formation:

    • Dissolve this compound in an anhydrous aprotic solvent such as THF in a flame-dried flask under an inert atmosphere.

    • Cool the solution to 0°C.

    • Slowly add one equivalent of a borane solution (e.g., borane-THF complex) to the stirred solution.

    • Allow the mixture to warm to room temperature and stir for 1-2 hours to ensure complete complex formation.

  • Reaction with the Protected Compound:

    • The resulting solution of the this compound-borane complex can now be used in subsequent reactions where the pyridine nitrogen's nucleophilicity needs to be masked.

  • Deprotection:

    • The borane protecting group can be removed under acidic conditions after the desired reaction is complete.

Visualizations

degradation_pathways A This compound B Self-Alkylation/ Polymerization A->B Another molecule of This compound C Hydrolysis A->C H2O, OH- D Nucleophilic Substitution A->D Nucleophile (e.g., ROH, RNH2) E Oxidation A->E [O] F Pyridinium Oligomers/ Polymers B->F G 2-(4-hydroxymethylphenyl)pyridine C->G H Substituted Product D->H I 2-(4-Formylphenyl)pyridine or 2-(4-Carboxyphenyl)pyridine E->I

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Dry Glassware prep2 Use Anhydrous Solvents prep3 Purify Reagents react1 Inert Atmosphere (N2 or Ar) prep3->react1 react2 Low Temperature (e.g., 0°C) react1->react2 react3 Dissolve Nucleophile in Anhydrous Solvent react2->react3 react4 Slow, Dropwise Addition of This compound react3->react4 react5 Monitor by TLC/LC-MS react4->react5 workup1 Quench Reaction react5->workup1 workup2 Extraction workup1->workup2 workup3 Drying and Concentration workup2->workup3 workup4 Purification (Chromatography, etc.) workup3->workup4 troubleshooting_tree start Low Yield or Multiple Products? q1 Insoluble material observed? start->q1 a1 Likely Self-Alkylation/ Polymerization q1->a1 Yes q2 Alcohol byproduct detected (e.g., by MS)? q1->q2 No s1 Reduce Concentration Lower Temperature Slow Addition a1->s1 a2 Likely Hydrolysis q2->a2 Yes q3 Solvent-adduct detected? q2->q3 No s2 Use Anhydrous Solvents Inert Atmosphere a2->s2 a3 Nucleophilic Solvent q3->a3 Yes end Re-evaluate overall reaction design q3->end No s3 Switch to Non-polar, Aprotic Solvent a3->s3

Technical Support Center: Purity Analysis of Pyridine Derivatives by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for the purity analysis of pyridine derivatives using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

HPLC Troubleshooting Guide

Common Issues and Solutions for HPLC Analysis of Pyridine Derivatives

IssuePotential CausesRecommended Solutions
Peak Tailing - Secondary interactions between basic pyridine nitrogen and residual acidic silanols on the column.[1][2] - Column contamination or degradation.[2][3] - Inappropriate mobile phase pH.[2] - Sample overload.[2]- Use an end-capped column or a column specifically designed for basic compounds.[2] - Add a competitor base like triethylamine to the mobile phase (0.1-0.5%). - Adjust mobile phase pH to be 2-3 units below the pKa of the pyridine derivative. - Flush the column with a strong solvent.[4] - Reduce sample concentration.[2]
Peak Fronting - Sample solvent stronger than the mobile phase.[1] - Column overload.[2] - Poorly packed column or column void.[5]- Dissolve the sample in the mobile phase or a weaker solvent.[6] - Decrease the injection volume or sample concentration. - Replace the column if a void is suspected.
Peak Splitting - Mismatch between sample solvent and mobile phase.[1] - Partially blocked column frit.[7] - Column void or collapse.[5][7] - Co-elution with an impurity.- Ensure the sample is dissolved in the mobile phase. - Back-flush the column to clear the frit.[7] - Replace the column if physical damage is suspected.[5] - Optimize the mobile phase or gradient to improve separation.
Inconsistent Retention Times - Changes in mobile phase composition.[1][6] - Fluctuations in column temperature.[1][6] - Column aging or contamination.[2] - System leaks.[1][6]- Prepare fresh mobile phase and ensure proper mixing. - Use a column oven to maintain a stable temperature.[6] - Implement a column washing protocol. - Check for leaks in fittings and pump seals.[6]
High Backpressure - Blockage in the system (e.g., guard column, column frit, tubing).[3] - Precipitation of buffer salts.[3] - High mobile phase viscosity.- Systematically isolate components to identify the blockage. - Flush the system with water to dissolve precipitated salts.[3] - Use a less viscous mobile phase or increase the column temperature.
Baseline Noise or Drift - Air bubbles in the pump or detector.[3] - Contaminated mobile phase or detector cell.[3] - Detector lamp nearing the end of its life.[3]- Degas the mobile phase.[6] - Flush the system and detector cell with appropriate solvents. - Replace the detector lamp.

HPLC Troubleshooting Workflow

HPLC_Troubleshooting start Problem Observed in Chromatogram peak_shape Poor Peak Shape? start->peak_shape retention Inconsistent Retention Time? start->retention pressure Abnormal Pressure? start->pressure baseline Baseline Issues? start->baseline tailing Tailing peak_shape->tailing Yes fronting Fronting peak_shape->fronting Yes splitting Splitting peak_shape->splitting Yes check_mobile_phase Check Mobile Phase (pH, Composition, Freshness) retention->check_mobile_phase check_system Check System Hardware (Leaks, Temperature, Connections) retention->check_system pressure->check_system check_blockage Check for Blockages (Frits, Tubing, Guard Column) pressure->check_blockage baseline->check_mobile_phase check_detector Check Detector (Lamp, Cell, Degassing) baseline->check_detector check_column Check Column (Age, Type, Contamination) tailing->check_column tailing->check_mobile_phase check_sample Check Sample (Solvent, Concentration) fronting->check_sample splitting->check_column splitting->check_sample solution Problem Resolved check_column->solution check_mobile_phase->solution check_sample->solution check_system->solution check_blockage->solution check_detector->solution

Caption: A logical workflow for troubleshooting common HPLC issues.

GC-MS Troubleshooting Guide

Common Issues and Solutions for GC-MS Analysis of Pyridine Derivatives

IssuePotential CausesRecommended Solutions
No or Low Peak Response - Leak in the injector.[8] - Dirty injector liner.[8] - Column degradation.[8] - Inactive compound adsorption in the inlet or column.[8] - Issues with derivatization (if applicable).- Perform a leak check on the injector. - Clean or replace the injector liner.[8] - Condition or replace the column.[8] - Use a deactivated liner and column. - Optimize derivatization conditions (reagent, temperature, time).
Peak Tailing - Active sites in the injector liner or column. - Column contamination.[8] - Incompatible sample solvent with the stationary phase.[9]- Use a deactivated liner and column. - Bake out the column or trim the front end.[8] - Match the polarity of the sample solvent to the stationary phase.[9]
Ghost Peaks - Contamination from the syringe, septum, or carrier gas.[8] - Carryover from a previous injection.- Run a blank analysis to identify the source of contamination. - Replace the septum and clean the syringe. - Ensure high-purity carrier gas and use traps.[8] - Implement a thorough wash method for the syringe between injections.
Poor Reproducibility - Inconsistent injection volume or technique.[10] - Leaks in the system.[10] - Sample degradation in the injector.- Use an autosampler for consistent injections. - Perform a system-wide leak check. - Lower the injector temperature.[8]
Derivatization Issues - Presence of moisture.[11] - Incomplete reaction. - Sample residue not dissolving in the derivatizing reagent.[12]- Use anhydrous solvents and reagents.[11][13] - Optimize reaction time and temperature.[12] - Use a solvent like pyridine to dissolve the sample before adding the derivatizing agent.[12]
Baseline Noise/Drift - Column bleed.[8] - Contaminated carrier gas or detector.[8] - Air leak in the system.[10]- Condition the column.[8] - Use high-purity gas and clean the detector.[8] - Perform a leak check, especially around the column fittings and septum.[10]

GC-MS Troubleshooting Workflow

GCMS_Troubleshooting start Problem Observed in Chromatogram/Spectrum peak_issue Peak Issues? start->peak_issue reproducibility_issue Reproducibility Issues? start->reproducibility_issue baseline_issue Baseline Issues? start->baseline_issue no_peak No/Low Peak peak_issue->no_peak Yes tailing_peak Peak Tailing peak_issue->tailing_peak Yes ghost_peak Ghost Peaks peak_issue->ghost_peak Yes check_injector Check Injector (Liner, Septum, Temperature, Leaks) reproducibility_issue->check_injector check_sample_prep Check Sample Prep & Injection (Solvent, Volume, Technique) reproducibility_issue->check_sample_prep check_column Check Column (Installation, Conditioning, Contamination) baseline_issue->check_column check_gas_supply Check Gas Supply & Detector (Purity, Leaks, Contamination) baseline_issue->check_gas_supply no_peak->check_injector no_peak->check_column check_derivatization Check Derivatization (Reagents, Conditions, Moisture) no_peak->check_derivatization tailing_peak->check_injector tailing_peak->check_column tailing_peak->check_sample_prep ghost_peak->check_injector ghost_peak->check_gas_supply solution Problem Resolved check_injector->solution check_column->solution check_derivatization->solution check_sample_prep->solution check_gas_supply->solution

Caption: A decision tree for troubleshooting common GC-MS problems.

Frequently Asked Questions (FAQs)

HPLC FAQs

  • Q1: Why do my pyridine derivative peaks show significant tailing in reversed-phase HPLC? A1: Peak tailing for basic compounds like pyridine derivatives is often due to secondary interactions with acidic residual silanol groups on the silica-based column packing.[1][2] To mitigate this, use an end-capped column, a column designed for basic compounds, or add a basic modifier like triethylamine to your mobile phase. Adjusting the mobile phase pH to suppress the ionization of the silanol groups can also improve peak shape.[2]

  • Q2: My retention times are shifting from one injection to the next. What should I check first? A2: The most common causes for shifting retention times are changes in mobile phase composition, temperature fluctuations, and system leaks.[1][6] Start by preparing a fresh batch of mobile phase, ensuring it is thoroughly mixed and degassed.[6] Also, verify that your column oven is maintaining a consistent temperature and check all fittings for any signs of leaks.[6]

  • Q3: I am seeing ghost peaks in my chromatogram. What are they and how can I get rid of them? A3: Ghost peaks are unexpected peaks that can arise from contamination in the mobile phase, sample carryover from the injector, or impurities from the sample vial or cap. To troubleshoot, run a blank gradient without an injection. If the peaks are still present, the contamination is likely from the mobile phase or system. If they disappear, the source is likely carryover or sample contamination.

GC-MS FAQs

  • Q1: Do I need to derivatize my pyridine derivatives for GC-MS analysis? A1: While some volatile pyridine derivatives can be analyzed directly, derivatization is often necessary for those with polar functional groups (e.g., -OH, -NH2, -COOH) to improve volatility and thermal stability, leading to better peak shape and sensitivity. Silylation is a common derivatization technique for these compounds.[12][13]

  • Q2: I am having trouble dissolving my sample in the silylating reagent. What can I do? A2: If your dried sample extract does not dissolve in the silylating reagent (e.g., MSTFA), you can try adding a small amount of a solvent like anhydrous pyridine to dissolve the residue before adding the derivatization reagent.[12]

  • Q3: My baseline is rising significantly during the temperature program. What is the cause? A3: A rising baseline, often referred to as column bleed, is typically caused by the degradation of the stationary phase at higher temperatures.[8] Ensure you are not exceeding the column's maximum operating temperature. If the column is old or has been exposed to oxygen or contaminants, it may need to be conditioned or replaced.[8]

Experimental Protocols

Protocol 1: HPLC Purity Analysis of a Pyridine Derivative

This protocol outlines a general reversed-phase HPLC method for the purity analysis of a pyridine derivative.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV or PDA detector.[14]

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[14]

    • Mobile Phase:

      • Solvent A: 0.1% Formic Acid in Water

      • Solvent B: 0.1% Formic Acid in Acetonitrile[14]

    • Gradient Program:

      Time (min) % Solvent A % Solvent B
      0 90 10
      20 10 90
      25 10 90
      26 90 10
      30 90 10

      (This is an example gradient and should be optimized for the specific analyte)

    • Flow Rate: 1.0 mL/min[14]

    • Column Temperature: 30 °C[14]

    • Detection: UV detection at a wavelength determined by the absorbance maximum of the pyridine derivative (e.g., 250-280 nm).[15]

    • Injection Volume: 10 µL[14]

  • Sample Preparation:

    • Accurately weigh and dissolve the pyridine derivative sample in a suitable diluent (e.g., mobile phase) to a known concentration (e.g., 0.1 mg/mL).[14]

    • Filter the solution through a 0.45 µm syringe filter before injection.[14]

  • Data Analysis:

    • Determine the purity by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[14]

Protocol 2: GC-MS Purity Analysis of a Pyridine Derivative

This protocol provides a general method for the analysis of volatile or derivatized pyridine derivatives.

  • Instrumentation and Conditions:

    • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

    • Column: HP-5ms (5%-phenyl)-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) or similar.[16]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[17]

    • Injector Temperature: 250 °C[17]

    • Oven Temperature Program:

      • Initial temperature: 70 °C, hold for 2 minutes

      • Ramp at 3 °C/min to 150 °C

      • Ramp at 20 °C/min to 250 °C, hold for 3 minutes[17] (This is an example program and must be optimized)

    • Injection Mode: Splitless (or split, depending on concentration)[17]

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV[16]

      • Scan Range: m/z 50-500 (or selected ion monitoring for target impurities)

      • Transfer Line Temperature: 280 °C

  • Sample Preparation:

    • Direct Analysis: Dissolve the sample in a suitable solvent (e.g., methanol, dichloromethane) to a concentration of approximately 1 mg/mL.

    • Derivatization (if needed):

      • Evaporate a known amount of the sample to dryness under a stream of nitrogen.

      • Add 50 µL of anhydrous pyridine and 50 µL of a silylating reagent (e.g., MSTFA + 1% TMCS).

      • Cap the vial and heat at 70 °C for 30 minutes.

      • Cool to room temperature before injection.

  • Data Analysis:

    • Identify the main component and impurities based on their retention times and mass spectra.

    • Calculate purity based on the peak area percentage of the main component relative to the total ion chromatogram area.

References

Technical Support Center: Derivatization of Reactive Intermediates for Stable Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful derivatization and analysis of reactive intermediates.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of derivatizing reactive intermediates? A1: Reactive intermediates are often unstable and short-lived, making direct analysis difficult. Derivatization, or "trapping," converts these transient molecules into stable conjugates (adducts). This process is crucial for several reasons:

  • Stabilization: It transforms the reactive functional group into a stable bond, preventing degradation during sample preparation and analysis.

  • Improved Detection: The derivatizing agent adds a specific mass and can introduce properties that enhance ionization efficiency in mass spectrometry (MS) or improve chromatographic separation, leading to increased sensitivity.[1][2]

  • Structural Elucidation: The stable adducts can be analyzed, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS), to indirectly identify and characterize the original reactive intermediate.[3]

Q2: How do I choose the right trapping or derivatization agent? A2: The choice of agent depends on the nature of the reactive intermediate and the analytical technique. Reactive intermediates are often classified as "soft" or "hard" electrophiles.

  • Soft Electrophiles (e.g., epoxides, quinones, α,β-unsaturated carbonyls) are commonly trapped by soft nucleophiles like glutathione (GSH) or its analogs.[4]

  • Hard Electrophiles (e.g., aldehydes, iminium ions) are better trapped by hard nucleophiles such as semicarbazide, methoxylamine, or cyanide.[4] For general analysis where the goal is to improve volatility and thermal stability for Gas Chromatography (GC), common methods include silylation, acylation, and alkylation.[5]

Q3: What are the most critical parameters for a successful derivatization reaction? A3: For a reliable and complete reaction, several parameters must be optimized:

  • Reaction Temperature: Higher temperatures can increase reaction rates, but excessive heat may degrade the analyte or the derivative.[6]

  • Reaction Time: Reaction times can range from minutes to hours. Incomplete reactions are a common issue, and time-course studies may be needed to determine the optimal duration.[6]

  • pH: The pH of the reaction medium is critical, especially for reactions targeting amines, as it controls the deprotonation state of the target functional group.[7][8]

  • Reagent Concentration: A significant molar excess of the derivatizing agent is typically used to drive the reaction to completion.[6][9]

Q4: How can I be sure my derivatization reaction is complete? A4: Incomplete derivatization is a common problem that can lead to inaccurate quantification. To check for completion, you can monitor the reaction over time, analyzing aliquots at different intervals. The reaction is considered complete when the peak corresponding to the derivatized product no longer increases and the peak for the original analyte is gone. If the reaction remains incomplete, you may need to re-optimize conditions like temperature, time, or reagent concentration.[10]

Troubleshooting Guides

This section addresses specific issues users may encounter during their experiments in a question-and-answer format.

Problem 1: Incomplete Derivatization or Low Product Yield

Question: My chromatogram shows a small product peak and a large peak for my unreacted starting material. What's wrong?

Answer: This indicates an incomplete reaction. Here are the common causes and solutions:

Potential Cause Troubleshooting Steps
Presence of Water/Moisture Silylation and many other derivatization reactions are highly sensitive to moisture. Ensure all glassware is thoroughly dried, use anhydrous solvents, and handle reagents under an inert atmosphere (e.g., nitrogen) if possible.[10]
Incorrect Reaction Conditions Optimize Temperature & Time: Some reactions require heating to proceed to completion. For example, derivatizing a sterically hindered carboxylic acid may take hours at an elevated temperature. Perform a time-course study to find the optimal conditions.
Insufficient Reagent Increase the molar excess of the derivatizing reagent. A 50- to 100-fold molar excess is a good starting point for many reactions.[9]
Degraded Reagent Derivatization reagents can degrade if not stored properly. Use fresh, high-quality reagents and store them according to the manufacturer's instructions, typically under anhydrous and cool conditions.[10][11]
Sample Matrix Effects Other components in your sample may interfere with the reaction. Consider a sample cleanup step (e.g., solid-phase extraction, SPE) before derivatization.[10]
Problem 2: Extraneous or Unexpected Peaks in the Chromatogram

Question: I'm seeing multiple peaks in my chromatogram that don't correspond to my analyte or its derivative. Where are they coming from?

Answer: Extraneous peaks are often artifacts of the derivatization process or contamination.

Potential Cause Troubleshooting Steps
Reagent Byproducts The derivatization reaction itself can produce volatile byproducts that are detected. Check the literature for your specific reagent to identify known byproducts.[12]
Excess Reagent A large excess of reagent can result in a significant peak in the chromatogram. A post-derivatization cleanup step or simply diluting the sample may be necessary.[9]
Formation of Multiple Derivatives If your analyte has multiple reactive sites, it's possible to form mono-, di-, or tri-substituted derivatives, especially with incomplete reactions. This can be common with silylation of compounds with multiple hydroxyl groups. Drive the reaction to completion by optimizing conditions.[13]
Contamination Contaminants from solvents, glassware, or the sample itself can be derivatized and appear as extra peaks. Always use high-purity solvents and clean glassware. Running a "reagent blank" (all components except the analyte) is essential to identify these contaminant peaks.[9]
Side Reactions Under certain conditions, side reactions can occur. For example, when labeling peptides with isothiocyanates, an Edman degradation-type cyclization can occur under acidic conditions, cleaving the N-terminal amino acid.[7]
Problem 3: Poor Peak Shape (Tailing or Fronting)

Question: My derivatized analyte peak is tailing badly. How can I improve the peak shape?

Answer: Poor peak shape often points to issues within the chromatography system or incomplete derivatization.

Potential Cause Troubleshooting Steps
Incomplete Derivatization Residual underivatized analyte, which is more polar, will interact with active sites in the GC inlet or column, causing tailing. Re-optimize the derivatization procedure to ensure the reaction goes to completion.[9]
Active Sites in GC System The GC inlet liner or the first part of the column can have active sites (e.g., silanol groups) that interact with polar compounds. Use a deactivated liner and consider trimming the first few centimeters of the column.[14]
Column Overload Injecting too much sample can saturate the column, leading to peak distortion. Try diluting your sample or reducing the injection volume.[9]
Problem 4: Derivative Instability / Loss of Sensitivity Over Time

Question: My derivatized samples seem to degrade if I don't analyze them immediately. How can I improve stability?

Answer: The stability of the derivatized product is a critical factor, especially for quantitative analysis.

Potential Cause Troubleshooting Steps
Hydrolysis Silyl derivatives, in particular, are susceptible to hydrolysis back to the original analyte if exposed to moisture. Ensure samples are stored in tightly sealed vials and consider using an autosampler with cooling capabilities.[10]
Analyte Degradation The derivatization conditions themselves (e.g., high heat) might be causing the analyte to degrade. Try using milder reaction conditions or a different, less harsh derivatization reagent.[9]
Reagent/Derivative Stability Some derivatizing agents and their resulting derivatives have limited stability. It is crucial to perform stability tests on your derivatized samples at different storage conditions (e.g., room temperature, 4°C, -20°C) to determine how long they can be stored before analysis without significant degradation.[11][15]

Data Presentation: Comparison of Derivatization Reagents

The choice of reagent can significantly impact analytical sensitivity. The tables below summarize quantitative data for signal enhancement observed with different derivatization strategies.

Table 1: Signal Enhancement for Vitamin D3 Metabolites with Various Derivatization Reagents (Data summarized from a comparative study using LC-MS/MS)[3][16]

AnalyteReagent: AmplifexReagent: FMP-TSReagent: PTADReagent: PTAD + Acetylation
Vitamin D3110x295x100x130x
25(OH)D335x30x20x25x
1,25(OH)2D320x10x15x15x
24,25(OH)2D325x15x10x10x

Table 2: Comparison of Common Derivatization Reagents for Amines in LC-MS (Data summarized from literature)[1][2]

Derivatization AgentAbbreviationTarget AnalytesKey AdvantagesKey Disadvantages
Dansyl ChlorideDns-ClPrimary & Secondary AminesVersatile, enhances fluorescence and ionization.Can be non-specific, long reaction times.
Benzoyl ChlorideBzClPrimary & Secondary AminesRapid reaction, stable derivatives, good ionization.Reagent is a lachrymator.
6-aminoquinolyl-N-hydroxysuccinimidyl carbamateAQCPrimary & Secondary AminesForms stable derivatives, good for amino acid analysis.Reagent has limited stability after reconstitution.
Diethyl ethoxymethylenemalonateDEEMMPrimary AminesSpecific for primary amines, stable derivatives.Slower reaction rate.

Experimental Protocols

Protocol 1: Trapping Reactive Metabolites with Glutathione (GSH)

This protocol describes a general in vitro method for trapping reactive metabolites generated by liver microsomes.

  • Incubation Preparation: In a microcentrifuge tube, combine the following in order:

    • Potassium phosphate buffer (e.g., 50 mM, pH 7.4).

    • Test compound (e.g., from a DMSO stock solution to a final concentration of 10-100 µM).

    • Reduced Glutathione (GSH) solution (to a final concentration of 5-10 mM).

    • Liver microsomes (e.g., rat or human, to a final protein concentration of 1 mg/mL).

  • Pre-incubation: Gently mix and pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction: Start the metabolic reaction by adding an NADPH-generating system.

  • Incubation: Incubate at 37°C for a specified time (e.g., 60-90 minutes) in a shaking water bath.

  • Termination of Reaction: Stop the reaction by adding an equal volume of cold acetonitrile. This will precipitate the microsomal proteins.

  • Sample Processing:

    • Vortex the sample thoroughly.

    • Centrifuge at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to an LC vial for analysis by LC-MS/MS. The analysis typically involves searching for the predicted mass of the parent drug plus the GSH moiety (305.068 Da).

Protocol 2: Silylation of Organic Acids for GC-MS Analysis

This protocol details the derivatization of non-volatile organic acids using BSTFA for GC-MS analysis.[17]

  • Sample Preparation:

    • Transfer an aliquot of the sample extract into a glass reaction vial.

    • Evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is critical to remove all water.

  • Derivatization Reaction:

    • Add an anhydrous solvent, such as pyridine, to dissolve the dried residue.[18]

    • Add the silylating reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). A reagent-to-analyte molar ratio of at least 2:1 per active hydrogen is recommended.

    • Seal the vial tightly with a PTFE-lined cap.

  • Incubation: Heat the vial in a heating block or oven at a specified temperature and time (e.g., 75°C for 45 minutes). These conditions must be optimized for the specific analytes.

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The sample is now ready for injection into the GC-MS system.

Visualizations

Diagram 1: General Pathway of Drug Metabolism

DrugMetabolism cluster_PhaseI Phase I Metabolism cluster_PhaseII Phase II Metabolism cluster_Outcome Potential Outcomes p1 Parent Drug (Lipophilic) p1_met Phase I Metabolite (Addition/Exposure of Functional Group -OH, -NH2, -SH) p1->p1_met Oxidation, Reduction, Hydrolysis (e.g., CYP450) re_met Reactive Intermediate (Electrophilic) p1->re_met Bioactivation p2_met Phase II Metabolite (Conjugated, Water-Soluble) p1_met->p2_met Conjugation (Glucuronidation, Sulfation, etc.) excretion Excretion p2_met->excretion covalent Covalent Binding to Macromolecules re_met->covalent Toxicity

Caption: General pathways of drug metabolism, including detoxification and bioactivation.

Diagram 2: Experimental Workflow for Trapping Reactive Intermediates

TrappingWorkflow start Start: In Vitro Incubation (Drug + Microsomes + Buffer) add_trap Add Trapping Agent (e.g., Glutathione, GSH) start->add_trap initiate Initiate Reaction (Add NADPH) add_trap->initiate incubate Incubate at 37°C initiate->incubate terminate Terminate Reaction (Add Cold Acetonitrile) incubate->terminate centrifuge Centrifuge to Precipitate Protein terminate->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze data Data Analysis (Search for Drug-Adduct Mass) analyze->data

Caption: Workflow for trapping reactive metabolites using an in vitro microsomal system.

Diagram 3: Troubleshooting Logic for Incomplete Derivatization

TroubleshootingLogic start Problem: Incomplete Derivatization q1 Check for Moisture Anhydrous Conditions Used? Issue Found start->q1 q2 Check Reagent Reagent Fresh & Stored Properly? Issue Found q1:yes->q2 end_solve Solution: Dry Glassware/Solvents, Use Inert Atmosphere q1:no->end_solve q3 Check Stoichiometry Sufficient Molar Excess Used? Issue Found q2:yes->q3 end_reagent Solution: Use Fresh Reagent, Store Properly q2:no->end_reagent q4 Check Reaction Conditions Time & Temp Optimized? Issue Found q3:yes->q4 end_excess Solution: Increase Molar Excess of Reagent q3:no->end_excess end_conditions Solution: Increase Time/Temp, Perform Optimization Study q4:no->end_conditions end_matrix Consider Matrix Effects: Perform Sample Cleanup (e.g., SPE) q4:yes->end_matrix

Caption: A logical workflow for troubleshooting incomplete derivatization reactions.

References

Validation & Comparative

Comparing reactivity of 2-, 3-, and 4-bromopyridine isomers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Reactivity of 2-, 3-, and 4-Bromopyridine Isomers

Introduction

Bromopyridines are essential building blocks in organic synthesis, widely utilized in the pharmaceutical, agrochemical, and materials science industries. The position of the bromine atom on the pyridine ring profoundly influences the molecule's electronic properties and, consequently, its chemical reactivity. This guide provides a detailed comparison of the reactivity of 2-, 3-, and 4-bromopyridine, supported by experimental data, to aid researchers in selecting the appropriate isomer and optimizing reaction conditions for their specific synthetic needs.

Electronic and Physical Properties

The reactivity of bromopyridine isomers is fundamentally governed by the electron-withdrawing nature of the pyridine nitrogen. The nitrogen atom's influence is most pronounced at the ortho (2-) and para (4-) positions, making these positions electron-deficient. This electronic effect is reflected in their physical properties, such as pKa and 13C NMR chemical shifts.

Table 1: Comparison of Physical and Chemical Properties of Bromopyridine Isomers

Property2-Bromopyridine3-Bromopyridine4-Bromopyridine
Structure 2-Bromopyridine3-Bromopyridine4-Bromopyridine
CAS Number 109-04-6[1][2]626-55-11120-97-4
pKa (of conjugate acid) 0.71[1]2.843.85
13C NMR (δ, ppm) C2: ~143, C3: ~124, C4: ~139, C5: ~128, C6: ~150C2: ~150, C3: ~121, C4: ~140, C5: ~124, C6: ~148C2: ~150, C3: ~125, C4: ~130, C6: ~150

Note: 13C NMR values are approximate and can vary with solvent.

The lower pKa of 2-bromopyridine's conjugate acid indicates it is the least basic of the three isomers, a consequence of the bromine's proximity to the nitrogen. The 13C NMR chemical shifts reveal the electron-deficient nature of the carbon atoms, particularly C2 and C4 in all isomers.

Reactivity in Key Transformations

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient pyridine ring is susceptible to nucleophilic attack, especially when a good leaving group like bromine is present at the 2- or 4-position.[3] The reaction proceeds via a negatively charged Meisenheimer intermediate.

SNAr_Reactivity cluster_reactivity Relative SNAr Reactivity cluster_explanation Reason 4-Bromopyridine 4-Bromopyridine 2-Bromopyridine 2-Bromopyridine 4-Bromopyridine->2-Bromopyridine 3-Bromopyridine 3-Bromopyridine 2-Bromopyridine->3-Bromopyridine >> exp Attack at C2/C4 allows the negative charge of the Meisenheimer intermediate to be stabilized on the electronegative nitrogen atom via resonance. This is not possible for attack at C3.

Caption: Relative reactivity of bromopyridine isomers in SNAr.

  • 2- and 4-Bromopyridine: These isomers are highly reactive towards SNAr. Nucleophilic attack at the C2 or C4 position generates an intermediate where the negative charge can be delocalized onto the electronegative nitrogen atom, providing significant stabilization.[4][5]

  • 3-Bromopyridine: This isomer is significantly less reactive. When a nucleophile attacks the C3 position, the resulting anionic intermediate cannot delocalize the negative charge onto the ring nitrogen.[4] Therefore, harsher reaction conditions are typically required. However, under certain basic conditions, 3-bromopyridine can isomerize to the more reactive 4-bromopyridine via a pyridyne intermediate.[6]

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are fundamental for creating C-C and C-heteroatom bonds. The reactivity of bromopyridines in these transformations is primarily dictated by the ease of the oxidative addition step, which is often rate-determining.[7]

Cross_Coupling_Workflow pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R-Br pd_complex R-Pd(II)(Br)L_n oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation R'-M pd_intermediate R-Pd(II)(R')L_n transmetalation->pd_intermediate reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0 Regeneration product R-R' reductive_elimination->product reagents Bromopyridine (R-Br) + Organometallic (R'-M)

Caption: Generalized catalytic cycle for cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction couples the bromopyridine with an organoboron species. The general reactivity trend is often influenced by both electronic effects and potential catalyst inhibition.

  • 2-Bromopyridine: Can be a challenging substrate. The proximity of the nitrogen lone pair can lead to coordination with the palladium catalyst, potentially inhibiting its activity.[8] This often necessitates the use of bulky phosphine ligands to shield the metal center.[8]

  • 3-Bromopyridine: Generally shows good reactivity in Suzuki coupling.[9][10]

  • 4-Bromopyridine: Typically reacts well, similar to other aryl bromides.

Table 2: Representative Yields for Suzuki-Miyaura Coupling

Bromopyridine IsomerCoupling PartnerCatalyst / LigandBaseSolventYield (%)
2-BromopyridinePhenylboronic acidPd(OAc)₂ (ligand-free)K₂CO₃aq. isopropanolGood to Excellent[11]
3-BromopyridineArylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/Water~70-95%[7]
4-BromopyridinePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O~85%

Note: Yields are highly dependent on specific substrates and reaction conditions.

Buchwald-Hartwig Amination: This reaction forms a C-N bond between the bromopyridine and an amine.

  • 2-Bromopyridine: Reacts well, and methods have been developed even for volatile amines.[12]

  • 3-Bromopyridine: Is a common substrate for this reaction.[13]

  • 4-Bromopyridine: Shows good reactivity, comparable to 2-bromopyridine.

Table 3: Representative Yields for Buchwald-Hartwig Amination

Bromopyridine IsomerAmineCatalyst / LigandBaseSolventYield (%)
2-BromopyridineMorpholinePd(OAc)₂ / BINAPNaOtBuToluene~90-98%
3-BromopyridineAnilinePd₂(dba)₃ / XPhosK₃PO₄t-BuOH~80-95%
4-BromopyridinePiperidinePd(OAc)₂ / RuPhosCs₂CO₃Dioxane~85-95%

Note: Yields are approximate and can vary based on the specific amine and reaction conditions.[7]

Heck Reaction: This reaction couples the bromopyridine with an alkene.[14][15][16]

  • In a study using a specific supramolecular palladium catalyst, 3-bromopyridine gave a significantly higher yield (78%) compared to 2- and 4-bromopyridine (<11%), indicating that catalyst-substrate interactions can dramatically alter the expected reactivity order.[17]

Experimental Protocols

The following are generalized protocols that serve as a starting point. Optimization for specific substrates is often necessary.[18]

Protocol 3.1: Suzuki-Miyaura Coupling[7][19]
  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), combine the bromopyridine isomer (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).

  • Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O, 4:1, 5 mL) via syringe.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 3.2: Buchwald-Hartwig Amination[13][19]
  • Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add the palladium catalyst (1-5 mol%), the phosphine ligand (e.g., BINAP, XPhos, 2-10 mol%), and the base (e.g., NaOtBu, Cs₂CO₃, 1.5-3.0 equiv.).

  • Reagent Addition: Add the bromopyridine isomer (1.0 equiv.) and the amine (1.1-1.5 equiv.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, dioxane) via syringe.

  • Reaction: Seal the tube and heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride and extract with an organic solvent.

  • Purification: Wash, dry, and concentrate the combined organic layers. Purify the crude product by column chromatography.

Protocol 3.3: Heck Reaction[17][19]
  • Reaction Setup: In a sealed tube under an inert atmosphere, combine the bromopyridine isomer (1.0 mmol, 1.0 equiv.), the alkene (1.5 mmol, 1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), a ligand if required (e.g., P(o-tol)₃, 4 mol%), and a base (e.g., Et₃N, 2.0 mmol, 2.0 equiv.).

  • Solvent Addition: Add anhydrous solvent (e.g., DMF, toluene, 5 mL).

  • Reaction: Heat the sealed tube to the desired temperature (e.g., 100-130 °C) for 12-24 hours.

  • Monitoring: Monitor the reaction by GC-MS or LC-MS.

  • Work-up: Cool the mixture, filter off any solids, and concentrate the filtrate.

  • Purification: Purify the residue by column chromatography.

Conclusion

The choice between 2-, 3-, and 4-bromopyridine is a critical decision in synthesis design.

  • For Nucleophilic Aromatic Substitution , 2- and 4-bromopyridine are the preferred isomers due to electronic stabilization of the reaction intermediate.

  • For Palladium-Catalyzed Cross-Coupling , all three isomers are viable, but the specific reaction, catalyst, and ligand system must be carefully chosen. 2-Bromopyridine may require special conditions (e.g., bulky ligands) to overcome catalyst inhibition, while the reactivity of 3-bromopyridine can sometimes be enhanced by specific catalyst designs.

This guide provides the foundational knowledge and practical protocols to effectively utilize bromopyridine isomers in modern organic synthesis.

References

A Comparative Guide to Alternative Reagents for 2-(4-Bromomethylphenyl)pyridine in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic chemistry, particularly in the construction of complex molecules for pharmaceutical and materials science applications, 2-(4-bromomethylphenyl)pyridine serves as a valuable building block. Its utility stems from the presence of a reactive benzylic bromide, which readily undergoes nucleophilic substitution, allowing for the introduction of the 2-pyridylphenylmethyl moiety onto a wide range of substrates. However, to optimize reaction outcomes, explore different reactivity profiles, or navigate supply chain challenges, researchers often seek alternative reagents. This guide provides a comprehensive comparison of viable alternatives to this compound, focusing on their synthesis, reactivity, and application in common nucleophilic substitution reactions.

Alternative Reagents: An Overview

The primary alternatives to this compound involve the modification of the leaving group at the benzylic position. These alternatives are typically synthesized from the common precursor, (4-(pyridin-2-yl)phenyl)methanol. The most common and practical alternatives include:

  • 2-(4-Chloromethylphenyl)pyridine: A direct analogue where the bromine is replaced by chlorine.

  • 2-(4-(Mesyloxymethyl)phenyl)pyridine: An activated alcohol where the hydroxyl group is converted to a mesylate, a good leaving group.

  • 2-(4-(Tosyloxymethyl)phenyl)pyridine: Similar to the mesylate, this derivative features a tosylate leaving group, which is also highly effective in substitution reactions.

The choice of reagent can significantly impact reaction rates, yields, and compatibility with other functional groups.

Synthesis of the Precursor and Alternative Reagents

The gateway to these alternative reagents is the synthesis of (4-(pyridin-2-yl)phenyl)methanol . This can be achieved through various cross-coupling methods, such as a Suzuki coupling between 2-bromopyridine and (4-(hydroxymethyl)phenyl)boronic acid.

Once the precursor alcohol is obtained, the alternative reagents can be synthesized via established methods:

  • 2-(4-Chloromethylphenyl)pyridine can be prepared from the alcohol using reagents like thionyl chloride (SOCl₂) or phosgene in the presence of a base.

  • 2-(4-(Mesyloxymethyl)phenyl)pyridine is synthesized by reacting the alcohol with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base such as triethylamine (Et₃N).

  • 2-(4-(Tosyloxymethyl)phenyl)pyridine is prepared similarly, using p-toluenesulfonyl chloride (TsCl) and a base like pyridine or triethylamine.

Synthesis_Workflow cluster_start Starting Materials cluster_precursor Precursor Synthesis cluster_reagents Alternative Reagents 2-Bromopyridine 2-Bromopyridine Precursor_Alcohol (4-(Pyridin-2-yl)phenyl)methanol 2-Bromopyridine->Precursor_Alcohol Suzuki Coupling Boronic_Acid (4-(Hydroxymethyl)phenyl)boronic acid Boronic_Acid->Precursor_Alcohol Chloro 2-(4-Chloromethylphenyl)pyridine Precursor_Alcohol->Chloro SOCl₂ or (COCl)₂ Bromo This compound Precursor_Alcohol->Bromo PBr₃ or HBr Mesylate 2-(4-(Mesyloxymethyl)phenyl)pyridine Precursor_Alcohol->Mesylate MsCl, Et₃N Tosylate 2-(4-(Tosyloxymethyl)phenyl)pyridine Precursor_Alcohol->Tosylate TsCl, Pyridine

Figure 1. Synthetic workflow for the preparation of this compound and its alternatives from a common precursor alcohol.

Performance Comparison in Nucleophilic Substitution Reactions

The primary application of these reagents is in nucleophilic substitution reactions (SN1 or SN2), where the pyridylphenylmethyl group is transferred to a nucleophile. The reactivity of the reagent is largely dictated by the nature of the leaving group.

The general order of leaving group ability, and thus the expected reactivity of the reagents, is:

Tosylate ≈ Mesylate > Bromide > Chloride

This trend is based on the stability of the departing anion. Tosylate and mesylate are excellent leaving groups due to the resonance stabilization of the negative charge on the sulfonate oxygen atoms. Bromide is a good leaving group, while chloride is generally less reactive.

Table 1: Qualitative and Semi-Quantitative Comparison of Reagents

ReagentLeaving GroupRelative Reactivity (Qualitative)Relative Rate (krel)aAdvantagesDisadvantages
2-(4-Chloromethylphenyl)pyridineCl⁻Moderate0.0001Cost-effective starting materials.Least reactive, may require harsher conditions.
This compoundBr⁻Good0.001Good balance of reactivity and stability.Can be a lachrymator.
2-(4-(Mesyloxymethyl)phenyl)pyridineMsO⁻Excellent1.00Highly reactive, allows for mild reaction conditions.Requires an extra synthetic step from the alcohol.
2-(4-(Tosyloxymethyl)phenyl)pyridineTsO⁻Excellent0.70Highly reactive, crystalline solid, easy to handle.Requires an extra synthetic step from the alcohol.

a Relative rates are based on typical SN2 reactions and are intended for comparative purposes. The exact values can vary depending on the nucleophile, solvent, and reaction conditions.[1]

Reaction_Scheme cluster_reactants Reactants cluster_products Products Reagent 2-(4-(LG-methyl)phenyl)pyridine (LG = Br, Cl, OMs, OTs) Product 2-(4-((Nu)-methyl)phenyl)pyridine Reagent->Product Nucleophilic Substitution Nucleophile Nucleophile (Nu-H) Nucleophile->Product Byproduct H-LG

Figure 2. General scheme for nucleophilic substitution using this compound or its alternatives.

Experimental Protocols

The following are generalized protocols for the synthesis of the alternative reagents from (4-(pyridin-2-yl)phenyl)methanol and for a typical nucleophilic substitution reaction. Researchers should optimize conditions for their specific substrates.

Protocol 1: General Procedure for the Synthesis of 2-(4-(Mesyloxymethyl)phenyl)pyridine
  • Dissolve (4-(pyridin-2-yl)phenyl)methanol (1.0 eq.) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2-1.5 eq.) to the solution.

  • Slowly add methanesulfonyl chloride (1.1-1.3 eq.) dropwise to the stirred solution.

  • Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 1-3 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired mesylate.

Note: A similar procedure can be followed for the synthesis of the tosylate by substituting methanesulfonyl chloride with p-toluenesulfonyl chloride.

Protocol 2: General Procedure for N-Alkylation of an Amine
  • To a solution of the amine (1.0 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base (e.g., potassium carbonate, 1.5-2.0 eq.).

  • Add the alkylating reagent (this compound or its alternative, 1.0-1.2 eq.).

  • Stir the reaction mixture at room temperature or heat as necessary (e.g., 50-80 °C) until the starting material is consumed, as monitored by TLC or LC-MS. Reaction times will vary depending on the leaving group (shortest for mesylate/tosylate, longest for chloride).

  • After cooling to room temperature, filter off any inorganic salts.

  • Dilute the filtrate with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Note: Similar protocols can be adapted for O-alkylation of phenols and S-alkylation of thiols, often using a suitable base to deprotonate the nucleophile.

Conclusion

While this compound is a versatile and widely used reagent, its chloro, mesyloxy, and tosyloxy analogues offer a valuable toolkit for chemists to fine-tune their synthetic strategies. The sulfonate esters, in particular, provide significantly higher reactivity, enabling milder reaction conditions and potentially improving yields, especially with less reactive nucleophiles. The choice of the optimal reagent will depend on a careful consideration of factors such as the nucleophilicity of the substrate, desired reaction conditions, and overall synthetic economy. This guide provides a foundational framework for researchers to make informed decisions when selecting an appropriate pyridylphenylmethylating agent for their specific synthetic needs.

References

A Comparative Analysis of Catalysts for Cross-Coupling Reactions with 2-Substituted Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of pyridine rings, particularly at the 2-position, is a cornerstone in the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials. However, the inherent electronic properties of the pyridine nucleus, specifically the coordinating nitrogen atom, often pose significant challenges in transition-metal-catalyzed cross-coupling reactions, leading to catalyst inhibition and diminished yields. This guide provides a comparative analysis of various catalytic systems for several key cross-coupling reactions involving 2-substituted pyridines, supported by experimental data to aid in the selection of the optimal catalyst for specific synthetic needs.

Catalyst Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of C-C bonds. The choice of catalyst is critical for the successful coupling of 2-halopyridines. Below is a comparison of representative palladium catalysts for the coupling of 2-chloropyridine derivatives with arylboronic acids.

Catalyst/PrecatalystLigandBaseSolventTemp. (°C)Time (h)Typical Yield (%)Catalyst Loading (mol%)Reference
Pd(PPh₃)₄PPh₃K₂CO₃1,4-Dioxane/H₂O10012-2460-753-5[1]
XPhos Pd G3XPhosK₃PO₄THF or Toluene80-1002-8>901-2[1]
SPhos Pd G3SPhosK₃PO₄1,4-Dioxane1004-12>901-2[1]
PEPPSI™-IPrIPrK₂CO₃t-BuOH804-12>901-2[1]
Pd(dppf)Cl₂dppfK₂CO₃DME802HighNot Specified[2]

Key Observations:

  • Modern Buchwald-type (e.g., XPhos, SPhos) and N-heterocyclic carbene (NHC) ligated (e.g., PEPPSI™-IPr) precatalysts generally outperform traditional catalysts like Pd(PPh₃)₄, offering higher yields with lower catalyst loadings and shorter reaction times.[1][3]

  • The choice of ligand is crucial in overcoming catalyst inhibition by the pyridine nitrogen.[1] Bulky, electron-rich phosphine ligands and NHCs are particularly effective.[3]

Catalyst Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a fundamental reaction for the formation of C-N bonds. The coupling of amines with 2-halopyridines can be challenging, but the development of specialized ligands has enabled efficient transformations.

Palladium SourceLigandBaseSolventTemp. (°C)Time (h)Typical Yield (%)Reference
Pd(OAc)₂CyPFtBu (Josiphos)NaOtBuToluene80-110Not SpecifiedHigh[4]
Pd(OAc)₂dpppNaOtBuToluene80Not Specified55-98[5]
Pd₂(dba)₃XPhosK₃PO₄t-BuOH1101285[6]

Key Observations:

  • Bidentate phosphine ligands like Josiphos and dppp have proven effective for the amination of 2-halopyridines.[4][5]

  • The use of strong, non-nucleophilic bases such as sodium tert-butoxide is common and often essential for high yields.[5][6]

  • For less reactive 2-chloropyridines, more active catalyst systems with bulky, electron-rich ligands like XPhos and higher temperatures are often required.[6]

Catalyst Performance in Sonogashira Coupling

The Sonogashira coupling provides a direct route to 2-alkynylpyridines. The classic protocol involves a palladium catalyst and a copper(I) co-catalyst.

Palladium CatalystLigandCo-catalystBaseSolventTemp. (°C)Time (h)Typical Yield (%)Reference
Pd(CF₃COO)₂PPh₃CuIEt₃NDMF100372-96[7][8]
Pd(PPh₃)₂Cl₂PPh₃CuIEt₃NToluene80Not SpecifiedHigh[9]

Key Observations:

  • The combination of a palladium source, a phosphine ligand, and a copper(I) salt remains the standard for efficient Sonogashira coupling of 2-halopyridines.[7][8][10]

  • The reaction generally proceeds with high efficiency, providing moderate to excellent yields for a range of substrates.[7][8]

Catalyst Performance in Kumada Coupling

The Kumada coupling utilizes a Grignard reagent as the nucleophile. While highly reactive, the functional group tolerance can be limited. The development of specific ligands has been crucial for the successful coupling of 2-pyridyl Grignard reagents.

Palladium SourceLigandSolventTemp. (°C)Time (h)Typical Yield (%)Reference
Pd₂(dba)₃(1-Ad)₂P(O)H (SPO)THF602052-94[11][12]
[Pd(dba)₂](1-Ad)P(O)H (SPO)THF6020Good to Excellent[12]

Key Observations:

  • Secondary phosphine oxides (SPOs) as ligands have been shown to be uniquely effective in promoting the palladium-catalyzed Kumada coupling of 2-pyridyl Grignard reagents, where common phosphine and NHC ligands often fail.[11][12]

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is a representative example and may require optimization for specific substrates.

Materials:

  • 2-Chloropyridine derivative (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane, ~0.1-0.2 M)

Procedure:

  • To an oven-dried reaction vessel equipped with a magnetic stir bar, add the 2-chloropyridine derivative, arylboronic acid, and base.

  • Seal the vessel with a septum and purge with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes.

  • Add the palladium precatalyst under a positive flow of inert gas.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[2]

General Procedure for Buchwald-Hartwig Amination

This protocol is a representative example and may require optimization for specific substrates.

Materials:

  • 2-Bromopyridine derivative (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Palladium source (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., dppp, 4 mol%)

  • Base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, ~0.2 M)

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium source and ligand.

  • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Add the solvent, followed by the 2-bromopyridine derivative, the amine, and the base.

  • Seal the tube and heat the reaction mixture in an oil bath at the desired temperature (e.g., 80 °C).

  • Stir the mixture for the specified time, monitoring by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography.[5]

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for a transition-metal-catalyzed cross-coupling reaction.

G Generalized Cross-Coupling Workflow reagents Weigh Reagents (Aryl Halide, Coupling Partner, Base) setup Assemble Reaction Vessel (Inert Atmosphere) reagents->setup 1. addition Add Catalyst & Solvent setup->addition 2. reaction Heat & Stir addition->reaction 3. monitoring Monitor Progress (TLC, LC-MS) reaction->monitoring 4. workup Aqueous Workup monitoring->workup 5. (Upon Completion) purification Purification (Chromatography) workup->purification 6. analysis Product Analysis (NMR, MS) purification->analysis 7.

Caption: A generalized experimental workflow for cross-coupling reactions.

This guide provides a starting point for navigating the complex landscape of catalysts for cross-coupling reactions with 2-substituted pyridines. The optimal choice of catalyst and reaction conditions will ultimately depend on the specific substrates and desired transformation. Careful consideration of the electronic and steric properties of both the pyridine substrate and the coupling partner is essential for achieving high efficiency and yields.

References

Validating the Structure of 2-(4-Bromomethylphenyl)pyridine: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive comparison of X-ray crystallography with other common analytical techniques for the structural validation of 2-(4-Bromomethylphenyl)pyridine, a key building block in medicinal chemistry.

While the precise crystal structure of this compound has not been publicly reported, the structures of closely related compounds have been successfully elucidated using single-crystal X-ray diffraction. This powerful technique provides definitive evidence of atomic connectivity, bond lengths, bond angles, and stereochemistry. This guide will objectively compare the capabilities of X-ray crystallography with alternative and complementary methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), supported by representative experimental data and detailed protocols.

Definitive Structural Elucidation with X-ray Crystallography

X-ray crystallography stands as the gold standard for absolute structure determination of crystalline compounds. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional electron density map of the molecule can be generated. For a molecule like this compound, this technique would unequivocally confirm the substitution pattern of the phenyl and pyridine rings, the connectivity of the bromomethyl group, and the precise bond lengths and angles.

dot

Workflow for X-ray Crystallography cluster_crystal_growth Crystal Growth cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement Compound Purification Compound Purification Solvent Screening Solvent Screening Compound Purification->Solvent Screening Crystallization Condition Optimization Crystallization Condition Optimization Solvent Screening->Crystallization Condition Optimization Single Crystal Growth Single Crystal Growth Crystallization Condition Optimization->Single Crystal Growth Crystal Mounting Crystal Mounting Single Crystal Growth->Crystal Mounting X-ray Diffractometer X-ray Diffractometer Crystal Mounting->X-ray Diffractometer Diffraction Pattern Collection Diffraction Pattern Collection X-ray Diffractometer->Diffraction Pattern Collection Data Processing Data Processing Diffraction Pattern Collection->Data Processing Structure Solution (Phasing) Structure Solution (Phasing) Data Processing->Structure Solution (Phasing) Model Building & Refinement Model Building & Refinement Structure Solution (Phasing)->Model Building & Refinement Validation & Deposition Validation & Deposition Model Building & Refinement->Validation & Deposition Final 3D Structure Final 3D Structure Validation & Deposition->Final 3D Structure

Caption: Workflow for X-ray Crystallography.

Comparative Analysis of Analytical Techniques

While X-ray crystallography provides unparalleled detail on the solid-state structure, a comprehensive validation often involves a combination of techniques. The following table summarizes the performance of X-ray crystallography against common spectroscopic methods for the structural elucidation of this compound.

ParameterX-ray Crystallography¹H & ¹³C NMR SpectroscopyFT-IR SpectroscopyMass Spectrometry (MS)
Information Provided 3D atomic coordinates, bond lengths, bond angles, stereochemistry, crystal packingChemical environment of ¹H and ¹³C nuclei, connectivity (via coupling), stereochemical relationshipsPresence of functional groupsMolecular weight, elemental composition (HRMS), fragmentation pattern
Typical Resolution Bond lengths: ±0.005 ÅBond angles: ±0.5°Chemical shifts: ±0.01 ppmCoupling constants: ±0.1 HzWavenumber: ±4 cm⁻¹Mass accuracy: <5 ppm (HRMS)
Sample Requirements Single crystal of sufficient size and quality (typically >0.1 mm)5-10 mg dissolved in a deuterated solvent~1 mg solid or liquid<1 mg solid or in solution
Strengths Unambiguous structure determinationExcellent for solution-state structure and dynamics, non-destructiveRapid and simple for functional group identificationHigh sensitivity, provides molecular formula
Limitations Requires a suitable single crystal, structure is in the solid stateProvides indirect structural information, complex spectra for large moleculesLimited structural detail, not all functional groups are IR activeDoes not provide stereochemical information, fragmentation can be complex

dot

Interrelation of Analytical Techniques for Structural Validation Hypothesized Structure Hypothesized Structure NMR Spectroscopy NMR Spectroscopy Hypothesized Structure->NMR Spectroscopy Connectivity & Environment FT-IR Spectroscopy FT-IR Spectroscopy Hypothesized Structure->FT-IR Spectroscopy Functional Groups Mass Spectrometry Mass Spectrometry Hypothesized Structure->Mass Spectrometry Molecular Weight & Formula X-ray Crystallography X-ray Crystallography Final Validated Structure Final Validated Structure X-ray Crystallography->Final Validated Structure Definitive 3D Structure NMR Spectroscopy->X-ray Crystallography Complementary Data FT-IR Spectroscopy->X-ray Crystallography Complementary Data Mass Spectrometry->X-ray Crystallography Complementary Data

Caption: Interrelation of Analytical Techniques.

Experimental Protocols

Single-Crystal X-ray Crystallography
  • Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a saturated solution in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents). Vapor diffusion techniques can also be employed.

  • Data Collection: A suitable crystal is mounted on a goniometer head and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction data are collected on a CCD or CMOS detector as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction intensities are processed to yield a set of structure factors. The initial phases of the structure factors are determined using direct methods or Patterson methods. An initial model of the molecule is built into the resulting electron density map. The atomic positions and thermal parameters are then refined using a least-squares algorithm to achieve the best fit between the observed and calculated structure factors.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a small amount of tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

  • Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, a standard one-pulse experiment is performed. For ¹³C NMR, a proton-decoupled experiment is typically used. 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish proton-proton and proton-carbon correlations, respectively.

  • Data Processing and Analysis: The acquired free induction decays (FIDs) are Fourier transformed, phased, and baseline corrected. The chemical shifts of the signals are referenced to TMS (0 ppm). The integration of ¹H signals provides the relative number of protons, and the coupling patterns give information about neighboring protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a thin film can be cast from a volatile solvent onto a salt plate (e.g., NaCl or KBr).

  • Data Acquisition: The sample is placed in the IR beam of the spectrometer. The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.

  • Data Analysis: The positions and intensities of the absorption bands are analyzed to identify characteristic functional groups. For this compound, one would expect to see aromatic C-H stretching (~3100-3000 cm⁻¹), aromatic C=C stretching (~1600-1450 cm⁻¹), and C-Br stretching (~600-500 cm⁻¹).

Mass Spectrometry (MS)
  • Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: The sample solution is introduced into the mass spectrometer, typically via direct infusion or coupled to a liquid chromatograph (LC-MS). The molecules are ionized using a soft ionization technique such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) to minimize fragmentation and observe the molecular ion. For high-resolution mass spectrometry (HRMS), an orbitrap or time-of-flight (TOF) analyzer is used.

  • Data Analysis: The mass spectrum shows the mass-to-charge ratio (m/z) of the ions. The molecular ion peak ([M+H]⁺ or [M]⁺˙) confirms the molecular weight of the compound. HRMS provides a highly accurate mass measurement, which can be used to determine the elemental composition.

A Comparative Guide to the Structure-Activity Relationship of 2-Phenylpyridine Derivatives as Novel Insecticides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone in medicinal chemistry and agrochemical research, known for its presence in a wide array of biologically active compounds.[1][2] This guide provides a comparative analysis of the structure-activity relationship (SAR) of a series of novel 2-phenylpyridine derivatives containing N-phenylbenzamide moieties. The data presented herein is based on a study investigating their insecticidal activity against several major agricultural pests.[3][4]

The development of new insecticides is crucial to combat the growing issue of pest resistance.[3][4] The 2-phenylpyridine core has been identified as a promising pharmacophore for the discovery of effective new insecticidal agents.[3][4]

Comparative Analysis of Insecticidal Activity

The insecticidal efficacy of the synthesized 2-phenylpyridine derivatives was evaluated against Mythimna separata (armyworm), Aphis craccivora (cowpea aphid), and Tetranychus cinnabarinus (carmine spider mite). The following table summarizes the inhibitory activity of these compounds at a concentration of 500 mg/L.[3]

Compound IDR Group (Substituent)Inhibition against M. separata (%)Inhibition against A. craccivora (%)Inhibition against T. cinnabarinus (%)
5a 2,4-dichloro10063.355.4
5b 2-chloro-5-(trifluoromethyl)93.358.746.8
5c 2-nitro-4-(trifluoromethyl)86.745.233.3
5d 2-chloro-5-nitro10055.442.1
5e 2-methyl-5-nitro93.348.938.5
5f 2,5-dichloro93.360.151.7
5g 5-chloro-2-methyl10053.740.9
5h 3-chloro10045.835.6
5i 3-(trifluoromethyl)93.342.431.2
5j 4-chloro93.365.858.3
5k 4-(trifluoromethyl)10051.539.7

Data extracted from a study on novel 2-phenylpyridine derivatives containing N-phenylbenzamide moieties.[3]

Structure-Activity Relationship (SAR) Insights

The relationship between the chemical structure of the derivatives and their insecticidal activity reveals several key insights. The following diagram illustrates the core scaffold and the observed SAR trends.

SAR_2_Phenylpyridine cluster_scaffold Core Scaffold & SAR cluster_activity Insecticidal Activity Trends cluster_substituents Key Substituent Effects (R group) Scaffold HighActivity High Activity (100% inhibition) against M. separata Scaffold->HighActivity R = ModerateActivity Moderate Activity (93.3% inhibition) Scaffold->ModerateActivity R = VariableAphidMite Variable activity against A. craccivora and T. cinnabarinus Scaffold->VariableAphidMite All R groups R_5a 2,4-dichloro (5a) HighActivity->R_5a R_5d 2-chloro-5-nitro (5d) HighActivity->R_5d R_5g 5-chloro-2-methyl (5g) HighActivity->R_5g R_5h 3-chloro (5h) HighActivity->R_5h R_5k 4-(trifluoromethyl) (5k) HighActivity->R_5k R_others Other derivatives (5b, 5c, 5e, 5f, 5i, 5j) ModerateActivity->R_others LowerActivity Lower Activity (86.7% inhibition)

Caption: SAR diagram of 2-phenylpyridine derivatives against M. separata.

From the data, it is evident that the nature of the substituent 'R' on the N-phenylbenzamide moiety plays a significant role in the insecticidal activity against M. separata. Specifically, compounds with chloro and trifluoromethyl substitutions (5a, 5d, 5g, 5h, 5k) demonstrated 100% inhibition.[3][4] This suggests that electron-withdrawing groups at various positions on the phenyl ring are favorable for high activity against this particular pest.

Experimental Protocols

The methodologies employed in the evaluation of the insecticidal activity are crucial for the interpretation and replication of the findings.

Synthesis of 2-Phenylpyridine Derivatives:

The synthesis of the target compounds was achieved through a multi-step process involving Suzuki-Miyaura cross-coupling, nucleophilic substitution, and amidation reactions.[3] The general workflow is outlined below.

Synthesis_Workflow Start Starting Materials: Substituted Phenylboronic Acids 2-chloro-3-nitropyridine Step1 Suzuki-Miyaura Coupling Start->Step1 Intermediate1 2-phenyl-3-nitropyridine Intermediate Step1->Intermediate1 Step2 Nucleophilic Substitution Intermediate1->Step2 Intermediate2 Phenoxy-pyridine Intermediate Step2->Intermediate2 Step3 Reduction of Nitro Group Intermediate2->Step3 Intermediate3 Amino-phenoxy-pyridine Intermediate Step3->Intermediate3 Step4 Amidation Reaction with Substituted Benzoyl Chlorides Intermediate3->Step4 FinalProduct Final 2-Phenylpyridine Derivatives (e.g., 5a-5k) Step4->FinalProduct

References

A Comparative Guide to the Synthetic Routes of Substituted Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

The pyridine scaffold is a fundamental structural motif in a vast array of pharmaceuticals, agrochemicals, and functional materials. The ability to strategically introduce substituents onto the pyridine ring is paramount for fine-tuning the biological activity and physicochemical properties of these molecules. This guide provides a comprehensive comparison of classical and modern synthetic routes for the preparation of substituted pyridines, complete with experimental data, detailed protocols, and visual representations of the synthetic pathways to aid researchers in selecting the optimal strategy for their target molecules.

Classical Synthetic Routes

Classical methods for pyridine synthesis have long been the bedrock of heterocyclic chemistry, offering robust and often straightforward approaches to a diverse range of pyridine derivatives from simple, readily available starting materials.

Hantzsch Pyridine Synthesis

First reported by Arthur Hantzsch in 1881, this multi-component reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, typically ammonia or ammonium acetate.[1][2] The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the aromatic pyridine.[3][4] This method is particularly effective for preparing symmetrically substituted pyridines.[5]

Bohlmann-Rahtz Pyridine Synthesis

The Bohlmann-Rahtz synthesis offers a two-step pathway to 2,3,6-trisubstituted pyridines.[3] It begins with the condensation of an enamine with an ethynylketone to form an aminodiene intermediate. This intermediate, after a heat-induced E/Z isomerization, undergoes cyclodehydration to yield the final pyridine product.[6][7] A significant advantage of this method is that it directly produces the aromatic pyridine without a separate oxidation step.[3]

Guareschi-Thorpe Condensation

This method provides a route to 2-hydroxypyridines (2-pyridones) through the condensation of a cyanoacetamide with a 1,3-dicarbonyl compound.[8][9] An advanced, greener version of this reaction utilizes ammonium carbonate in an aqueous medium, serving as both the nitrogen source and a promoter for the reaction.[10]

Kröhnke Pyridine Synthesis

The Kröhnke synthesis is a versatile method for preparing highly substituted pyridines by reacting α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of a nitrogen source like ammonium acetate.[1][11] This method is known for its mild reaction conditions and high yields in producing 2,4,6-trisubstituted pyridines.[11]

Modern Synthetic Routes

Contemporary approaches to pyridine synthesis often employ transition-metal catalysis, offering advantages in terms of efficiency, regioselectivity, and functional group tolerance.

Transition-Metal-Catalyzed [2+2+2] Cycloaddition

This powerful and atom-economical method involves the cycloaddition of two alkyne molecules and a nitrile, catalyzed by a transition metal, typically cobalt.[5][12] This approach allows for the construction of the pyridine ring in a single step with high efficiency.[13]

Transition-Metal-Catalyzed C-H Functionalization

Direct C-H functionalization has emerged as a highly efficient strategy for the synthesis of substituted pyridines.[14] This approach avoids the need for pre-functionalized starting materials, thereby increasing atom economy. Rhodium-catalyzed C-H activation, for example, enables the direct coupling of pyridyl compounds with various partners.[15][16]

Comparative Data of Synthetic Routes

Synthetic RouteTypical Starting MaterialsTypical ProductsTypical Yield (%)Reaction ConditionsAdvantagesDisadvantages
Hantzsch Synthesis Aldehyde, β-ketoester (2 eq.), Ammonia/Ammonium AcetateSymmetrically substituted 1,4-dihydropyridines (and subsequent pyridines)45-96%[17][18]Reflux in ethanol or methanol, often with a catalyst like PTSA.[17]Simple, one-pot reaction, readily available starting materials.[2]Requires a subsequent oxidation step, can have long reaction times and harsh conditions.[17]
Bohlmann-Rahtz Synthesis Enamine, Ethynylketone2,3,6-trisubstituted pyridinesGood to excellent[19]Two steps: condensation followed by heat-induced cyclodehydration. Can be done in one pot with acid catalysis.[3]Direct formation of the aromatic pyridine, versatile.[3]Requires high temperatures for cyclodehydration, intermediates may need purification.[3]
Guareschi-Thorpe Synthesis Cyanoacetamide, 1,3-dicarbonyl compound, Ammonium carbonate2-Hydroxy (2-pyridone) substituted pyridinesHigh yields[10]Heating in an aqueous/ethanol mixture.[8][10]Inexpensive and readily available starting materials, eco-friendly options.[10]Limited to the synthesis of 2-hydroxypyridines.
Kröhnke Synthesis α-Pyridinium methyl ketone salt, α,β-unsaturated carbonyl, Ammonium acetate2,4,6-Trisubstituted pyridines60-90%[11]Reflux in glacial acetic acid or solvent-free heating.[1]High yields, mild conditions, broad substrate scope.[1][11]Requires pre-synthesis of the pyridinium salt.
[2+2+2] Cycloaddition Alkynes (2 eq.), Nitrile, Cobalt catalystPolysubstituted pyridines29-87%[12]Moderate temperatures (e.g., 100 °C) in solvents like 1,4-dioxane.[5][12]Atom-economical, convergent, high efficiency.[13]Can lead to regioisomeric mixtures with unsymmetrical alkynes.[20]
C-H Functionalization Pyridine derivative, Coupling partner, Rhodium or other transition metal catalystSpecifically functionalized pyridinesGood to excellent[15]Varies depending on the specific C-H bond and coupling partner.High atom economy, avoids pre-functionalization, excellent regioselectivity.[14]Catalyst can be expensive, scope may be limited by directing groups.

Experimental Protocols

Hantzsch Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate

Materials:

  • Benzaldehyde (0.10 mol)

  • Ethyl acetoacetate (0.25 mol)

  • Ammonium bicarbonate (0.125 mol)

  • Methanol (40 mL)

Procedure:

  • In a round-bottom flask, combine benzaldehyde, ethyl acetoacetate, and ammonium bicarbonate in methanol.

  • Reflux the mixture for 30 minutes with stirring.

  • Cool the reaction mixture. The product will precipitate.

  • Collect the solid by filtration, wash with cold methanol, and dry to yield the 1,4-dihydropyridine.

  • Oxidation to Pyridine: The obtained dihydropyridine can be oxidized using various reagents such as ferric chloride or nitric acid to yield the corresponding pyridine.[17][18] For example, refluxing with a catalytic amount of ferric chloride hexahydrate in a suitable solvent will afford the aromatized product.[18]

Kröhnke Synthesis of 2,4,6-Triphenylpyridine

Materials:

  • N-phenacylpyridinium bromide (1 equivalent)

  • Chalcone (1 equivalent)

  • Ammonium acetate (excess)

  • Glacial acetic acid

Procedure:

  • Dissolve N-phenacylpyridinium bromide and chalcone in glacial acetic acid in a round-bottom flask.

  • Add an excess of ammonium acetate to the mixture.

  • Heat the reaction mixture to reflux (approximately 120 °C) for 4-6 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Pour the cooled mixture into ice water with stirring to precipitate the product.

  • Collect the solid by vacuum filtration and wash thoroughly with water, followed by a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 2,4,6-triphenylpyridine.[1]

Guareschi-Thorpe Synthesis of 6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Materials:

  • Cyanoacetamide (10 mmol)

  • Ethyl acetoacetate (10 mmol)

  • Ammonium carbonate (20 mmol)

  • 1:1 Water/Ethanol mixture (20 mL)

Procedure:

  • In a round-bottom flask, combine cyanoacetamide, ethyl acetoacetate, and ammonium carbonate in the water/ethanol mixture.

  • Heat the mixture at 80°C for 4 hours.

  • Upon cooling, the product will precipitate.

  • Collect the solid by filtration, wash with cold water, and dry to yield the desired 2-pyridone.[8]

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the described synthetic strategies for substituted pyridines.

Hantzsch_Synthesis aldehyde Aldehyde knoevenagel Knoevenagel Condensation aldehyde->knoevenagel ketoester1 β-Ketoester (1 eq.) ketoester1->knoevenagel ketoester2 β-Ketoester (1 eq.) enamine_formation Enamine Formation ketoester2->enamine_formation ammonia Ammonia/ Ammonium Acetate ammonia->enamine_formation michael_addition Michael Addition knoevenagel->michael_addition enamine_formation->michael_addition cyclization_dehydration Cyclization & Dehydration michael_addition->cyclization_dehydration dihydropyridine 1,4-Dihydropyridine cyclization_dehydration->dihydropyridine oxidation Oxidation dihydropyridine->oxidation pyridine Substituted Pyridine oxidation->pyridine

Caption: Logical workflow of the Hantzsch Pyridine Synthesis.

Krohnke_Synthesis pyridinium_salt α-Pyridinium Methyl Ketone Salt michael_addition Michael Addition pyridinium_salt->michael_addition unsaturated_carbonyl α,β-Unsaturated Carbonyl Compound unsaturated_carbonyl->michael_addition ammonium_acetate Ammonium Acetate cyclization Cyclization with Ammonia ammonium_acetate->cyclization dicarbonyl 1,5-Dicarbonyl Intermediate michael_addition->dicarbonyl dicarbonyl->cyclization dehydration Dehydration/ Aromatization cyclization->dehydration pyridine Substituted Pyridine dehydration->pyridine

Caption: Logical workflow of the Kröhnke Pyridine Synthesis.

Modern_Routes cluster_cycloaddition [2+2+2] Cycloaddition cluster_ch_functionalization C-H Functionalization alkyne1 Alkyne (1 eq.) tm_catalyst_cyclo Transition Metal Catalyst (e.g., Co) alkyne1->tm_catalyst_cyclo alkyne2 Alkyne (1 eq.) alkyne2->tm_catalyst_cyclo nitrile Nitrile nitrile->tm_catalyst_cyclo pyridine_cyclo Substituted Pyridine tm_catalyst_cyclo->pyridine_cyclo pyridine_start Pyridine Derivative tm_catalyst_ch Transition Metal Catalyst (e.g., Rh) pyridine_start->tm_catalyst_ch coupling_partner Coupling Partner coupling_partner->tm_catalyst_ch pyridine_ch Functionalized Pyridine tm_catalyst_ch->pyridine_ch

Caption: Overview of Modern Synthetic Routes to Substituted Pyridines.

References

Comparative Biological Activities of 2-(Arylmethyl)pyridine Analogs: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationships of novel compounds is paramount. This guide provides a comparative analysis of the biological activity of analogs of 2-(4-Bromomethylphenyl)pyridine, a scaffold with potential therapeutic applications. Due to the limited publicly available data on this compound itself, this guide focuses on structurally related pyridine derivatives to elucidate the potential of this chemical class.

The pyridine nucleus is a cornerstone in medicinal chemistry, featured in numerous approved drugs and investigational agents. Its derivatives exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties. The introduction of various substituents onto the pyridine ring allows for the fine-tuning of their pharmacological profiles. This guide synthesizes available experimental data to offer a comparative overview of the biological activities of pyridine analogs, with a focus on their potential as anticancer agents.

Comparative Anticancer Activity of Pyridine Derivatives

The cytotoxic activity of pyridine derivatives has been extensively evaluated against a variety of human cancer cell lines. The data, primarily presented as IC50 values (the concentration required to inhibit 50% of cell growth), reveals that the nature and position of substituents on the pyridine and associated phenyl rings are critical determinants of potency.

Below is a summary of the in vitro anticancer activity of selected pyridine derivatives, offering a comparative perspective on their efficacy.

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference DrugIC50 (µM)
Pyrano-pyridine Hybrids Compound 3bHuh-7 (Hepatocellular Carcinoma)6.54Taxol6.68
A549 (Lung Cancer)15.54Taxol38.05
MCF-7 (Breast Cancer)6.13Taxol12.32
Spiro-pyridine Derivatives Compound 7Caco-2 (Colorectal Carcinoma)7.83 ± 0.50Doxorubicin12.49 ± 1.10
4,4'-Bipyridine Derivatives Compound 9aHepG-2 (Hepatocellular Carcinoma)8.83 ± 0.30 µg/mL--
MCF-7 (Breast Cancer)---
Compound 9bHepG-2 (Hepatocellular Carcinoma)10.08 ± 0.66 µg/mL--
MCF-7 (Breast Cancer)---
Novel Pyridine Derivative Compound H42SKOV3 (Ovarian Cancer)0.87--
A2780 (Ovarian Cancer)5.4--
Pyridine-3-carbonitrile Derivative Compound 4aHT29 (Colorectal Carcinoma)2.243 ± 0.217Doxorubicin3.964 ± 0.360

Key Signaling Pathways in Anticancer Activity

Several pyridine derivatives exert their anticancer effects by modulating critical signaling pathways involved in cell proliferation, survival, and apoptosis. Understanding these mechanisms is crucial for targeted drug development.

One of the key mechanisms of action for some pyridine derivatives is the inhibition of tubulin polymerization. For instance, compounds 3a, 3b, 5a, and 5b have been shown to significantly inhibit tubulin polymerization with IC50 values of 15.6, 4.03, 6.06, and 12.61 µM, respectively. Compound 3b, in particular, demonstrated a potent inhibitory effect, comparable to the known tubulin inhibitor combretastatin A-4 (IC50 = 1.64 µM)[1].

Another important target is the epidermal growth factor receptor (EGFR), a key player in many cancers. Molecular docking studies have suggested that some novel pyridine derivatives bind effectively to EGFR, indicating their potential as EGFR inhibitors[2]. Furthermore, certain brominated pyridine derivatives have been shown to induce G2/M cell cycle arrest and apoptosis through the activation of p53 and JNK signaling pathways[3].

Signaling_Pathway Pyridine_Derivative Pyridine Derivative EGFR EGFR Pyridine_Derivative->EGFR Inhibition Tubulin Tubulin Pyridine_Derivative->Tubulin Inhibition of Polymerization HDAC6 HDAC6 Pyridine_Derivative->HDAC6 Downregulation p53 p53 Pyridine_Derivative->p53 Activation JNK JNK Pyridine_Derivative->JNK Activation Proliferation Cell Proliferation EGFR->Proliferation Promotes Tubulin->Proliferation Essential for HDAC6->Proliferation Promotes Apoptosis Apoptosis p53->Apoptosis Induces Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Induces JNK->Apoptosis Induces

Caption: Potential signaling pathways modulated by pyridine derivatives.

Experimental Protocols

The evaluation of the biological activity of these compounds relies on standardized in vitro and in vivo assays. Below are detailed methodologies for key experiments.

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[4]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at an optimal density and incubated overnight at 37°C in a 5% CO2 incubator.[4]

  • Compound Treatment: Cells are treated with various concentrations of the test compounds (dissolved in a suitable solvent like DMSO). A vehicle control (solvent only) and a positive control (a known cytotoxic agent) are included. The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).[4]

  • MTT Addition: After incubation, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.[5]

  • Formazan Solubilization: The resulting formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or acidified isopropanol).[4]

  • Data Analysis: The absorbance is measured using a microplate reader at a specific wavelength. The IC50 value is calculated from the dose-response curve.

MTT_Assay_Workflow cluster_plate 96-Well Plate A Seed Cells B Add Compounds A->B C Incubate B->C D Add MTT C->D E Incubate D->E F Add Solubilizer E->F G Read Absorbance F->G H Calculate IC50 G->H

Caption: General workflow of the MTT cytotoxicity assay.

In Vivo Antitumor Activity (Xenograft Model)

Animal models are crucial for evaluating the in vivo efficacy of potential anticancer drugs.[6][7] The human tumor xenograft model is a widely used preclinical model.[6][7]

  • Animal Model: Immunodeficient mice (e.g., nude mice) are used.

  • Tumor Cell Implantation: Human cancer cells are subcutaneously injected into the flank of the mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Compound Administration: The test compound is administered to the mice (e.g., intraperitoneally or orally) at a predetermined dose and schedule. A control group receives the vehicle.

  • Monitoring: Tumor size is measured regularly with calipers. The body weight of the mice is also monitored to assess toxicity.

  • Endpoint: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. The tumor growth inhibition is calculated.

Xenograft_Model_Workflow A Implant Tumor Cells in Immunodeficient Mice B Allow Tumor Growth A->B C Administer Test Compound (Treatment Group) & Vehicle (Control) B->C D Monitor Tumor Volume & Body Weight C->D E Euthanize Mice & Excise Tumors D->E F Compare Tumor Weight between Groups E->F

Caption: Workflow for in vivo xenograft model studies.

Conclusion

References

A Spectroscopic Comparison of Brominated Pyridine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Brominated pyridines are foundational building blocks in the synthesis of a wide array of pharmaceuticals and agrochemicals. The specific placement of the bromine atom on the pyridine ring—at the 2, 3, or 4-position—imparts distinct electronic and steric properties to each isomer. These differences profoundly influence their reactivity and spectroscopic signatures. This guide offers an objective comparison of 2-bromopyridine, 3-bromopyridine, and 4-bromopyridine, supported by experimental spectroscopic data to aid in their unambiguous identification and characterization.

Data Presentation: Comparative Spectroscopic Data

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) analyses for the three brominated pyridine isomers.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

IsomerProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
2-Bromopyridine H-37.26dddJ = 7.6, 4.8, 0.8
H-47.56tdJ = 7.6, 2.0
H-57.49dddJ = 7.6, 2.0, 0.8
H-68.36dddJ = 4.8, 2.0, 0.8
3-Bromopyridine H-28.68ddJ = 2.4, 0.8
H-47.80dddJ = 8.0, 2.4, 1.6
H-57.19ddJ = 8.0, 4.8
H-68.52ddJ = 4.8, 1.6
4-Bromopyridine H-2, H-68.55dJ = 4.8
H-3, H-57.55dJ = 4.8

Note: Chemical shifts and coupling constants are approximate and can vary slightly based on solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

IsomerCarbonChemical Shift (δ, ppm)
2-Bromopyridine [1]C-2142.4
C-3128.4
C-4138.6
C-5122.8
C-6150.3
3-Bromopyridine C-2~150
C-3~120
C-4~140
C-5~124
C-6~148
4-Bromopyridine C-2, C-6151.0
C-3, C-5127.5
C-4132.5

Note: Data for 3-bromopyridine are estimations based on typical values for substituted pyridines.[2]

Table 3: Infrared (IR) Spectroscopic Data (Characteristic Peaks, cm⁻¹)

IsomerC-H Aromatic StretchC=C, C=N Ring StretchC-Br Stretch
2-Bromopyridine ~3050~1570, 1450, 1420~1020
3-Bromopyridine ~3060~1565, 1460, 1410~1015
4-Bromopyridine ~3070~1575, 1470, 1380~1050

Note: Values are approximate and represent the most prominent peaks for each vibrational mode.

Table 4: Mass Spectrometry (MS) Data (Key Fragments, m/z)

IsomerMolecular Ion [M]⁺[M-Br]⁺[M-HCN]⁺
2-Bromopyridine 157/15978130/132
3-Bromopyridine [3]157/15978130/132
4-Bromopyridine 157/15978130/132

Note: The characteristic 1:1 isotopic pattern for bromine (⁷⁹Br and ⁸¹Br) is observed for the molecular ion and any bromine-containing fragments.[3]

Experimental Protocols

The following are generalized methodologies for the key spectroscopic techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Sample Preparation:

  • Weighing: Accurately weigh 5-10 mg of the bromopyridine isomer for ¹H NMR or 20-30 mg for ¹³C NMR into a clean, dry vial.[2]

  • Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).[2]

  • Homogenization: Gently vortex the vial to ensure the sample is fully dissolved.[2]

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.[2]

¹H NMR Data Acquisition (400 MHz):

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).[2]

  • Number of Scans: 16 to 64, depending on sample concentration.[2]

  • Relaxation Delay (d1): 1-2 seconds.[2]

  • Spectral Width: Typically -2 to 12 ppm.[2]

¹³C NMR Data Acquisition (100 MHz):

  • Pulse Program: Standard proton-decoupled pulse program (e.g., 'zgpg30').[4]

  • Number of Scans: 1024 or more, depending on concentration.

  • Relaxation Delay (d1): 2-5 seconds.

  • Spectral Width: 0 to 220 ppm to cover the expected range for organic compounds.[5]

Data Processing:

  • Apply a Fourier transform to the raw Free Induction Decay (FID) data.

  • Phase the resulting spectrum to obtain pure absorption peaks.

  • Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like Tetramethylsilane (TMS).[6]

  • Integrate the peaks in the ¹H NMR spectrum to determine relative proton ratios.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain an infrared spectrum to identify functional groups and fingerprint the molecule.

Sample Preparation (KBr Pellet Method):

  • Drying: Dry spectroscopic grade potassium bromide (KBr) in an oven at ~110°C for 2-3 hours to remove moisture and store in a desiccator.[7]

  • Mixing: Grind 1-2 mg of the solid bromopyridine isomer (if applicable) or use a drop of the liquid isomer with approximately 200-300 mg of dry KBr in an agate mortar.[7][8]

  • Grinding: Triturate the mixture until a fine, homogeneous powder is obtained. This minimizes light scattering.[7]

  • Pressing: Transfer the powder to a pellet die and apply 8-10 metric tons of pressure using a hydraulic press for 1-2 minutes to form a thin, transparent pellet.[9]

Data Acquisition:

  • Place the KBr pellet in the sample holder of the FTIR spectrometer.

  • Acquire a background spectrum of a blank KBr pellet or empty sample chamber.

  • Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.

  • The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To measure the electronic absorption spectrum of the compound.

Sample Preparation:

  • Solvent Selection: Choose a UV-transparent solvent (e.g., ethanol, hexane, or acetonitrile).

  • Solution Preparation: Prepare a dilute solution of the bromopyridine isomer in the chosen solvent. The concentration should be adjusted to yield a maximum absorbance between 0.5 and 1.5 AU.

  • Cuvette Preparation: Use a quartz cuvette for measurements in the UV region. Rinse the cuvette with the solvent before filling it with the blank or sample solution.[10]

Data Acquisition:

  • Turn on the UV-Vis spectrometer and allow the lamps to warm up for at least 20 minutes to stabilize.[11]

  • Blanking: Fill the cuvette with the pure solvent and record a baseline spectrum. This will be subtracted from the sample spectrum.[11]

  • Sample Measurement: Empty the cuvette, rinse it with the sample solution, and then fill it with the sample solution.

  • Place the cuvette in the spectrometer and acquire the absorption spectrum over the desired wavelength range (e.g., 200-400 nm for these compounds).[12]

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Sample Preparation:

  • Prepare a dilute solution of the bromopyridine isomer in a volatile organic solvent (e.g., dichloromethane or methanol) at a concentration of approximately 1 µg/mL.

Instrumentation and Data Acquisition (Electron Ionization - EI):

  • GC Separation: Inject a small volume (e.g., 1 µL) of the sample solution into the GC. The isomers will be separated based on their boiling points and interaction with the GC column.

  • Ionization: As the separated compounds elute from the GC column, they enter the mass spectrometer's ion source. Here, they are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.[13]

  • Mass Analysis: The resulting positively charged ions are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge (m/z) ratio.[14]

  • Detection: A detector records the abundance of ions at each m/z value, generating a mass spectrum.

Data Interpretation:

  • Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound. Look for the characteristic M+ and M+2 peaks with a ~1:1 ratio, confirming the presence of a single bromine atom.

  • Analyze the fragmentation pattern to identify characteristic neutral losses or fragment ions, which provide structural information.

Mandatory Visualization

Spectroscopic_Workflow Workflow for Spectroscopic Comparison of Brominated Pyridine Isomers cluster_sample Sample Isomers cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Isomer2 2-Bromopyridine NMR NMR Spectroscopy (¹H & ¹³C) FTIR FTIR Spectroscopy UVVis UV-Vis Spectroscopy MS Mass Spectrometry Isomer3 3-Bromopyridine Isomer4 4-Bromopyridine NMR_Data Chemical Shifts (δ) Coupling Constants (J) NMR->NMR_Data FTIR_Data Vibrational Frequencies (Functional Groups) FTIR->FTIR_Data UVVis_Data Absorption Maxima (λmax) (Electronic Transitions) UVVis->UVVis_Data MS_Data m/z Values (Molecular Weight, Fragmentation) MS->MS_Data Comparison Comparative Analysis NMR_Data->Comparison FTIR_Data->Comparison UVVis_Data->Comparison MS_Data->Comparison Identification Isomer Identification Comparison->Identification

Caption: Workflow for the spectroscopic analysis and comparison of brominated pyridine isomers.

References

Unraveling the Stability of Pyridine Derivatives: A Computational and Experimental Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the inherent stability of pyridine derivatives is a critical aspect of designing effective and reliable therapeutic agents. The pyridine scaffold, a ubiquitous feature in many pharmaceuticals, can be susceptible to degradation, impacting shelf-life, bioavailability, and ultimately, therapeutic efficacy. This guide provides a comparative analysis of the stability of various pyridine derivatives, supported by computational and experimental data, to aid in the selection and optimization of robust drug candidates.

The stability of a pyridine derivative is intrinsically linked to its electronic and structural properties, which are dictated by the nature and position of its substituents. Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for predicting and rationalizing the stability of these compounds. These theoretical calculations, when coupled with experimental validation, provide a comprehensive understanding of the degradation pathways and kinetics.

Comparative Stability Analysis

The following table summarizes key computational and experimental data related to the stability of different classes of pyridine derivatives. The primary degradation pathway for many of these compounds involves oxidation or other reactions that lead to the loss of the pyridine ring's aromaticity.

Derivative ClassKey Stability FactorComputational Metric (Example)Experimental Observation (Example)
1,4-Dihydropyridines Prone to oxidation to the corresponding aromatic pyridine, leading to loss of activity.[1]Gibbs Free Energy of Aromatization (ΔG_rxn): A negative value indicates a thermodynamically favorable degradation.[1]Degradation kinetics measured by HPLC show the disappearance of the 1,4-DHP and the appearance of the pyridine product.[1]
Hydroxypyridines Tautomeric equilibrium (e.g., pyridin-4-ol and pyridin-4(1H)-one) can influence reactivity and degradation.[2]-Susceptible to hydrolytic degradation and sensitive to light and oxidation.[2]
Aminopyridines The position of the amino group influences the electronic properties and, consequently, the stability.-Sublimation enthalpy can be used as an indicator of the stability of the crystal lattice.[3]
Pyridine N-oxides The N-oxide group can be a site for metabolic attack or chemical reduction.-Can be formed through oxidation of pyridine derivatives.[4]

Experimental Protocols for Stability Assessment

Rigorous experimental evaluation is essential to confirm computational predictions and to understand the stability of pyridine derivatives under real-world conditions. The following are generalized protocols for key stability-indicating experiments.

Forced Degradation Studies

Objective: To assess the intrinsic stability of a pyridine derivative by subjecting it to stress conditions.[2]

Methodology:

  • Preparation of Stock Solution: A stock solution of the test compound is prepared in a suitable solvent (e.g., methanol or acetonitrile:water mixture) at a known concentration.[2]

  • Application of Stress Conditions: The stock solution is subjected to various stress conditions, including:

    • Acid Hydrolysis: Treatment with a dilute acid (e.g., 0.1 N HCl).[2]

    • Base Hydrolysis: Treatment with a dilute base (e.g., 0.1 N NaOH).[2]

    • Oxidation: Treatment with an oxidizing agent (e.g., 3% H₂O₂).

    • Photolytic Stress: Exposure to a controlled light source (e.g., a xenon lamp).[1]

    • Thermal Stress: Heating the solution at a defined temperature.

  • Sample Analysis: Aliquots are withdrawn at specific time points, neutralized if necessary, and analyzed using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method.[1][2]

  • Data Analysis: The percentage of degradation of the parent compound is calculated, and major degradation products are identified and quantified.[2]

High-Performance Liquid Chromatography (HPLC) for Stability Testing

Objective: To separate, quantify, and identify the parent pyridine derivative and its degradation products.[1]

Methodology:

  • Column: A reversed-phase column (e.g., C18, 250 mm x 4.6 mm, 5 µm) is commonly used.[1]

  • Mobile Phase: A suitable mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is used. The composition may be optimized for the specific derivative.

  • Detection: UV detection at the wavelength of maximum absorbance of the parent compound is typically employed.[1]

  • Method Validation: The HPLC method must be validated to be "stability-indicating," meaning it can resolve the peak of the active pharmaceutical ingredient from the peaks of all known degradation products.[1]

Computational Workflow for Stability Analysis

Computational analysis provides valuable insights into the thermodynamic and kinetic aspects of pyridine derivative stability. A typical workflow using Density Functional Theory (DFT) is illustrated below.

Computational_Workflow cluster_setup Initial Setup cluster_geom_opt Geometry Optimization cluster_freq_calc Frequency Calculation cluster_analysis Thermodynamic and Kinetic Analysis cluster_results Results start Define Pyridine Derivative and Degradation Pathway reactant Optimize Reactant Geometry start->reactant product Optimize Product Geometry start->product ts Locate Transition State (TS) reactant->ts freq_reactant Calculate Reactant Frequencies reactant->freq_reactant product->ts freq_product Calculate Product Frequencies product->freq_product freq_ts Calculate TS Frequencies ts->freq_ts gibbs Calculate Gibbs Free Energy (ΔG) freq_reactant->gibbs enthalpy Calculate Enthalpy (ΔH) freq_reactant->enthalpy freq_product->gibbs freq_product->enthalpy barrier Determine Activation Energy Barrier freq_ts->barrier stability Assess Thermodynamic and Kinetic Stability gibbs->stability enthalpy->stability barrier->stability

Computational workflow for assessing pyridine derivative stability.

This computational approach allows for the determination of key parameters such as the Gibbs free energy of reaction (ΔG_rxn) and the activation energy barrier.[1] A negative ΔG_rxn suggests that the degradation product is thermodynamically more stable, while a lower activation energy indicates a faster degradation rate.

By integrating both computational predictions and robust experimental data, researchers can make more informed decisions in the drug discovery and development process, ultimately leading to the creation of more stable and effective pyridine-based pharmaceuticals.

References

A Comparative Guide to the Efficacy of Pyridine Compound Purification Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of pyridine and its derivatives is paramount in research and pharmaceutical applications, as impurities can significantly impact experimental outcomes, reaction yields, and the safety and efficacy of final drug products. This guide provides an objective comparison of common purification methods for pyridine compounds, supported by available experimental data, to assist researchers in selecting the most appropriate technique for their specific needs.

Data Presentation: A Quantitative Comparison of Purification Methods

The selection of a purification method depends on the nature of the impurities, the desired level of purity, and the scale of the operation. The following tables summarize the efficacy of various techniques based on reported purity and recovery data. It is important to note that the initial purity of the pyridine can influence the final purity and yield.

Table 1: Comparison of Distillation-Based Purification Methods

Purification MethodKey Reagents/ConditionsAchievable PurityReported Recovery/YieldPrimary Impurities Targeted
Fractional Distillation Inert atmosphere, efficient fractionating column>99%[1]Good to HighWater, picolines, lutidines, other volatile organics[2]
Azeotropic Distillation Toluene or BenzeneUp to 99.98%[3]HighWater[3]
Pressure-Swing Distillation Two columns at different pressures~98%[4]Not specifiedWater (breaks the pyridine-water azeotrope)[4]
Alkali Treatment + Distillation NaOH or KOH followed by simple or fractional distillation99.20% - 99.82%[5][6]~98.6% (of pyridine in crude)[6]Aldehydes, imines, water[5][6]

Table 2: Comparison of Non-Distillation and Pre-Treatment Methods

Purification MethodKey Reagents/ConditionsAchievable Purity/Residual Impurity LevelReported Recovery/YieldPrimary Impurities Targeted
Drying with CaH₂ Calcium Hydride, followed by distillation18-20 ppm residual water[7]HighWater[7]
Drying with KOH Potassium Hydroxide, followed by distillationEffective for bulk water removalHighWater, acidic impurities[8]
Drying with Molecular Sieves 3Å or 4Å molecular sievesVery low ppm residual waterHighWater[8]
Complexation with ZnCl₂ Zinc Chloride, followed by regeneration and distillationHigh PurityModerate to GoodPicolines and other homologues[2]
Recrystallization (for solid derivatives) Appropriate solvent system>99% (for some derivatives)[1]Variable, depends on solubilityBy-products from synthesis[1]
Counter-Current Chromatography Two-phase solvent system with retainer and eluter>98.5% (for specific derivatives)[9]~25-27% (of crude mixture)[9]Isomers and closely related impurities[9]

Experimental Protocols

Detailed methodologies for key purification techniques are provided below. Safety Precautions: Pyridine is a flammable and toxic liquid. All procedures should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Protocol 1: Drying and Fractional Distillation of Pyridine

This is a common and effective method for removing water and other volatile impurities.

Materials:

  • Crude pyridine

  • Potassium hydroxide (KOH) pellets or Calcium hydride (CaH₂) powder

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with condenser and receiving flask

  • Heating mantle

  • Inert gas source (Nitrogen or Argon)

  • Molecular sieves (4Å, activated)

Procedure:

  • Pre-drying: To the flask containing crude pyridine, add solid KOH pellets (approx. 20 g/L) and let it stand for at least 24 hours with occasional swirling.[8] Alternatively, for more rigorous drying, use CaH₂ (5-10 g/L).[7]

  • Decanting: Carefully decant the pre-dried pyridine into a dry distillation flask, leaving the drying agent behind.

  • Distillation Setup: Assemble the fractional distillation apparatus. Ensure all glassware is thoroughly dried. The receiving flask should contain a small amount of activated 4Å molecular sieves to maintain dryness of the distillate.

  • Inert Atmosphere: Flush the entire system with a slow stream of nitrogen or argon.

  • Distillation: Heat the flask gently using a heating mantle. Discard the initial fraction (forerun) that distills over.

  • Collection: Collect the fraction that distills at a constant temperature (boiling point of pyridine is 115.2 °C).

  • Storage: Store the purified, anhydrous pyridine over activated molecular sieves in a tightly sealed, dark glass bottle under an inert atmosphere.[8]

Protocol 2: Purification by Complexation with Zinc Chloride

This method is particularly useful for removing homologues like picolines.[2]

Materials:

  • Crude pyridine

  • Zinc chloride (ZnCl₂)

  • Hydrochloric acid (conc.)

  • Sodium hydroxide (NaOH) solution (concentrated)

  • Ethanol (absolute)

  • Beakers, flasks, and filtration apparatus

  • Steam distillation apparatus

Procedure:

  • Complex Formation: Dissolve ZnCl₂ in a minimal amount of warm water, then add concentrated HCl and ethanol. Slowly add crude pyridine to this solution while stirring. The crystalline precipitate of the ZnCl₂-pyridine complex will form.

  • Recrystallization of the Complex: Filter the complex and recrystallize it twice from absolute ethanol to enhance purity.

  • Regeneration of Pyridine: Treat the recrystallized complex with a concentrated NaOH solution to liberate the free pyridine.

  • Isolation: Separate the liberated pyridine layer. For a more complete recovery, perform a steam distillation of the mixture.

  • Final Purification: The collected pyridine can be further dried with KOH and fractionally distilled as described in Protocol 1.

Protocol 3: Recrystallization of a Solid Pyridine Derivative

This protocol is for the purification of solid pyridine compounds.

Materials:

  • Crude solid pyridine derivative

  • A suitable recrystallization solvent (or solvent pair)

  • Erlenmeyer flasks

  • Heating source (hot plate)

  • Filtration apparatus (Büchner funnel and filter flask)

  • Ice bath

Procedure:

  • Solvent Selection: Determine a suitable solvent in which the pyridine derivative is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.

  • Dissolution: In an Erlenmeyer flask, add the crude solid and the minimum amount of the hot solvent required to achieve complete dissolution.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel into a clean flask.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals on the filter paper by drawing air through them, followed by drying in a desiccator or a vacuum oven.

Mandatory Visualizations

Experimental Workflow for Pyridine Purification

The following diagram illustrates a general workflow for the purification of pyridine, incorporating several of the techniques described.

G cluster_start Starting Material cluster_pretreatment Pre-treatment / Drying cluster_distillation Distillation cluster_alternative Alternative Methods for Specific Impurities cluster_final Final Product CrudePyridine Crude Pyridine (contains water, picolines, aldehydes, etc.) PreDry Pre-drying with KOH or CaH₂ CrudePyridine->PreDry Step 1 Azeotropic Azeotropic Distillation (for water removal) CrudePyridine->Azeotropic Alternative Complexation Complexation with ZnCl₂ (for homologue removal) CrudePyridine->Complexation Alternative FractionalDistillation Fractional Distillation under Inert Atmosphere PreDry->FractionalDistillation Step 2 PurePyridine High-Purity Anhydrous Pyridine FractionalDistillation->PurePyridine Final Step Azeotropic->FractionalDistillation Complexation->FractionalDistillation

Caption: A generalized workflow for the purification of pyridine.

Signaling Pathway: p53 Pathway and Pyridine-Based Anticancer Agents

Many pyridine-containing compounds are developed as therapeutic agents that modulate key cellular signaling pathways. The p53 tumor suppressor pathway is a critical regulator of cell cycle and apoptosis and is a common target for anticancer drugs, including those with a pyridine scaffold.

G cluster_stress Cellular Stress cluster_p53 p53 Activation cluster_inhibitor Inhibition cluster_downstream Downstream Effects DNA_Damage DNA Damage p53 p53 DNA_Damage->p53 activates Oncogene_Activation Oncogene Activation Oncogene_Activation->p53 activates MDM2 MDM2 p53->MDM2 induces CellCycleArrest Cell Cycle Arrest (G1/S, G2/M) p53->CellCycleArrest promotes Apoptosis Apoptosis p53->Apoptosis promotes DNA_Repair DNA Repair p53->DNA_Repair promotes PyridineInhibitor Pyridine-based Inhibitors PyridineInhibitor->MDM2 inhibit MDM2->p53 inhibits (ubiquitination & degradation)

Caption: The p53 signaling pathway and a point of intervention for pyridine-based inhibitors.

References

The 2-Pyridyl Challenge: A Comparative Guide to Boron Reagents in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex molecules. However, the incorporation of a 2-pyridyl moiety, a common motif in pharmaceuticals, presents significant challenges when using traditional 2-pyridylboronic acids. This guide provides an objective comparison of the performance of conventional 2-pyridylboronic acids with more stable and efficient alternatives, supported by experimental data and detailed protocols.

The "2-pyridyl problem" in Suzuki-Miyaura coupling is a well-documented hurdle for synthetic chemists.[1][2][3] 2-Pyridylboronic acids are notoriously unstable and prone to rapid protodeboronation, a process where the boron group is replaced by a hydrogen atom, leading to low yields and inconsistent results.[3][4][5] This instability makes them difficult to handle, purify, and effectively utilize, particularly with less reactive coupling partners like aryl chlorides.[5] Furthermore, the electron-deficient nature of the pyridine ring can slow down the crucial transmetallation step in the catalytic cycle.[4]

To address these challenges, several alternative 2-pyridyl boron reagents have been developed, offering enhanced stability and reactivity. This guide will focus on the comparison of 2-pyridylboronic acid with two leading alternatives: 2-pyridyl N-methyliminodiacetic acid (MIDA) boronates and 2-pyridyl trifluoroborates.

Comparative Performance of 2-Pyridyl Boron Reagents

The practical advantages of stabilized 2-pyridyl boron reagents are most evident in their superior performance in cross-coupling reactions, especially with challenging substrates. The following data, summarized from various studies, highlights the increased efficacy of these alternatives over the conventional boronic acid.

Table 1: Comparison of Yields in Suzuki-Miyaura Coupling of 2-Pyridyl Boron Reagents with Various Aryl Halides.

Entry2-Pyridyl Boron ReagentAryl HalideCatalyst/LigandBaseSolventYield (%)Reference
12-Pyridylboronic acid4-BromobenzonitrilePd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂OLow/Inconsistent[5]
22-Pyridyl MIDA boronate4-ChlorobenzonitrilePd(OAc)₂ / SPhosKOAc1,4-Dioxane73[4][5]
32-Pyridylboronic acid4-ChloroanisolePd₂(dba)₃ / 1K₃PO₄DioxaneNot effective[4]
4Lithium triisopropyl 2-pyridylboronate4-ChloroanisolePd₂(dba)₃ / 2K₃PO₄Dioxane78[4]
52-Pyridylboronic acid2-BromopyridinePd(OAc)₂Cs₂CO₃Toluene/H₂O27 (initial)[6][7]
6Potassium 4-Trifluoroborate[2.2]paracyclophane2-BromopyridinePd(OAc)₂Cs₂CO₃Toluene/H₂O42[6][7]
72-Pyridyl MIDA boronate3,5-(bis-trifluoromethyl)bromobenzenePd₂(dba)₃ / 1K₃PO₄Dioxane82[4]

Ligand 1: Diaryl phosphine oxide; Ligand 2: Dialkyl phosphine oxide. For detailed structures, please refer to the original publication.

As the data indicates, the use of stabilized 2-pyridyl boron reagents like MIDA boronates and trifluoroborates consistently leads to significantly higher yields, particularly with challenging, electronically deactivated, or sterically hindered aryl chlorides.

The Instability of 2-Pyridylboronic Acid

The primary challenge with 2-pyridylboronic acid is its susceptibility to protodeboronation, especially under the basic conditions required for the Suzuki-Miyaura coupling. This decomposition pathway competes with the desired cross-coupling reaction, reducing the overall efficiency.

G Decomposition Pathway of 2-Pyridylboronic Acid 2-Pyridylboronic_Acid 2-Pyridylboronic Acid Protodeboronation Protodeboronation 2-Pyridylboronic_Acid->Protodeboronation Fast Suzuki_Coupling Desired Suzuki-Miyaura Coupling 2-Pyridylboronic_Acid->Suzuki_Coupling Slow Base Base (e.g., OH⁻) Base->Protodeboronation Pyridine Pyridine (Byproduct) Protodeboronation->Pyridine Boric_Acid Boric Acid/Borate Protodeboronation->Boric_Acid Product 2-Arylpyridine (Product) Suzuki_Coupling->Product

Caption: Instability of 2-pyridylboronic acid leading to protodeboronation.

MIDA Boronates: A Slow-Release Strategy

N-methyliminodiacetic acid (MIDA) boronates have emerged as a highly effective solution to the instability of 2-pyridylboronic acids.[5][8] 2-Pyridyl MIDA boronate is a crystalline, air- and moisture-stable solid that can be stored on the benchtop for extended periods without degradation.[5][9] The key to its success is the "slow-release" of the boronic acid in situ under the reaction conditions. This controlled release maintains a low concentration of the unstable boronic acid, favoring the productive cross-coupling pathway over decomposition.[5][10]

G Slow-Release Mechanism of 2-Pyridyl MIDA Boronate MIDA_Boronate 2-Pyridyl MIDA Boronate (Stable) Slow_Hydrolysis Slow Hydrolysis MIDA_Boronate->Slow_Hydrolysis Base_H2O Mild Base / H₂O Base_H2O->Slow_Hydrolysis Boronic_Acid_in_situ 2-Pyridylboronic Acid (in situ, low concentration) Slow_Hydrolysis->Boronic_Acid_in_situ Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle Boronic_Acid_in_situ->Suzuki_Cycle Consumed rapidly Decomposition Protodeboronation (Minimized) Boronic_Acid_in_situ->Decomposition Product 2-Arylpyridine (Product) Suzuki_Cycle->Product

Caption: MIDA boronates enable a slow-release of the boronic acid.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with 2-Pyridyl MIDA Boronate

This protocol is adapted from literature procedures for the coupling of 2-pyridyl MIDA boronates with aryl chlorides.[5]

  • Reaction Setup: In an oven-dried reaction vessel equipped with a magnetic stir bar, add the 2-pyridyl MIDA boronate (1.5 equiv), aryl chloride (1.0 equiv), Pd(OAc)₂ (5 mol%), SPhos (10 mol%), and KOAc (3.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add anhydrous 1,4-dioxane via syringe.

  • Reaction: Seal the vessel and place it in a preheated oil bath at 100 °C. Stir the reaction mixture for 12-24 hours, monitoring by TLC or GC-MS for completion.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel chromatography to obtain the desired 2-arylpyridine.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling with Potassium 2-Pyridyltrifluoroborate

This protocol is a general representation based on the coupling of aryl trifluoroborates.[6][7]

  • Reaction Setup: In a reaction vial, combine potassium 2-pyridyltrifluoroborate (1.25 equiv), the aryl bromide (1.0 equiv), palladium acetate (5 mol%), and cesium carbonate (4.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the vial with argon three times.

  • Solvent Addition: Add a degassed mixture of toluene and water (3:1) via syringe.

  • Reaction: Heat the mixture to 80 °C and stir for 24 hours.

  • Workup: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel to yield the 2-arylpyridine.

Conclusion

While 2-pyridylboronic acids are commercially available, their inherent instability poses a significant challenge in Suzuki-Miyaura cross-coupling reactions, often leading to low and irreproducible yields. The development of stabilized reagents, particularly MIDA boronates and trifluoroborates, has provided robust and reliable solutions to the "2-pyridyl problem." These alternatives offer superior stability, handling properties, and performance, especially with challenging substrates. For researchers in drug development and other areas of chemical synthesis, the adoption of these advanced reagents is crucial for the efficient and predictable synthesis of molecules containing the vital 2-pyridyl motif.

References

A Comparative Guide to the Photophysical and Electrochemical Properties of Pyridyl-BODIPY Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unique photophysical and electrochemical characteristics of BODIPY (boron-dipyrromethene) dyes functionalized with pyridyl groups have positioned them as highly versatile molecules in a range of scientific applications, including as sensors, imaging agents, and photosensitizers in photodynamic therapy.[1][2][3] This guide provides a comparative analysis of the key photophysical and electrochemical properties of various pyridyl-BODIPY derivatives, supported by experimental data and detailed methodologies.

Structural Overview and Key Functionalization Positions

The core structure of a pyridyl-BODIPY derivative consists of a dipyrromethene ligand complexed with a BF2 unit, with a pyridyl group typically attached at the meso position (C8) of the BODIPY core. The properties of these molecules can be finely tuned by the position of the nitrogen atom within the pyridine ring (2-, 3-, or 4-pyridyl) and by introducing various substituents at the 2, 6, and other positions of the BODIPY core.[4][5][6]

G General Structure of a meso-Pyridyl-BODIPY Derivative cluster_bodipy BODIPY Core B B N1 N B->N1 N2 N B->N2 F1 F B->F1 F2 F B->F2 C1 N1->C1 C4 N2->C4 C2 C1->C2 C3 C2->C3 R2 R2 C2->R2 C3->N2 C8 C8 (meso) C3->C8 C5 C4->C5 C6 C5->C6 R6 R6 C5->R6 C6->N1 C7 Py N C8->Py

Caption: General structure of a meso-pyridyl-BODIPY derivative.

Comparative Photophysical and Electrochemical Data

The position of the nitrogen on the pyridyl ring and the nature of substituents on the BODIPY core significantly influence the absorption and emission wavelengths, fluorescence quantum yields, and redox potentials of these derivatives. The following table summarizes key experimental data for a selection of pyridyl-BODIPY derivatives.

Derivativeλ_abs_ (nm)λ_em_ (nm)Quantum Yield (Φ_f_)SolventReference
meso-(2-pyridyl)-BODIPY5035120.04CH₃CN[2]
meso-(3-pyridyl)-BODIPY5035120.43CH₃CN[2]
meso-(4-pyridyl)-BODIPY5045130.28CH₃CN[2]
2,6-dichloro-meso-(2-pyridyl)-BODIPY5255350.16CH₃CN[2]
2,6-dichloro-meso-(3-pyridyl)-BODIPY5255340.86CH₃CN[2]
2,6-dichloro-meso-(4-pyridyl)-BODIPY5265350.65CH₃CN[2]
meso-(2-pyridinium)-BODIPY5035130.11CH₃CN[1]
meso-(3-pyridinium)-BODIPY5035130.03CH₃CN[1]
meso-(4-pyridinium)-BODIPY5045140.02CH₃CN[1]
2,6-dichloro-meso-(2-pyridinium)-BODIPY5255350.38CH₃CN[1]
2,6-dichloro-meso-(3-pyridinium)-BODIPY5255350.12CH₃CN[1]
2,6-dichloro-meso-(4-pyridinium)-BODIPY5265350.05CH₃CN[1]

Key Observations:

  • Influence of Pyridyl Isomer: Among the neutral derivatives, the 3-pyridyl and 4-pyridyl isomers generally exhibit higher fluorescence quantum yields compared to the 2-pyridyl isomer.[1][2] This is often attributed to the closer proximity of the nitrogen atom in the 2-pyridyl group to the BODIPY core, which can lead to quenching effects.[2]

  • Effect of Electron-Withdrawing Groups: The introduction of electron-withdrawing groups, such as chlorine atoms at the 2 and 6 positions, tends to cause a bathochromic (red) shift in both the absorption and emission spectra.[2][7][8] Furthermore, these substituents can significantly enhance the fluorescence quantum yields, particularly for the 3- and 4-pyridyl isomers.[1][2]

  • Cationic Pyridinium Derivatives: Methylation of the pyridyl nitrogen to form cationic pyridinium-BODIPYs often leads to a decrease in fluorescence quantum yield in organic solvents.[1] However, these derivatives exhibit improved water solubility, which is advantageous for biological applications.[1][5] The introduction of 2,6-dichloro groups can help to recover some of the fluorescence intensity in these cationic derivatives.[1]

Experimental Protocols

The characterization of pyridyl-BODIPY derivatives involves a combination of spectroscopic and electrochemical techniques. A general workflow for these experiments is outlined below.

G Experimental Workflow for Characterization of Pyridyl-BODIPY Derivatives cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_data Data Analysis synthesis Synthesis of Pyridyl-BODIPY Derivative purification Purification (e.g., Column Chromatography) synthesis->purification nmr_ms Structural Confirmation (NMR, Mass Spectrometry) purification->nmr_ms uv_vis UV-Vis Absorption Spectroscopy nmr_ms->uv_vis fluorescence Fluorescence Spectroscopy uv_vis->fluorescence abs_max Determine λ_abs_max_ uv_vis->abs_max electrochemistry Cyclic Voltammetry fluorescence->electrochemistry em_max Determine λ_em_max_ fluorescence->em_max q_yield Calculate Quantum Yield (Φ_f_) fluorescence->q_yield computation Computational Modeling (DFT/TD-DFT) electrochemistry->computation redox Determine Redox Potentials electrochemistry->redox homo_lumo Calculate HOMO/LUMO Energies computation->homo_lumo

Caption: A typical experimental workflow for the synthesis and characterization of pyridyl-BODIPY derivatives.

Detailed Methodologies:

  • UV-Vis Absorption and Fluorescence Spectroscopy:

    • Solutions of the pyridyl-BODIPY derivatives are prepared in a suitable solvent (e.g., acetonitrile, dichloromethane, or water) at a known concentration (typically in the micromolar range).

    • Absorption spectra are recorded using a UV-Vis spectrophotometer to determine the maximum absorption wavelength (λ_abs_).

    • Emission spectra are recorded using a spectrofluorometer, with excitation at or near the λ_abs_, to determine the maximum emission wavelength (λ_em_).

    • Fluorescence quantum yields (Φ_f_) are typically determined using a relative method, with a well-characterized standard (e.g., Rhodamine 6G) as a reference.[2] The quantum yield is calculated using the following equation:

      Φ_f_(sample) = Φ_f_(ref) * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²)

      where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

  • Cyclic Voltammetry (CV):

    • Cyclic voltammetry experiments are performed in a three-electrode cell containing a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

    • The pyridyl-BODIPY derivative is dissolved in an appropriate solvent containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in acetonitrile).

    • The potential is swept between defined limits, and the resulting current is measured to determine the oxidation and reduction potentials of the compound. These potentials provide information about the HOMO and LUMO energy levels of the molecule.

  • Computational Modeling:

    • Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations are often employed to complement experimental findings.[4][5]

    • These computational methods can predict the electronic structure, absorption and emission spectra, and molecular orbitals (HOMO and LUMO) of the pyridyl-BODIPY derivatives, providing insights into the structure-property relationships.

Applications and Future Directions

The tunable photophysical and electrochemical properties of pyridyl-BODIPY derivatives make them promising candidates for a variety of applications:

  • Fluorescence Sensing: Their sensitivity to the local environment and pH makes them suitable for use as fluorescent probes for detecting ions and small molecules.[6][9][10]

  • Bioimaging: Water-soluble pyridinium-BODIPY derivatives are being explored as fluorescent labels for cellular imaging.[1][5]

  • Photodynamic Therapy (PDT): By introducing heavy atoms (e.g., iodine or bromine) to promote intersystem crossing and the generation of singlet oxygen, pyridyl-BODIPY derivatives can be adapted for use as photosensitizers in PDT for cancer and antimicrobial therapies.[11][12][13]

Future research in this area will likely focus on the development of novel pyridyl-BODIPY derivatives with further red-shifted absorption and emission profiles for deeper tissue penetration in biological applications, as well as the design of "smart" probes that exhibit a fluorescence "turn-on" response in the presence of specific biological targets.[14]

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 2-(4-Bromomethylphenyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the proper disposal of 2-(4-Bromomethylphenyl)pyridine. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on guidelines for structurally similar bromomethylated aromatic and pyridine compounds. These compounds are generally classified as hazardous materials, and all waste should be managed accordingly to ensure laboratory safety and environmental compliance.

Immediate Safety Considerations

Bromomethylated aromatic compounds are typically potent alkylating agents and are often corrosive, causing severe skin burns and eye damage. They may also be harmful if inhaled or ingested.[1] Always handle this compound within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).[2][3]

Personal Protective Equipment (PPE)

The following table summarizes the recommended PPE for handling and disposing of this compound and its waste.

EquipmentSpecificationRationale
Gloves Chemical-resistant (e.g., Nitrile, Neoprene)To prevent skin contact and potential burns.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes and dust.
Face Protection Face shield (in addition to goggles)Recommended when there is a significant risk of splashing.
Lab Coat Chemical-resistant, fully buttonedTo protect skin and personal clothing from contamination.
Respiratory Use only in a certified chemical fume hood.To prevent inhalation of dust or vapors.

Spill & Leak Procedures

In the event of a spill, adhere to the following protocol:

  • Evacuate and Alert : Immediately evacuate the spill area and inform your supervisor and the institutional Environmental Health and Safety (EHS) office.[4]

  • Secure the Area : Restrict access to the spill location.

  • Assess the Spill : If the spill is minor and you are trained to handle it, proceed with cleanup. For major spills, await the arrival of trained EHS personnel.

  • Cleanup :

    • Wear the appropriate PPE as detailed in the table above.

    • Cover the spill with an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[3][4]

    • Carefully sweep or scoop the absorbed material into a designated, sealable, and properly labeled hazardous waste container.[1][5]

    • Decontaminate the spill area with a suitable solvent (e.g., acetone), followed by a thorough wash with soap and water. Collect all decontamination materials as hazardous waste.[4]

Disposal Protocol

All materials contaminated with this compound must be treated as hazardous waste.[4] Do not dispose of this chemical or its waste down the drain or in regular trash.[4][6]

Step-by-Step Disposal Procedure:

  • Waste Segregation : Collect all waste containing this compound, including contaminated PPE, absorbent materials, and glassware rinsate, in a dedicated hazardous waste container.[2] Halogenated organic waste must be kept separate from non-halogenated waste.[2]

  • Container Labeling : The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution.

  • Storage : Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials such as strong oxidizing agents and bases.[1][3]

  • Licensed Disposal : Arrange for the collection and disposal of the hazardous waste through a licensed chemical disposal company, as facilitated by your institution's EHS office.[1][5]

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound waste.

Caption: Decision workflow for the disposal of this compound waste.

By adhering to these procedures, you can ensure the safe handling and disposal of this compound, minimizing risks to yourself, your colleagues, and the environment. Always consult your institution's specific safety protocols and EHS office for guidance.

References

Essential Safety and Operational Guide for Handling 2-(4-Bromomethylphenyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential safety protocols and logistical information for the handling, use, and disposal of 2-(4-Bromomethylphenyl)pyridine. The procedural steps outlined are designed to mitigate risks and ensure a safe laboratory environment.

Hazard Identification and Classification

Based on analogous compounds, this compound is anticipated to be hazardous. The primary expected hazards include:

  • Acute Toxicity (Oral): Harmful if swallowed.[1]

  • Skin Corrosion/Irritation: Causes skin irritation and potentially severe burns.[1][2]

  • Serious Eye Damage/Irritation: Causes serious eye irritation and potentially severe damage.[1][2]

  • Respiratory Irritation: May cause respiratory tract irritation.[1][2]

Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment is mandatory to minimize exposure when handling this compound.

Protection TypeRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes and airborne particles of the solid compound. A face shield offers broader protection for the entire face.
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).Provides a barrier against skin contact. It is recommended to double-glove for added protection. Regularly inspect gloves for any signs of degradation or puncture.
Body Protection A chemical-resistant lab coat or coveralls.Protects skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates.Required when working outside of a certified chemical fume hood or when there is a potential for generating dust or aerosols.
Operational Plan: Safe Handling and Experimental Protocol

Adherence to a strict operational plan is crucial for minimizing risk.

Engineering Controls:

  • All work with this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[3]

  • An emergency eyewash station and safety shower must be readily accessible in the immediate work area.

Experimental Protocol: Weighing and Solution Preparation

  • Preparation: Before handling the compound, ensure the chemical fume hood is clean and uncluttered. Assemble all necessary equipment, including a calibrated analytical balance, weighing paper or boat, spatula, and appropriate waste containers.

  • Donning PPE: Put on all required personal protective equipment as detailed in the table above.

  • Weighing: Carefully weigh the desired amount of this compound on a tared weighing vessel. Avoid any sudden movements that could generate dust.

  • Transfer: Gently transfer the weighed compound into the reaction vessel.

  • Cleaning: Clean the spatula and weighing vessel with an appropriate solvent (e.g., methanol or ethanol) inside the fume hood, collecting the rinsate as hazardous waste.

  • Immediate Work Area Decontamination: Wipe down the balance and the fume hood sash and work surface with a damp cloth to remove any residual particles. Dispose of the cloth as hazardous waste.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste: Unused or contaminated solid this compound should be collected in a clearly labeled, sealed container for hazardous waste.

  • Liquid Waste: Solutions containing this compound, as well as solvent rinses from cleaning equipment, must be collected in a designated, sealed hazardous waste container.

  • Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, weighing paper, and paper towels, must be disposed of as hazardous waste.

  • Waste Disposal: All waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.[3][4]

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[2][3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][3]

  • Spill:

    • Minor Spill: Wearing appropriate PPE, cover the spill with an inert absorbent material. Carefully sweep up the material and place it in a sealed container for hazardous waste disposal. Clean the spill area with a suitable solvent, followed by soap and water.

    • Major Spill: Evacuate the area immediately. Alert others and contact your institution's emergency response team.

Safe Handling Workflow for this compound

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal prep_area 1. Prepare Clean Fume Hood gather_materials 2. Assemble Equipment & Reagents prep_area->gather_materials don_ppe 3. Don Full PPE gather_materials->don_ppe weigh_compound 4. Weigh Compound Carefully don_ppe->weigh_compound transfer_compound 5. Transfer to Reaction Vessel weigh_compound->transfer_compound clean_tools 6. Clean Tools (Collect Rinsate) transfer_compound->clean_tools decontaminate_area 7. Decontaminate Work Area clean_tools->decontaminate_area dispose_solid 8. Dispose of Solid Waste decontaminate_area->dispose_solid dispose_liquid 9. Dispose of Liquid Waste dispose_solid->dispose_liquid remove_ppe 10. Doff PPE Correctly dispose_liquid->remove_ppe

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.